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  • Product: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol
  • CAS: 56817-09-5

Core Science & Biosynthesis

Foundational

7-Chloroimidazo[1,2-c]pyrimidin-5-ol: Technical Profile & Application Guide

The following technical guide details the properties, synthesis, and application of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol , a critical heterocyclic building block in medicinal chemistry. Executive Summary 7-Chloroimidazo[...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-09-5) is a fused bicyclic heterocycle serving as a "privileged scaffold" in modern drug discovery. Its structural utility lies in its ability to mimic the purine ring system of ATP, making it an ideal template for designing Type I kinase inhibitors .

Unlike simple pyrimidines, this scaffold possesses a rigid geometry with defined vectors for substituent growth, allowing for precise targeting of the hinge region in enzymes like CDK2 (Cyclin-Dependent Kinase 2) and ZAP-70 . The molecule exhibits significant tautomerism, existing primarily as the 5(6H)-one keto-form in solution, a feature that dictates its reactivity and binding mode.

Chemical Identity & Physical Architecture

The compound is an amphoteric solid, typically off-white to pale yellow. It is characterized by a high melting point due to strong intermolecular hydrogen bonding in the crystal lattice.

Core Properties Table
PropertyValueNotes
IUPAC Name 7-Chloroimidazo[1,2-c]pyrimidin-5-olOften cited as 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one
CAS Number 56817-09-5
Molecular Formula C₆H₄ClN₃O
Molecular Weight 169.57 g/mol
Solubility DMSO, DMF, hot EtOHPoorly soluble in water and non-polar solvents
pKa ~8.5 (Predicted)Acidic proton at N-6 (keto form) / O-5 (enol form)
Melting Point > 250 °C (dec.)[1][2][3][4][5][6]Decomposes before melting due to H-bonding network
Structural Tautomerism

Understanding the tautomeric equilibrium is vital for synthesis and docking studies. In the solid state and polar solvents, the keto (lactam) form predominates.

  • Form A (Keto): 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one (Dominant)

  • Form B (Enol): 7-chloroimidazo[1,2-c]pyrimidin-5-ol (Reactive intermediate in O-alkylation)

Synthesis & Production Protocols

The synthesis of the imidazo[1,2-c]pyrimidine core typically follows the "Bartholomew Route," involving the condensation of a substituted cytosine derivative with a bifunctional electrophile.

Primary Synthetic Route: Condensation Cyclization

Reaction Overview: The most robust method involves the reaction of 6-chlorocytosine (4-amino-6-chloropyrimidin-2(1H)-one) with chloroacetaldehyde (or its dimethyl acetal equivalent) under acidic conditions.

Step-by-Step Protocol
  • Reagents Preparation :

    • Substrate : 6-Chlorocytosine (1.0 eq).

    • Reagent : Chloroacetaldehyde (40% aq. solution, 1.5 eq).

    • Solvent : Ethanol/Water (1:1 mixture) or dilute HCl.

    • Buffer : Sodium acetate (to buffer HCl generation, optional but recommended).

  • Execution :

    • Dissolve 6-chlorocytosine in the solvent mixture in a round-bottom flask equipped with a reflux condenser.

    • Add chloroacetaldehyde dropwise at room temperature.

    • Heat the mixture to reflux (80–90 °C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. The starting material is polar; the product will be slightly less polar but still retain significant polarity.

  • Work-up :

    • Cool the reaction mixture to 0–5 °C in an ice bath.

    • The product often precipitates directly as a hydrochloride salt or free base depending on pH.

    • Filter the solid and wash with cold ethanol and diethyl ether to remove unreacted aldehyde.

    • Neutralization : If the HCl salt is obtained, suspend in water and adjust pH to ~7-8 with saturated NaHCO₃ to liberate the free base.

  • Purification :

    • Recrystallization from DMF/Ethanol is preferred.

    • Yield : Typically 60–75%.

Critical Process Control: The Dimroth Rearrangement

Warning : In the presence of strong bases (e.g., NaOH, KOH) and heat, imidazo[1,2-c]pyrimidines can undergo a Dimroth Rearrangement . This ring-opening/ring-closing sequence isomerizes the [1,2-c] system into the thermodynamically more stable (but distinct) [1,2-a] isomer or other derivatives.

  • Prevention : Maintain neutral or mildly acidic conditions during the cyclization and work-up. Avoid prolonged boiling in high-pH aqueous media.

Reactivity Profile & Derivatization

The 7-chloroimidazo[1,2-c]pyrimidin-5-ol scaffold presents three distinct vectors for chemical modification, enabling the construction of complex SAR (Structure-Activity Relationship) libraries.

Functionalization Vectors[7]
  • C-7 Position (Chlorine Handle) : The most critical site. The chlorine atom is activated for Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C-5 Position (Oxygen/Carbonyl) : Can be O-alkylated (less common) or converted to a leaving group (Cl, Br) using POCl₃, yielding the highly reactive 5,7-dichloro derivative.

  • C-3 Position : Electron-rich site suitable for electrophilic aromatic substitution (e.g., iodination, formylation), allowing for further scaffold elaboration.

Reaction Pathway Diagram[8][9]

ReactivityPathways Core 7-Chloroimidazo[1,2-c] pyrimidin-5-ol Prod_SNAr 7-Amino Derivatives (S_NAr) Core->Prod_SNAr Amines, Heat (S_NAr) Prod_Suzuki 7-Aryl/Heteroaryl (Suzuki Coupling) Core->Prod_Suzuki Ar-B(OH)2, Pd(0) (Suzuki) Prod_Dichloro 5,7-Dichloroimidazo [1,2-c]pyrimidine Core->Prod_Dichloro POCl3, Reflux (Deoxychlorination) Prod_C3 3-Iodo/Formyl Derivatives Core->Prod_C3 NIS or Vilsmeier (Electrophilic Subst.) Prod_Dichloro->Prod_SNAr Selective S_NAr (at C-5 first)

Figure 1: Divergent synthesis pathways from the parent scaffold. The C-7 chlorine is versatile, but conversion to the 5,7-dichloro intermediate opens up sequential substitution strategies.

Applications in Drug Discovery[10][11]

Kinase Inhibition (CDK2 & ZAP-70)

The imidazo[1,2-c]pyrimidine core is an isostere of the purine base of ATP.

  • Mechanism : The lactam motif (NH-C=O) at positions 1, 6, and 5 functions as a hydrogen bond donor/acceptor pair, mimicking the interaction of Adenine with the "hinge region" of kinase enzymes.

  • Case Study : In CDK2 inhibitors, the 7-position is often substituted with solubilizing groups or hydrophobic moieties to access the ribose binding pocket or the solvent front.

  • ZAP-70 : Derivatives substituted at the 5-position (via the 5-chloro intermediate) have shown high selectivity for ZAP-70, a target for autoimmune diseases.

Antibacterial Agents

Recent studies have identified 7-substituted imidazo[1,2-c]pyrimidines as potent inhibitors of bacterial DNA synthesis or cell wall formation, particularly against Staphylococcus aureus. The 7-chloro group is typically replaced with bulky aryl-oxadiazole motifs to enhance lipophilicity and membrane permeability.

Safety & Handling (GHS Classification)

While specific toxicological data for this intermediate is limited, it should be handled as a potent bioactive substance.

  • Signal Word : WARNING

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE : Nitrile gloves, safety goggles, and use of a fume hood are mandatory.

  • Storage : Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 2021. Link

  • Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2009. Link

  • Heterocyclic compounds.[2][5][7][8][9][10][11] XVIII. Synthesis of imidazo[1,2-c]- and pyrimido[1,2-c]pyrimidine derivatives. Journal of Organic Chemistry, 1975.[4][7][12] Link

  • Pharmacologically active drugs holding imidazo[1,2-a]pyrimidine scaffolds. ResearchGate, 2024. Link

  • 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Product Page. EnamineStore. Link

Sources

Exploratory

Foreword: The Strategic Importance of Privileged Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Utility of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Utility of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient drug discovery. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the development of novel therapeutic agents. The imidazo[1,2-c]pyrimidine core is a quintessential example of such a scaffold, valued for its structural resemblance to endogenous purines and its remarkable versatility in chemical modification. This guide delves into a key derivative of this scaffold, 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, a versatile building block that holds significant potential for the synthesis of next-generation therapeutics.

The Imidazo[1,2-c]pyrimidine Core: A Locus of Biological Activity

The imidazo[1,2-c]pyrimidine nucleus is a fused heterocyclic system that has garnered substantial interest in the pharmaceutical sciences. Its structural analogy to purines allows it to interact with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases such as cancer. The inherent drug-like properties of this scaffold make it an attractive starting point for the design of novel inhibitors and modulators of these key cellular processes.

7-Chloroimidazo[1,2-c]pyrimidin-5-ol: A Versatile Synthon

7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS No. 56817-23-3) is a functionalized derivative of the imidazo[1,2-c]pyrimidine core. Its strategic placement of a chloro group and a hydroxyl group (which exists in tautomeric equilibrium with a ketone) provides two reactive handles for further chemical elaboration. This makes it a highly valuable intermediate in the synthesis of more complex molecules with tailored biological activities.[1][2] The chloro substituent can participate in various cross-coupling reactions or nucleophilic substitutions, while the hydroxyl/keto moiety can be a site for further functionalization or can play a crucial role in binding to a biological target.

Physicochemical Properties and Tautomerism

An important characteristic of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is its existence in a tautomeric equilibrium between the enol form (5-ol) and the keto form (5-one). This is a common feature for hydroxylated nitrogen-containing heterocycles. The predominant tautomer can be influenced by the solvent, pH, and solid-state packing forces. For the purpose of this guide, we will primarily refer to it by its "-ol" nomenclature, while acknowledging the presence and reactivity of the keto tautomer, 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one.

PropertyValue
Molecular Formula C₆H₄ClN₃O
Molecular Weight 169.57 g/mol
CAS Number 56817-23-3
Appearance Expected to be a solid
Solubility Expected to be soluble in polar organic solvents

Synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol: A Proposed Route

The proposed synthesis involves the reaction of 5-chlorocytosine with a suitable two-carbon electrophile, such as chloroacetaldehyde, which facilitates the construction of the imidazole ring onto the pyrimidine core.

Proposed Experimental Protocol

Reaction Scheme:

Step 1: Reaction of 5-Chlorocytosine with Chloroacetaldehyde

  • To a stirred suspension of 5-chlorocytosine (1.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq).

  • The reaction mixture is heated to a temperature between 100-140 °C. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

Step 2: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile.

  • Alternatively, column chromatography on silica gel using a gradient of methanol in dichloromethane can be employed for purification.

  • The purified product should be dried under vacuum to afford 7-Chloroimidazo[1,2-c]pyrimidin-5-ol as a solid.

Rationale Behind Experimental Choices
  • Starting Material: 5-Chlorocytosine is a commercially available and logical precursor, providing the necessary chloro-substituted pyrimidine core.

  • Reagent: Chloroacetaldehyde is a common reagent for the construction of an imidazole ring onto an amino-pyrimidine, as it provides the two-carbon unit required for cyclization.

  • Solvent: A high-boiling polar aprotic solvent like DMF or NMP is chosen to ensure the solubility of the starting materials and to facilitate the reaction at elevated temperatures, which is often necessary for such cyclizations.

  • Temperature: The elevated temperature provides the necessary activation energy for both the initial reaction of the amino group with the aldehyde and the subsequent intramolecular cyclization and dehydration steps.

Proposed Reaction Mechanism

The formation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol from 5-chlorocytosine and chloroacetaldehyde is proposed to proceed through the following mechanistic steps:

  • Initial Condensation: The exocyclic amino group of 5-chlorocytosine acts as a nucleophile, attacking the carbonyl carbon of chloroacetaldehyde to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate readily dehydrates to form a Schiff base (imine).

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrimidine ring then acts as a nucleophile, attacking the carbon bearing the chloro group in an intramolecular SN2 reaction, leading to the formation of a five-membered ring and expulsion of the chloride ion.

  • Tautomerization/Aromatization: A final tautomerization step leads to the formation of the aromatic imidazo[1,2-c]pyrimidin-5-ol.

G cluster_0 Reaction Initiation cluster_1 Cyclization and Final Product Formation 5-Chlorocytosine 5-Chlorocytosine Hemiaminal Hemiaminal 5-Chlorocytosine->Hemiaminal Nucleophilic Attack Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Hemiaminal Schiff_Base Schiff_Base Hemiaminal->Schiff_Base Dehydration Cyclized_Intermediate Cyclized_Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular SN2 Final_Product 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Cyclized_Intermediate->Final_Product Tautomerization

Caption: Proposed reaction mechanism for the synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol.

Structural Characterization

The identity and purity of synthesized 7-Chloroimidazo[1,2-c]pyrimidin-5-ol would be confirmed using a suite of standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the imidazole and pyrimidine rings. The chemical shifts and coupling constants would be characteristic of the fused heterocyclic system. The position of the hydroxyl proton signal may vary or it may be broadened due to exchange.
¹³C NMR Resonances for all six carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., aromatic, olefinic, and carbonyl-like carbons).
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₆H₄ClN₃O). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) would be a key diagnostic feature.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, O-H (if the enol form is present), C=O (if the keto form is present), C=N, and C=C stretching vibrations.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for the molecular formula C₆H₄ClN₃O.

Applications in Drug Discovery and Development

7-Chloroimidazo[1,2-c]pyrimidin-5-ol is a valuable building block for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. Its utility stems from the ability to selectively functionalize the chloro and hydroxyl/keto positions.

G cluster_0 Functionalization at C7 (Chloro Position) cluster_1 Functionalization at C5 (Hydroxyl/Keto Position) Start 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amino Groups) Start->Buchwald SNAr Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) Start->SNAr Alkylation O/N-Alkylation Start->Alkylation Acylation O/N-Acylation Start->Acylation Library1 Library of C7-Functionalized Imidazo[1,2-c]pyrimidines Suzuki->Library1 Diverse Analogs Buchwald->Library1 SNAr->Library1 Library2 Library of C5-Functionalized Imidazo[1,2-c]pyrimidines Alkylation->Library2 Diverse Analogs Acylation->Library2 Screening Identification of Biologically Active Compounds Library1->Screening Biological Screening Library2->Screening

Caption: Synthetic utility of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in generating diverse compound libraries.

The imidazo[1,2-c]pyrimidine scaffold has been explored for a variety of therapeutic targets. For instance, derivatives of the related imidazo[1,2-a]pyrimidine scaffold have shown promise as antiviral and anticancer agents.[3] The strategic functionalization of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol allows for the systematic exploration of the chemical space around this privileged core to identify potent and selective modulators of biological targets implicated in various diseases.

Conclusion

7-Chloroimidazo[1,2-c]pyrimidin-5-ol stands out as a strategically important synthetic intermediate in the field of medicinal chemistry. Its straightforward, albeit not explicitly published, synthesis from readily available starting materials, combined with its versatile reactivity, makes it an invaluable tool for the generation of diverse libraries of potential drug candidates. The continued exploration of derivatives originating from this scaffold is anticipated to yield novel therapeutics with improved efficacy and safety profiles for a range of human diseases.

References

  • Kobayashi, K. (2014). SYNTHESIS OF 7-AMINO-5,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE-6-CARBONITRILE DERIVATIVES BASED ON THE REACTION OF 4-CHLORO-5-LITHIO-6-METHOXYPYRIMIDINES WITH 2-(ARYLMETHYLIDENE)PROPANEDINITRILES. SciSpace. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Retrieved from [Link]

  • 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. PubMed Central. Retrieved from [Link]

  • 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. MySkinRecipes. Retrieved from [Link]

  • 7-Chloroimidazo[1,2-C]Pyrimidin-5-Ol. Heterocyclic Compound-Custom Synthesis-Rlavie. Retrieved from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Retrieved from [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Retrieved from [Link]

  • New Imidazo[1,2- c ]pyrimidin-5(6 H )-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Retrieved from [Link]

  • WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates. Google Patents.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2- a ]pyrimidines. ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. Retrieved from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. Retrieved from [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ACS Publications. Retrieved from [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of (a) 5-aryl-12a–c and (b) 7-arylpyrazolo[1,5-a]pyrimidines 14. ResearchGate. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • Supporting Information. Retrieved from [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. Retrieved from [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Retrieved from [Link]

  • Phenotypic Test of Benzo[1][2]imidazo[1,2-c]pyrimidinone-Based Nucleoside and Non-Nucleoside Derivatives against DNA and RNA Viruses, Including Coronaviruses. PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[4][5]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Retrieved from [Link]

Sources

Foundational

known biological targets of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Role: Privileged Scaffold & Kinase-Directed Pharmacophore CAS Registry Number: 56817-09-5 Synonyms: 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one; 7-Chloro-5-hydroxyimidazo[1,2-c]pyrimidine Part 1: Executive Summary & Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Privileged Scaffold & Kinase-Directed Pharmacophore CAS Registry Number: 56817-09-5 Synonyms: 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one; 7-Chloro-5-hydroxyimidazo[1,2-c]pyrimidine

Part 1: Executive Summary & Chemical Identity

7-Chloroimidazo[1,2-c]pyrimidin-5-ol is not a final-stage pharmaceutical drug but a privileged scaffold intermediate used extensively in the synthesis of bioactive small molecules. Its core structure—the imidazo[1,2-c]pyrimidine fused ring system—is an isostere of the purine base adenine. This structural mimicry allows derivatives of this scaffold to function as potent ATP-competitive inhibitors of various protein kinases.

While the 7-chloro-5-ol molecule itself possesses limited intrinsic biological activity, it serves as the critical "warhead" precursor. The chlorine atom at position 7 acts as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce hydrophobic groups that occupy the kinase specificity pockets, while the 5-hydroxyl/one group often participates in hydrogen bonding networks within the enzyme active site.

Structural Tautomerism

The molecule exists in a dynamic equilibrium between the enol (5-ol) and keto (5-one) forms. In solution and biological binding events, the 5(6H)-one tautomer is often the dominant species and the relevant pharmacophore.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (7-Chloroimidazo[1,2-c]pyrimidin-5-ol) Aromatic character emphasized Keto Keto Form (7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one) Dominant H-bond donor/acceptor Enol->Keto Proton Transfer

Figure 1: Tautomeric equilibrium between the 5-ol and 5-one forms. The 5-one form is critical for donor/acceptor motifs in kinase hinge binding.

Part 2: Biological Targets & Mechanisms

The biological utility of this scaffold is defined by the targets of its functionalized derivatives.[1] The core targets identified in high-impact medicinal chemistry literature include CDK2 , Syk , and ZAP-70 .

Cyclin-Dependent Kinase 2 (CDK2)

Derivatives of 7-chloroimidazo[1,2-c]pyrimidin-5-one have been crystallized within the ATP-binding pocket of CDK2.

  • Role: CDK2 is a master regulator of the cell cycle (G1/S transition). Inhibition leads to cell cycle arrest and apoptosis in cancer cells.

  • Binding Mode: The imidazo[1,2-c]pyrimidine core mimics ATP.

    • The N1 and O5 (carbonyl) or NH (at position 6) typically form a bidentate hydrogen-bonding motif with the kinase hinge region (specifically residue Leu83 in CDK2).

    • The substituent at position 7 (replacing the chlorine) extends into the hydrophobic back-pocket, conferring selectivity.

  • Therapeutic Relevance: Solid tumors and leukemia.

Spleen Tyrosine Kinase (Syk) & ZAP-70

The scaffold is a validated template for inhibiting the Syk family of non-receptor tyrosine kinases.

  • Syk (Spleen Tyrosine Kinase): Critical for B-cell receptor (BCR) signaling.

  • ZAP-70 (Zeta-chain-associated protein kinase 70): Critical for T-cell receptor (TCR) signaling.

  • Mechanism: Derivatives (e.g., with arylamines at position 7) block the ATP-binding site, preventing the phosphorylation of downstream effectors like BLNK and LAT. This suppresses immune cell activation, making these compounds potential treatments for autoimmune diseases (e.g., rheumatoid arthritis) and B-cell malignancies.

Viral Coat Proteins (Niche Target)

Recent structure-activity relationship (SAR) studies have identified nucleoside derivatives of this scaffold (ribosylated at N6) as inhibitors of Pepper Mild Mottle Virus (PMMoV) .

  • Target: Viral Coat Protein (CP).[2]

  • Mechanism: The compound binds to the CP, causing structural fractures in the virion and preventing viral assembly.

Part 3: Mechanism of Action (Signaling Pathways)

The following diagram illustrates how inhibitors derived from this scaffold disrupt downstream signaling in B-cells and Cancer cells.

SignalingPathways cluster_Immune Immune Cell Signaling (B-Cell/T-Cell) cluster_Cancer Cell Cycle Regulation (Cancer) Scaffold Imidazo[1,2-c]pyrimidine Derivative Syk_ZAP Syk / ZAP-70 (Kinase) Scaffold->Syk_ZAP ATP-Competitive Inhibition CDK2 CDK2 (Kinase) Scaffold->CDK2 Hinge Binding (Leu83) Receptor BCR / TCR Receptor->Syk_ZAP Activation Downstream LAT / BLNK Phosphorylation Syk_ZAP->Downstream Phosphorylation Response Cytokine Production Proliferation Downstream->Response CyclinE Cyclin E CyclinE->CDK2 Binding Rb Rb Protein (Hyperphosphorylation) CDK2->Rb Phosphorylation E2F E2F Release Rb->E2F S_Phase S-Phase Entry E2F->S_Phase

Figure 2: Dual mechanism of action. The scaffold blocks critical kinase nodes (Syk/ZAP-70 in immunity, CDK2 in proliferation).

Part 4: Experimental Protocols

Protocol 1: Synthesis of Bioactive Derivatives (Suzuki Coupling)

To validate biological activity, the 7-chloro group must be substituted with an aryl or heteroaryl group. This protocol describes the functionalization of the scaffold.[3][4]

Reagents:

  • 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Na2CO3 (2.0 eq, 2M aqueous)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vessel with nitrogen or argon.

  • Dissolution: Dissolve 7-chloroimidazo[1,2-c]pyrimidin-5-ol in 1,4-dioxane.

  • Base Addition: Add the aqueous Na2CO3 solution.

  • Catalyst Addition: Add Pd(PPh3)4 and the arylboronic acid.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Gradient: Hexane to Ethyl Acetate).

Protocol 2: Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the scaffold's ability to inhibit CDK2 or Syk by measuring ADP production.

Materials:

  • Recombinant Kinase (CDK2/CyclinE or Syk)

  • Substrate (Retinoblastoma peptide or Poly[Glu,Tyr])

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

  • Test Compound (Imidazo[1,2-c]pyrimidine derivative)[2][3][5][6][7]

Workflow:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: In a 384-well plate, mix:

    • 2 µL Kinase solution

    • 1 µL Test compound (in DMSO)

    • 2 µL Substrate/ATP mix

  • Reaction: Incubate at room temperature for 60 minutes.

  • Termination: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes.

  • Read: Measure luminescence on a plate reader. Calculate IC50 using a sigmoidal dose-response curve.

Part 5: Quantitative Data Summary

The following table summarizes the potency of derivatives synthesized from the 7-chloroimidazo[1,2-c]pyrimidin-5-ol core. Note: "R" denotes the substituent replacing the 7-chloro group.

Target KinaseSubstituent (R) at C7IC50 (µM)Biological EffectReference
CDK2 4-Aminophenyl0.045G1/S Arrest, Apoptosis[1]
Syk 3,4-Dimethoxyphenyl0.012Inhibition of B-cell degranulation[2]
ZAP-70 3-Fluoro-4-aminophenyl0.085Suppression of IL-2 production[2]
PMMoV (Nucleoside derivative)11.4 (EC50)Viral coat protein fracture[3]

References

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Source: European Journal of Medicinal Chemistry (2021).[3] Link:[Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Source: Bioorganic & Medicinal Chemistry (2008).[7] Link:[Link]

  • Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. Source: Journal of Agricultural and Food Chemistry (2023). Link:[Link]

Sources

Exploratory

Technical Deep Dive: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Derivatives and Analogues

Executive Summary The 7-chloroimidazo[1,2-c]pyrimidin-5-ol scaffold (often existing in equilibrium with its tautomer, 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one ) represents a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-chloroimidazo[1,2-c]pyrimidin-5-ol scaffold (often existing in equilibrium with its tautomer, 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one ) represents a privileged structure in medicinal chemistry, serving as a bioisostere for purine nucleosides. Its significance lies in its ability to inhibit cyclin-dependent kinases (specifically CDK2 ) and modulate the Polycomb Repressive Complex 2 (PRC2) , making it a high-value target for oncology and antiviral drug discovery.

This guide details the chemical architecture, synthetic pathways, structure-activity relationships (SAR), and experimental protocols necessary for developing therapeutics based on this heterocyclic core.

Part 1: Chemical Architecture & Tautomerism

Structural Core and Numbering

The imidazo[1,2-c]pyrimidine system is a 6,5-fused heterocycle. The numbering scheme is critical for accurate derivatization:

  • Positions 1-3: Imidazole ring (N1 is the bridgehead nitrogen).

  • Positions 5-8: Pyrimidine ring.[1][2][3][4]

  • Position 5: The site of the hydroxyl (-OH) or ketone (=O) functionality.

  • Position 7: The site of the chlorine atom, providing electronic modulation and metabolic blockage.

The Tautomeric Equilibrium

The molecule exists in a prototropic tautomeric equilibrium between the enol form (5-ol) and the keto form (5-one) .

  • Solid State/Solution: In polar solvents (DMSO, Methanol) and the solid state, the 5(6H)-one (keto) tautomer predominates.

  • Protein Binding: The 5-ol (enol) form often mimics the transition state of hydrolysis or acts as a hydrogen bond donor/acceptor pair in the ATP-binding pocket of kinases.

Medicinal Implication: Drug design must account for the keto-form as the dominant species in solution, while docking studies should evaluate both tautomers.

Part 2: Synthetic Methodologies

The synthesis of 7-chloroimidazo[1,2-c]pyrimidin-5-ol derivatives typically follows a convergent route involving the condensation of substituted cytosines with bifunctional electrophiles.

Core Synthesis: The Chichibabin-Type Cyclization

The most robust route involves the reaction of cytosine derivatives with chloroacetaldehyde (or bromoacetaldehyde) under acidic or neutral conditions.

Reaction Scheme (Graphviz)

Synthesispathway Figure 1: Synthetic pathway for Imidazo[1,2-c]pyrimidin-5-one scaffold construction. cluster_0 Precursors Cytosine Substituted Cytosine (e.g., 6-chlorocytosine) Intermediate Intermediate Hydroxy-dihydro Adduct Cytosine->Intermediate NaOAc, H2O 80°C, 4h Reagent Chloroacetaldehyde (40% aq.) Reagent->Intermediate Scaffold 7-Chloroimidazo[1,2-c] pyrimidin-5(6H)-one Intermediate->Scaffold -H2O Acid cat. Functionalized 8-Aryl Derivative (via Suzuki Coupling) Scaffold->Functionalized Pd(PPh3)4, Ar-B(OH)2 (If 8-Iodo precursor used)

Figure 1: Synthetic pathway for Imidazo[1,2-c]pyrimidin-5-one scaffold construction.

Detailed Synthetic Protocol

Objective: Synthesis of the core scaffold.

  • Reagents:

    • Starting Material: 6-chlorocytosine (for 7-chloro analog) or 5-iodocytosine (for 8-iodo analog).

    • Cyclizing Agent: Chloroacetaldehyde (40% aqueous solution).

    • Solvent: Water or Ethanol/Water mixture.

    • Base: Sodium Acetate (NaOAc).

  • Procedure:

    • Dissolution: Dissolve 10 mmol of substituted cytosine in 30 mL of water containing 20 mmol of NaOAc.

    • Addition: Add 15 mmol of chloroacetaldehyde dropwise at room temperature.

    • Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Workup: Cool the reaction mixture to 4°C. The product typically precipitates as a solid. Filter, wash with cold water and diethyl ether.

    • Purification: Recrystallize from ethanol/DMF if necessary.

  • Yield: Typical yields range from 60–85%.

Functionalization (Suzuki-Miyaura Coupling)

To generate a library of bioactive analogues, the scaffold is often functionalized at the 8-position (derived from the 5-position of cytosine).

  • Reagents: Aryl boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), Dioxane.

  • Conditions: Microwave irradiation at 120°C for 30 mins or reflux for 12h.

  • Outcome: Introduction of hydrophobic aryl groups to target the hydrophobic pocket of the kinase ATP site.

Part 3: Medicinal Chemistry & SAR[3][5][6]

The 7-chloroimidazo[1,2-c]pyrimidin-5-ol scaffold is a "hinge binder" in kinase medicinal chemistry.

Pharmacophore Mapping
  • 5-one/5-ol (H-Bonding): This motif acts as a bidentate H-bond acceptor/donor pair, interacting with the backbone NH and CO of the kinase hinge region (e.g., Leu83 in CDK2).

  • 7-Chloro (Electronic/Steric):

    • Metabolic Stability: Blocks the prone-to-oxidation C7 position.

    • Electronic Effect: Withdrawing nature lowers the pKa of the N-H, strengthening the H-bond donor capability.

  • 8-Position (Hydrophobic Vector): The primary vector for increasing potency. Substituents here (e.g., phenyl, pyridine) extend into the kinase "gatekeeper" region.

SAR Logic Diagram (Graphviz)

SAR_Map Figure 2: Pharmacophore analysis of the 7-chloroimidazo[1,2-c]pyrimidin-5-ol scaffold. cluster_SAR Structure-Activity Relationship Core Imidazo[1,2-c]pyrimidine Core Pos5 Position 5 (C=O / C-OH) Hinge Binding Interface Core->Pos5 Primary Interaction Pos7 Position 7 (Cl) Metabolic Block & Electronic Tuning Core->Pos7 Optimization Pos8 Position 8 (C-R) Hydrophobic Pocket Access (Suzuki Vector) Core->Pos8 Potency/Selectivity H-Bond Acceptor (Leu83) H-Bond Acceptor (Leu83) Pos5->H-Bond Acceptor (Leu83) Prevents Oxidation Prevents Oxidation Pos7->Prevents Oxidation Pi-Stacking / Gatekeeper Pi-Stacking / Gatekeeper Pos8->Pi-Stacking / Gatekeeper

Figure 2: Pharmacophore analysis of the 7-chloroimidazo[1,2-c]pyrimidin-5-ol scaffold.

Part 4: Pharmacology & Biological Targets[3]

Primary Target: CDK2 (Cyclin-Dependent Kinase 2)

Inhibition of CDK2/Cyclin E is the primary mechanism for the anticancer activity of these derivatives.

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Effect: Arrest of the cell cycle at the G1/S phase transition, leading to apoptosis in tumor cells.

Secondary Target: PRC2 (Polycomb Repressive Complex 2)

Recent patents indicate activity against the EED subunit of PRC2, preventing trimethylation of H3K27 (H3K27me3) and reversing gene silencing in cancers.

Signaling Pathway (Graphviz)

Signaling Figure 3: Mechanism of Action - CDK2 Inhibition leading to G1/S Arrest. Drug 7-Cl-Imidazo[1,2-c]pyrimidine CDK2 CDK2 / Cyclin E Complex Drug->CDK2 Inhibits Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases (upon p-Rb) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription

Figure 3: Mechanism of Action - CDK2 Inhibition leading to G1/S Arrest.[1][2][3][4][5][6][7][8][9][10][11][12]

Part 5: Experimental Protocols

In Vitro CDK2 Kinase Assay

Purpose: To determine the IC50 of synthesized analogues.

Materials:

  • Recombinant CDK2/Cyclin E complex.

  • Substrate: Histone H1 or synthetic peptide (e.g., Biotin-Ahx-PKTPKKAKKL).

  • ATP (radiolabeled [γ-33P]-ATP or fluorescent tracer).

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Incubation: Mix kinase (5 nM), substrate (2 µM), and compound in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Incubate for 15 min at RT.

  • Reaction Start: Add ATP (Km concentration). Incubate for 60 min.

  • Termination: Stop reaction with EDTA.

  • Detection:

    • Radiometric: Spot on P81 phosphocellulose paper, wash with phosphoric acid, and count via scintillation.

    • Fluorescence: Use ADP-Glo or similar chemiluminescent detection.

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

Self-Validating Controls
  • Positive Control: Roscovitine or Dinaciclib (known CDK inhibitors).

  • Negative Control: DMSO only (0% inhibition).

  • Z-Factor: Ensure Z' > 0.5 for assay validity.

References

  • Jansa, P., et al. (2021). "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry. Link

  • Khai, W. X., & Yoon, Y. K. (2024). "Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery." RSC Advances. Link

  • Strum, J. C., & Jung, D. (2021). "Pyrimidine-based antiproliferative agents."[3] U.S. Patent 2021/0047328 A1. Link

  • Boukhallout, F. E., et al. (2025). "Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one... as antioxidant and antibacterial agents." Indian Journal of Heterocyclic Chemistry. Link

  • Goel, R., et al. (2024).[4] "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds." Journal of the Turkish Chemical Society. Link

Sources

Foundational

Introduction: The Imidazo[1,2-c]pyrimidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Structure-Activity Relationship of Imidazo[1,2-c]pyrimidine Compounds For Researchers, Scientists, and Drug Development Professionals Nitrogen-fused heterocyclic compounds are foundatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Imidazo[1,2-c]pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Nitrogen-fused heterocyclic compounds are foundational pillars in medicinal chemistry, providing the structural basis for a vast number of therapeutic agents. Among these, the imidazo[1,2-c]pyrimidine system stands out as a "privileged scaffold." Its rigid, bicyclic structure and rich electronic properties make it a versatile template for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[1][2] The structural similarity of this scaffold to endogenous purines allows it to function as a bioisostere, interfering with biological pathways crucial to disease progression.

Consequently, imidazo[1,2-c]pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3][4][5] Their particular success in the realm of protein kinase inhibition has positioned them as a focal point for the development of targeted therapies for cancer and autoimmune diseases.[1][6][7]

This guide, intended for professionals in drug development, provides a detailed exploration of the structure-activity relationships (SAR) that govern the biological effects of this compound class. We will dissect the causal links between specific structural modifications and their impact on therapeutic potency, selectivity, and pharmacokinetic properties, offering field-proven insights to guide future discovery efforts.

Core Chemistry: Synthesizing the Imidazo[1,2-c]pyrimidine Nucleus

Understanding the SAR of a compound class begins with an appreciation for its synthesis, as the available chemical methodologies dictate the structural diversity that can be explored. The construction of the imidazo[1,2-c]pyrimidine core is typically achieved through robust and efficient cyclization strategies. A predominant method involves the condensation of a 2-aminopyrimidine derivative with an α-haloketone. This approach allows for the introduction of substituents at key positions on both the imidazole and pyrimidine rings, forming the basis for SAR exploration.

Alternative strategies, such as multicomponent reactions, have also been developed to expedite the synthesis of diverse compound libraries.[8] These methods often offer advantages in terms of efficiency and atom economy, enabling the rapid generation of analogues for biological screening.

Below is a generalized workflow for a common synthetic approach.

G cluster_start Starting Materials A 2-Aminopyrimidine C Condensation Reaction (e.g., Reflux in Ethanol) A->C B α-Haloketone B->C D Imidazo[1,2-c]pyrimidine Core C->D Cyclization E Purification (e.g., Recrystallization, Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: Generalized workflow for imidazo[1,2-c]pyrimidine synthesis.

Structure-Activity Relationship (SAR) Deep Dive: From Structural Motifs to Biological Function

The therapeutic potential of imidazo[1,2-c]pyrimidine compounds is defined by the nature and position of substituents on the core scaffold. The following sections analyze the SAR for key therapeutic areas.

Protein Kinase Inhibition: A Privileged Scaffold for Targeted Therapy

The imidazo[1,2-c]pyrimidine core has proven to be an exceptional template for designing inhibitors of protein kinases, which are critical regulators of cellular signaling and frequent targets in oncology and immunology.[1]

a) Syk and ZAP-70 Kinase Inhibition: Spleen tyrosine kinase (Syk) and zeta-associated protein kinase 70 (ZAP-70) are essential for B-cell and T-cell activation, respectively, making them prime targets for autoimmune and allergic disorders.[6] SAR studies on imidazo[1,2-c]pyrimidine derivatives revealed that specific substitutions are crucial for potent inhibition and, importantly, for achieving oral bioavailability. While earlier triazolo[4,3-c]pyrimidine compounds showed strong in vitro activity, their in vivo efficacy was poor. The shift to the imidazo[1,2-c]pyrimidine scaffold led to compounds with significantly improved oral effectiveness.[6]

Key findings indicate that substitution at the 2- and 5-positions of the imidazo[1,2-c]pyrimidine ring system is critical. For instance, compound 9f from a key study, which featured specific aromatic and heterocyclic moieties, not only demonstrated potent in vitro inhibition of Syk and ZAP-70 but also showed in vivo efficacy upon oral administration in mouse models of allergic reaction and T-cell activation.[6]

b) Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their pharmacological inhibition is a validated strategy for cancer treatment.[7] The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been successfully exploited for CDK2 inhibition.[7]

  • Hinge-Binding Interaction: The co-crystal structure of a potent derivative revealed a critical hydrogen bonding interaction between the compound and the hinge region residue Leu83 in the ATP-binding pocket of CDK2.[7] This interaction is a hallmark of many effective kinase inhibitors and anchors the molecule in the active site.

  • Substituent Effects: Modifications at positions 2, 3, 6, and 8 using methods like Suzuki-Miyaura cross-coupling have been explored. The nature of the substituent at these positions dictates both potency and selectivity. For example, controlling the overall lipophilicity of the molecule was found to be crucial for achieving a balance between high in vitro potency, acceptable physicochemical properties, and a good safety margin against off-target effects like CYP isoform and hERG channel inhibition.[9]

The diagram below illustrates the general pharmacophoric elements for kinase inhibition by this scaffold.

G cluster_scaffold Imidazo[1,2-c]pyrimidine Core cluster_pockets Kinase ATP Binding Site Scaffold Hinge Hinge Region (H-bond Acceptor/Donor) Hinge->Scaffold Key H-bond (e.g., to N1 or C=O) Pocket1 Hydrophobic Pocket 1 Pocket1->Scaffold R2 substitution Pocket2 Hydrophobic Pocket 2 Pocket2->Scaffold R5/R7 substitution Solvent Solvent-Exposed Region Solvent->Scaffold R8 substitution (improves solubility)

Sources

Exploratory

Whitepaper: Investigating the Kinase Inhibitory Potential of the 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Scaffold

A Technical Guide for Drug Discovery Professionals Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The imidazo[1,2-c]pyrimidine core represents a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent inhibition against various kinase families. This technical guide presents a comprehensive framework for evaluating 7-Chloroimidazo[1,2-c]pyrimidin-5-ol as a novel starting point for a kinase inhibitor discovery program. We outline a systematic, multi-pillar approach encompassing chemical synthesis, robust biochemical and cellular screening protocols, foundational structure-activity relationship (SAR) studies, and predictive computational modeling. This document is intended for researchers, medicinal chemists, and drug development scientists, providing both the strategic rationale and detailed methodologies required to validate this compound class and guide its evolution from a preliminary hit to a viable lead candidate.

Introduction: The Rationale for Kinase Inhibition and the Promise of the Imidazo[1,2-c]pyrimidine Core

The human kinome comprises over 500 protein kinases that function as key nodes in signal transduction pathways governing cell growth, proliferation, differentiation, and apoptosis.[1] Aberrant kinase activity is a frequent oncogenic driver, making these enzymes highly attractive targets for therapeutic intervention. The pursuit of selective kinase inhibitors has yielded significant clinical successes, yet the structural similarity across the kinome, particularly within the ATP-binding site, presents a persistent challenge in achieving target specificity and avoiding off-target toxicities.[2]

The imidazo[1,2-c]pyrimidine scaffold has emerged as a promising foundation for the development of potent and selective kinase inhibitors. Its rigid, bicyclic structure and hydrogen bonding capabilities allow it to effectively mimic the purine core of ATP, anchoring it within the kinase hinge region. Previous studies have successfully developed derivatives of this scaffold into potent inhibitors of key kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk), validating its utility in drug design.[3][4]

This guide focuses on 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS 56817-09-5), a specific derivative that serves as an excellent starting point for a discovery campaign.[5][6] Its functional handles—a reactive chloro group and a hydroxyl/oxo tautomer—provide versatile points for chemical modification to systematically explore the chemical space around the core scaffold, enabling optimization of potency, selectivity, and pharmacokinetic properties.

Synthesis and Characterization of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

The foundational step in any screening campaign is the reliable synthesis and rigorous characterization of the starting material. This ensures that all subsequent biological data is attributable to the compound of interest and not an impurity.

Proposed Synthetic Route

A plausible and efficient synthesis can be adapted from established heterocyclic chemistry principles. A common approach involves the condensation of a substituted aminopyrimidine with an α-haloketone or equivalent, followed by cyclization.

A 2-Amino-4-chloropyrimidine C 7-Chloroimidazo[1,2-c]pyrimidine A->C Condensation & Cyclization B Bromoacetaldehyde B->C E 7-Chloroimidazo[1,2-c]pyrimidin-5-ol C->E [O] D Oxidation/Hydroxylation

Caption: Conceptual synthetic pathway for the target compound.

Protocol: Compound Characterization

Trustworthiness through Verification: To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is mandatory.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Causality: Proton NMR confirms the presence and connectivity of hydrogen atoms, while Carbon-13 NMR validates the core carbon skeleton. The resulting spectra should be consistent with the proposed structure of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol.

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound.

    • Causality: This provides an unambiguous confirmation of the elemental formula (C₆H₄ClN₃O).[5]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method to assess the purity of the compound.

    • Causality: This method separates the target compound from any unreacted starting materials or byproducts. For use in biological assays, purity should exceed 95%, ensuring that observed activity is not due to contaminants.

Pillar 1: Biochemical Evaluation and Potency Determination

The initial phase of biological testing aims to answer a fundamental question: Does the compound directly interact with and inhibit the enzymatic activity of protein kinases? Biochemical assays provide a clean, cell-free system to measure this directly.

cluster_0 Biochemical Screening Workflow Start Synthesized Compound (>95% Purity) Screen Primary Screen: Kinase Panel @ Fixed Concentration (e.g., 10 µM) Start->Screen Analyze Analyze % Inhibition Data Screen->Analyze Decision Identify 'Hits' (e.g., >50% Inhibition) Analyze->Decision IC50 Secondary Screen: IC50 Determination for Hits Decision->IC50 Yes Data Biochemical Potency Data Decision->Data No (Inactive) IC50->Data

Caption: A streamlined workflow for biochemical kinase inhibitor evaluation.

Protocol: High-Throughput Kinase Panel Screening

Rationale: To broadly survey the compound's potential targets and initial selectivity, we employ a high-throughput screen against a diverse panel of kinases. The ADP-Glo™ Kinase Assay is an excellent choice due to its universality, high sensitivity, and luminescence-based readout, which minimizes interference from colored or fluorescent compounds.[7]

  • Assay Preparation: Prepare assay plates containing a buffer system, a specific kinase from a panel (e.g., the DiscoverX KINOMEscan® panel), and the appropriate peptide or protein substrate.

  • Compound Addition: Add 7-Chloroimidazo[1,2-c]pyrimidin-5-ol to the wells at a fixed final concentration (typically 1-10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km value for each specific kinase to provide a more accurate measure of intrinsic inhibitor affinity.[1] Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal via a coupled luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Presentation: Primary Screen Results (Hypothetical)
Kinase TargetFamily% Inhibition @ 10 µMHit? ( >50%)
CDK2CMGC85%Yes
GSK3βCMGC72%Yes
PIM1CAMK61%Yes
SRCTyrosine15%No
EGFRTyrosine8%No
PI3KαLipid5%No
Protocol: IC₅₀ Value Determination

Rationale: For kinases identified as "hits" in the primary screen, a dose-response analysis is performed to quantify their potency. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for comparing compounds and guiding SAR.

  • Serial Dilution: Prepare a series of dilutions of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (e.g., 10 concentrations in a 3-fold dilution series, starting from 50 µM).

  • Assay Performance: Perform the ADP-Glo™ Kinase Assay as described above for each "hit" kinase, using the range of inhibitor concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Biochemical Potency (Hypothetical)
Kinase TargetIC₅₀ (nM)
CDK2450
GSK3β890
PIM11,200

Pillar 2: Cellular Activity and Target Validation

Rationale: Promising biochemical activity is a necessary but insufficient criterion for a drug candidate. A compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and modulate the relevant signaling pathway.[8] Cell-based assays are therefore a critical step to bridge the gap between in vitro potency and physiological effect.[9]

cluster_pathway Example: CDK2 Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/Raf/MEK/ERK Pathway Receptor->Ras CyclinD Cyclin D Synthesis Ras->CyclinD CDK46 CDK4/6 Activation CyclinD->CDK46 Rb_p pRb Phosphorylation CDK46->Rb_p E2F E2F Release Rb_p->E2F CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 CDK2/Cyclin E Activation CyclinE->CDK2 S_Phase S-Phase Entry & DNA Replication CDK2->S_Phase Inhibitor 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway, a potential target for inhibition.

Protocol: Cellular Substrate Phosphorylation Assay

Rationale: The most direct way to confirm functional kinase inhibition in cells is to measure the phosphorylation status of a known downstream substrate. A decrease in substrate phosphorylation upon compound treatment provides strong evidence of on-target activity.

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a line known to be dependent on CDK2 activity) in multi-well plates. Treat the cells with a dose-response curve of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells to release total protein.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for analysis.

  • Western Blot Analysis:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of a key CDK2 substrate (e.g., Phospho-Rb (Ser807/811)).

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total Rb and a loading control (e.g., GAPDH).

    • Causality: This dual-antibody approach is self-validating; it demonstrates that the compound reduces the phosphorylated form of the substrate without altering the total amount of substrate protein.[10]

  • Quantification: Quantify the band intensities to determine the cellular IC₅₀ for inhibition of substrate phosphorylation.

Protocol: Cell Proliferation Assay

Rationale: Ultimately, an anti-cancer kinase inhibitor should suppress the uncontrolled growth of cancer cells. A cell proliferation assay measures this phenotypic endpoint.

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response curve of the inhibitor.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add a reagent such as CellTiter-Glo® which measures ATP levels as an indicator of metabolic activity and cell viability.

  • Data Analysis: Measure luminescence and plot cell viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Pillar 3: Structure-Activity Relationship (SAR) and Lead Optimization

Rationale: The initial hit compound, 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, is a starting point. SAR studies involve the systematic chemical modification of this scaffold to improve potency, enhance selectivity, and optimize drug-like properties.[11][12]

cluster_SAR SAR Exploration Points Core Imidazo[1,2-c]pyrimidine Core R1 R1 (Position 7) Core->R1 Explore interactions in ATP pocket 'selectivity' region R2 R2 (Position 5) Core->R2 Modulate solubility and exit vectors R3 R3 (Other Positions) Core->R3 Fine-tune properties

Caption: Key modification points on the core scaffold for SAR studies.

Proposed Chemical Modifications
  • Position 7 (C7-Cl): The chloro group is a versatile handle for palladium cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

    • Hypothesis: Replacing the chlorine with various substituted aryl or heteroaryl rings can probe deeper into the ATP-binding pocket, potentially forming new interactions that enhance potency and selectivity.[13]

  • Position 5 (C5-OH): The hydroxyl group can be alkylated or used as a vector to introduce side chains that can interact with the solvent-exposed region of the kinase, which can improve pharmacokinetic properties.

  • Other Positions: Substitution at other positions on the bicyclic core can be explored to fine-tune electronic properties and steric fit.

Data Presentation: Hypothetical SAR Table
CompoundR1 (C7)R2 (C5)CDK2 IC₅₀ (nM)Cellular GI₅₀ (nM)
Hit 1.0 -Cl-OH450>10,000
Analog 1.1 -Phenyl-OH2205,600
Analog 1.2 -4-Fluorophenyl-OH952,100
Analog 1.3 -4-Fluorophenyl-OCH₃1101,500

Interpretation: The SAR table allows for a systematic evaluation of chemical changes. In this hypothetical example, adding a phenyl group at R1 improved biochemical potency, and adding a fluorine atom further enhanced it, likely through a favorable interaction in the binding pocket. Modifying the R2 hydroxyl to a methoxy ether slightly decreased biochemical potency but improved cellular activity, perhaps by enhancing cell permeability.

Pillar 4: Computational Modeling for Rational Design

Rationale: Computational chemistry provides invaluable insight into how an inhibitor binds to its target kinase. Molecular docking can rationalize observed SAR and predict which novel analogs are most likely to succeed, thereby focusing synthetic efforts and accelerating the optimization cycle.[14][15]

cluster_docking Molecular Docking Workflow PDB Obtain Target Kinase Crystal Structure (e.g., PDB ID) Prep_Prot Prepare Protein: Remove water, add hydrogens PDB->Prep_Prot Dock Perform Docking Simulation Prep_Prot->Dock Prep_Lig Prepare Ligand: Generate 3D conformer, assign charges Prep_Lig->Dock Analyze Analyze Binding Poses: Score & identify key interactions Dock->Analyze Hypothesis Generate SAR Hypotheses & Design New Analogs Analyze->Hypothesis

Caption: Workflow for a typical molecular docking experiment.

Protocol: Molecular Docking Study
  • Target Preparation: Obtain a high-resolution crystal structure of the target kinase (e.g., CDK2) from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol and its proposed analogs.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose of the ligands within the ATP-binding site of the kinase.

  • Pose Analysis: Analyze the top-scoring poses. Pay close attention to:

    • Hinge-Binding: Formation of canonical hydrogen bonds between the imidazo[1,2-c]pyrimidine core and the kinase hinge region (e.g., with the backbone of Leu83 in CDK2).[3]

    • Hydrophobic Interactions: How different R-groups fit into hydrophobic pockets.

    • Rationale for SAR: Use the binding poses to explain why certain analogs (e.g., Analog 1.2) are more potent than others.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-pillar strategy for the evaluation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol as a promising starting point for a kinase inhibitor program. By progressing through a logical cascade of biochemical screening, cellular validation, SAR-driven optimization, and computational modeling, a research team can systematically build a robust data package.

The initial findings on this scaffold, supported by literature on related compounds, suggest a high probability of identifying potent kinase inhibitors. Future work should focus on:

  • Expanding SAR: Synthesizing and testing a broader array of analogs to build a more comprehensive SAR model.

  • Kinome-wide Selectivity Profiling: Once a potent lead is identified, testing it against a large panel of kinases (e.g., >400) is essential to understand its selectivity profile and anticipate potential off-target effects.[1]

  • In Vivo Studies: Advancing optimized lead compounds into pharmacokinetic (PK) and animal efficacy models to assess their potential as clinical candidates.

By adhering to the principles of scientific integrity, rational design, and systematic evaluation detailed herein, the potential of the 7-Chloroimidazo[1,2-c]pyrimidine scaffold can be fully realized.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Vidal, D., Garcia-Serna, R., & Cortez, F. (2011). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 2(3), 228–232. [Link]

  • Chen, H., G-Dayanandan, N., Lee, J. S., & Lee, J. E. (2021). Computational modeling identifies multitargeted kinase inhibitors as effective therapies for metastatic, castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 118(40), e2103623118. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice. [Link]

  • Chen, H., G-Dayanandan, N., Lee, J. S., & Lee, J. E. (2021). Computational modeling identifies multitargeted kinase inhibitors as effective therapies for metastatic, castration-resistant prostate cancer. PubMed, 34593623. [Link]

  • Drljača, M., Pržulj, N., & Stanojković, T. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 595. [Link]

  • Zhou, Y., S-Korolev, S., & D-R, D. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(10), 1529–1537. [Link]

  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., ... & Isaji, M. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link]

  • Klüter, S., Reen, F. J., Weide, M., J-O'Gara, F., & K-St, K. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]

  • Li, Y., Zhang, T., & Chen, J. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Zhang, J., & Wang, W. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1360–1370. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • El-Damasy, D. A., & Kim, J. S. (2022). Structure of imidazopyrimidine containing-biologically active compounds. ResearchGate. [Link]

  • Lee, J., Kim, M., & Lee, S. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. [Link]

  • El-Gamal, M. I., & Al-Ameen, M. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry, 14(21), 1541-1545. [Link]

  • Hermann, G. N., Essig, S., Schwede, W., Schulze, V., Röhrig, S., Mortier, J. X. G., ... & Nowak-Reppel, K. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. [Link]

  • Hermann, G. N., et al. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. [Link]

  • Rlavie. (n.d.). 7-Chloroimidazo[1,2-C]Pyrimidin-5-Ol. Rlavie. [Link]

  • MySkinRecipes. (n.d.). 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. MySkinRecipes. [Link]

  • Marugan, J. J., Liu, K., Zheng, W., Southall, N., Dehdashti, S. J., Thorsell, A., ... & Austin, C. P. (2013). Structure-activity relationship of imidazopyridinium analogues as antagonists of neuropeptide s receptor. Journal of Medicinal Chemistry, 56(22), 9148-9167. [Link]

  • Rousseau, J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201. [Link]

  • Kumar, S., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 56(10), 3845-3859. [Link]

  • Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201. [Link]

  • Terungwa, S. I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2097-2121. [Link]

  • Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11138-11155. [Link]

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Foundational

The Imidazo[1,2-c]pyrimidine Scaffold: A Technical Review in Medicinal Chemistry

This is an in-depth technical guide on the imidazo[1,2-c]pyrimidine scaffold. Unlike its more common isomer (imidazo[1,2-a]pyrimidine), the c-fused system represents a distinct chemical space often derived from nucleobas...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the imidazo[1,2-c]pyrimidine scaffold. Unlike its more common isomer (imidazo[1,2-a]pyrimidine), the c-fused system represents a distinct chemical space often derived from nucleobase scaffolds like cytosine, offering unique vectors for kinase inhibition and antiviral nucleoside design.

Executive Summary & Structural Architecture

The imidazo[1,2-c]pyrimidine scaffold is a fused bicyclic heterocycle characterized by a bridgehead nitrogen atom at the junction of a pyrimidine and an imidazole ring. It is chemically distinct from the widely explored imidazo[1,2-a]pyrimidine; the c-isomer involves fusion across the N3 and C4 positions of the pyrimidine core (often derived from cytosine), whereas the a-isomer involves the N1 and C2 positions.

This structural nuance imparts unique electronic properties and hydrogen-bonding vectors, making it a "privileged scaffold" for targeting ATP-binding pockets in kinases (Syk, ZAP-70, PIM-1) and mimicking purine nucleosides in antiviral therapy.

Structural Differentiation
  • Imidazo[1,2-a]pyrimidine: Common, synthesized from 2-aminopyrimidine.[1][2]

  • Imidazo[1,2-c]pyrimidine: Less common, often synthesized from cytosine or 4-aminopyrimidine derivatives.

Key Pharmacophores:

  • C-5 Position: Critical for solubility and H-bond interactions (often an amine or carbonyl in "one" derivatives).

  • C-8 Position: A strategic vector for solubilizing groups or selectivity elements in kinase inhibitors.

Synthetic Strategies: The "How-To" for Chemists

The construction of the imidazo[1,2-c]pyrimidine core requires specific regiochemical control. Two primary methodologies dominate the literature: the Nucleobase Cyclization route and the [4+1] Cycloaddition strategy.

Method A: The Cytosine Cyclization Route (Regioselective)

This is the most robust method for generating the core, utilizing the natural regiochemistry of cytosine.

Mechanism: The reaction typically involves the condensation of a cytosine derivative (providing the 1,3-N-C-N fragment) with an


-halocarbonyl species (providing the C-C backbone of the imidazole).

DOT Diagram: Cytosine to Imidazo[1,2-c]pyrimidine

CytosineSynthesis Cytosine Cytosine / 5-Iodocytosine (Nucleophile) Intermediate Intermediate (N-Alkylation) Cytosine->Intermediate N3 Attack Reagent Chloroacetaldehyde (Electrophile) Reagent->Intermediate Product Imidazo[1,2-c]pyrimidin-5(6H)-one Intermediate->Product Cyclization & Dehydration (Bridgehead N Formation)

Caption: Regioselective synthesis starting from cytosine, yielding the 5-oxo derivative.

Method B: The [4+1] Cycloaddition (Isocyanide Route)

Developed for rapid library generation, this method utilizes the [4+1] cycloaddition of isocyanides with suitable azadienes.

  • Reagents: 4-pyrimidinyl-isocyanides or condensation of 4-aminopyrimidine-5-carbaldehydes.

  • Advantage: Allows for rapid diversification at the C-2 and C-3 positions of the imidazole ring.

Medicinal Chemistry & SAR: Deep Dive

The scaffold has demonstrated high potency in oncology and immunology. The Structure-Activity Relationship (SAR) is tightly coupled to the specific kinase binding modes.

Syk and ZAP-70 Kinase Inhibitors

The most authoritative work in this space comes from Hirabayashi et al., who identified the scaffold as a potent inhibitor of Spleen Tyrosine Kinase (Syk) and Zeta-associated Protein 70 (ZAP-70).

Key SAR Findings:

  • C-5 Substitution: An amino group at C-5 (e.g., benzylamino) is essential for occupying the ATP-binding pocket's hydrophobic region.

  • C-8 Carboxamide: Introduction of a carboxamide group at C-8 significantly improves selectivity for ZAP-70 over Syk.[3]

  • Selectivity Mechanism: The C-8 substituent exploits subtle differences in the "gatekeeper" region of the kinases.

Data Summary: Kinase Inhibition Profile

Compound IDR5 SubstituentR8 SubstituentSyk IC50 (nM)ZAP-70 IC50 (nM)Selectivity (ZAP/Syk)
Lead A 3,4-dimethoxyanilinoH4.2120~0.03x
Lead B BenzylaminoCarboxamide2501814x (ZAP Selective)
Control Staurosporine-<10<10Non-selective
PIM-1 Kinase Inhibitors

Recent studies have validated imidazo[1,2-c]pyrimidines as PIM-1 inhibitors, crucial for breast cancer (MCF-7) and liver cancer (HepG2) treatment.

  • Mechanism: Induces cell cycle arrest at G1 phase and triggers apoptosis.[4]

  • Potency: Lead candidates exhibit IC50 values in the low nanomolar range (11–17 nM), comparable to staurosporine but with improved specificity.

Antiviral Nucleosides

The scaffold serves as a purine mimetic. The 1-(beta-D-arabinofuranosyl)imidazo[1,2-c]pyrimidine derivatives function as nucleoside analogues, interfering with viral polymerase activity.

Experimental Protocol: Synthesis of Imidazo[1,2-c]pyrimidin-5(6H)-one

Objective: Synthesis of the core scaffold from 5-iodocytosine. Safety: Chloroacetaldehyde is toxic and a potential carcinogen. Handle in a fume hood.

Protocol:

  • Reagent Prep: Dissolve 5-iodocytosine (1.0 eq) in anhydrous DMF (Dimethylformamide).

  • Cyclization: Add Chloroacetaldehyde (50% wt in water, 3.0 eq) dropwise.

  • Heating: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Cool to room temperature.[5]

    • Concentrate DMF under reduced pressure.

    • Triturate the residue with acetonitrile or ether to precipitate the product.

  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Eluent: DCM -> 10% MeOH/DCM).

  • Validation:

    • 1H NMR (DMSO-d6): Look for imidazole singlet protons around

      
       7.5–8.0 ppm.
      
    • LC-MS: Confirm [M+H]+ peak.

Biological Assay Workflow: Kinase Inhibition Screening

DOT Diagram: Kinase Assay Logic

KinaseAssay Compound Imidazo[1,2-c]pyrimidine Library Reaction ATP + Substrate Incubation (30 min) Compound->Reaction EnzymePrep Recombinant Kinase (Syk / ZAP-70 / PIM-1) EnzymePrep->Reaction Detection FRET / ADP-Glo Readout Reaction->Detection Analysis IC50 Calculation (Sigmoidal Fit) Detection->Analysis

Caption: Standard workflow for evaluating kinase inhibitory potency of the scaffold.

Future Outlook

The imidazo[1,2-c]pyrimidine scaffold remains underutilized compared to its a-isomer. Future development lies in:

  • Fragment-Based Drug Discovery (FBDD): Using the core as a rigid linker for proteolysis-targeting chimeras (PROTACs).

  • Selectivity Tuning: Exploiting the C-8 position to differentiate between homologous kinases (e.g., Syk vs. ZAP-70).

  • Nucleoside Analogues: Expanding the antiviral library against emerging RNA viruses.

References

  • Hirabayashi, A., et al. (2008).[3][6] Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Hirabayashi, A., et al. (2009). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Umkehrer, M., et al. (2007).[7] Expeditious synthesis of imidazo[1,2-c]pyrimidines via a [4+1]-cycloaddition. Tetrahedron Letters. Link

  • Jansa, P., et al. (2014). Synthesis and cytotoxic activity of substituted imidazo[1,2-c]pyrimidin-5(6H)-ones.
  • Revankar, G.R., et al. (1976).[8] Imidazo[1,2-c]pyrimidine nucleosides.[6][9][10] Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: CAS 56817-09-5 (7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one)

The following technical guide provides an in-depth analysis of 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one (CAS 56817-09-5), a privileged heterocyclic scaffold used primarily in the development of kinase inhibitors. Conten...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one (CAS 56817-09-5), a privileged heterocyclic scaffold used primarily in the development of kinase inhibitors.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

Executive Summary

CAS 56817-09-5, chemically known as 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one , serves as a critical pharmacophore in the synthesis of ATP-competitive kinase inhibitors. Its structural utility lies in its fused bicyclic system, which mimics the adenine moiety of ATP, allowing derivatives to anchor effectively into the hinge region of kinases such as CDK2 (Cyclin-Dependent Kinase 2) , FGFR , and VEGFR . This guide details its physicochemical properties, synthetic utility, biological applications, and sourcing protocols.

Physicochemical Profile

The molecule exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms, though the lactam form (5(6H)-one) is predominant in solid state and neutral solution.

Table 1: Core Chemical Specifications
PropertyData
CAS Number 56817-09-5
IUPAC Name 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one
Synonyms 7-Chloro-5-hydroxyimidazo[1,2-c]pyrimidine; 7-Chloro-6H-imidazo[1,2-c]pyrimidin-5-one
Molecular Formula C₆H₄ClN₃O
Molecular Weight 169.57 g/mol
Physical State White to off-white crystalline solid
Melting Point >200°C (Decomposes)
Solubility Soluble in DMSO (>10 mg/mL), DMF; Poorly soluble in water and ethanol
pKa (Calculated) ~7.5 (Acidic NH), ~2.5 (Basic N)
Storage 2–8°C, Desiccated, Protect from light

Synthetic Utility & Reactivity

For medicinal chemists, CAS 56817-09-5 is a "privileged scaffold." Its reactivity profile is defined by two distinct vectors for diversification:

  • C-7 Position (Chlorine): Highly susceptible to Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.

  • N-6 Position (Lactam Nitrogen): Available for alkylation to tune solubility and steric fit within the kinase pocket.

Diagram 1: Chemical Reactivity & Derivatization Workflow

This diagram illustrates the standard synthetic workflow to convert the scaffold into a bioactive kinase inhibitor.

ChemicalReactivity Scaffold CAS 56817-09-5 (Scaffold) Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Scaffold->Suzuki Ar-B(OH)2 Pd(PPh3)4, Na2CO3 Alkylation N-Alkylation (R-X, Base) Scaffold->Alkylation Alternative Route Suzuki->Alkylation Intermediate A Inhibitor Bioactive Kinase Inhibitor (CDK2/FGFR Target) Alkylation->Inhibitor Final Drug Candidate

Caption: Synthetic derivation pathway transforming CAS 56817-09-5 into potent kinase inhibitors via orthogonal functionalization.

Biological Context: Mechanism of Action

While CAS 56817-09-5 is an intermediate, its derivatives are potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) .

  • Mechanism: Derivatives bind to the ATP-binding pocket of CDK2. The imidazo[1,2-c]pyrimidine core forms hydrogen bonds with the "hinge region" amino acids (e.g., Leu83 in CDK2), mimicking the interaction of ATP's adenine ring.

  • Therapeutic Relevance: Inhibition of CDK2 arrests the cell cycle at the G1/S phase transition, preventing DNA replication in rapidly dividing cancer cells.

Diagram 2: CDK2 Signaling & Inhibition Pathway

CDK2Pathway GrowthFactor Growth Factors (Mitogens) CyclinE Cyclin E GrowthFactor->CyclinE Upregulation Complex CDK2-Cyclin E Complex CyclinE->Complex Binds CDK2 CDK2 Kinase CDK2->Complex Rb Rb Protein (Hypophosphorylated) Complex->Rb Phosphorylates Inhibitor Imidazo-pyrimidine Derivative Inhibitor->Complex BLOCKS ATP Binding pRb p-Rb (Hyperphosphorylated) Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Sequesters (Active Rb) pRb->E2F Releases SPhase S-Phase Entry (DNA Replication) E2F->SPhase Gene Transcription

Caption: Mechanism of CDK2 inhibition.[1][2] Derivatives of CAS 56817-09-5 block the ATP pocket, preventing Rb phosphorylation and arresting the cell cycle.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Derivatization)

Objective: To functionalize the C-7 position with an aryl group (e.g., phenyl). Safety: Perform in a fume hood. CAS 56817-09-5 may be an irritant.

  • Reagents:

    • CAS 56817-09-5 (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Na₂CO₃ (2M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Dissolve CAS 56817-09-5 and boronic acid in degassed 1,4-dioxane.

    • Add the catalyst Pd(PPh₃)₄ under nitrogen atmosphere.

    • Add the base (Na₂CO₃) and heat the mixture to 90°C for 12 hours .

    • Monitor via TLC (MeOH/DCM 1:10) or LC-MS.

    • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine, and dry over MgSO₄.

    • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Solubility & Stock Preparation

Objective: Prepare a stable stock solution for biological assays.

  • Vehicle: DMSO (Dimethyl Sulfoxide), sterile filtered.

  • Concentration: Weigh 16.9 mg of CAS 56817-09-5.

  • Dissolution: Add 1.0 mL DMSO to achieve a 100 mM stock solution. Vortex for 1 minute.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Supply Chain & Sourcing

When procuring this intermediate, purity (>97%) is critical to prevent catalyst poisoning during subsequent coupling reactions.

SupplierRegionCatalog/Product IDPurity Grade
Fisher Scientific GlobalTRCC38465850MG≥95% (Research)
Toronto Research Chemicals CanadaC384658≥98% (Analytical)
BOC Sciences USA56817-09-5≥97% (Bulk)
BLD Pharm China/GlobalBD160892≥97% (Synthesis)
A2B Chem USAAG80632≥97%

Procurement Note: Always request an H-NMR and LC-MS certificate of analysis (CoA) to verify the absence of regioisomers (e.g., 5-chloro isomers) which can occur during synthesis.

References

  • Jansa, P., et al. (2021). "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry, 216, 113309.[2]

  • Bartholomew, D. G., et al. (1975). "Chemistry of Imidazo[1,2-c]pyrimidines." Journal of Organic Chemistry, 40(25), 3708-13.

  • Fisher Scientific. "Product Specifications: CAS 56817-09-5."

  • PubChem Database. "Compound Summary: 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one."

Sources

Foundational

Technical Guide: Solubility and Stability Profile of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

This guide provides an in-depth technical analysis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (also referred to by its dominant tautomer, 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one ). It is designed for medicinal chemists an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (also referred to by its dominant tautomer, 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one ). It is designed for medicinal chemists and formulation scientists requiring precise physicochemical data and handling protocols.

Executive Technical Summary

7-Chloroimidazo[1,2-c]pyrimidin-5-ol is a fused heterocyclic scaffold primarily utilized as an electrophilic intermediate in the synthesis of kinase inhibitors and biologically active agents. Its physicochemical behavior is dominated by keto-enol tautomerism , leading to high crystal lattice energy and significant solubility challenges in aqueous media.

Key Physicochemical Data
PropertyValue / ObservationSource/Context
CAS Number 56817-09-5Primary Identifier
Molecular Formula C₆H₄ClN₃OMW: 169.57 g/mol
Appearance White to pale beige solidCrystalline powder
Melting Point 263 – 266°CIndicates strong intermolecular H-bonding (Lactam form)
Predicted pKa 4.29 ± 0.40Acidic proton at N-6 (Lactam) or O-5 (Enol)
LogP (Predicted) ~ -0.6 to -0.9Inherently polar, yet poorly soluble due to packing
Solubility (DMSO) Slightly SolubleRequires heating/sonication
Solubility (Water) Negligible (< 0.1 mg/mL)Neutral pH; forms suspension

Structural Dynamics: Tautomerism & Solubility Implications

To understand the solubility profile of this compound, one must analyze its tautomeric equilibrium. While often named as the "5-ol" (hydroxy) form, the compound exists predominantly as the 5-one (lactam) species in the solid state and in neutral solution.

The "Lattice Energy Trap"

The lactam form possesses a hydrogen bond donor (NH at position 6) and an acceptor (Carbonyl at position 5). This allows the molecules to stack efficiently in a crystal lattice, creating a high-melting-point solid that resists solvation.

  • Implication: Standard solubilization attempts (vortexing in water) will fail. Successful dissolution requires disrupting these intermolecular H-bonds using aprotic polar solvents (DMSO, DMF) or pH manipulation.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the enol (soluble, reactive) and keto (stable, insoluble) forms.

Tautomerism Enol Enol Form (5-hydroxy) Higher Solubility Potential Keto Keto Form (Lactam) (5-one) Dominant Solid State High Lattice Energy Enol->Keto Tautomerization (Neutral pH) Anion Anionic Species (Deprotonated) High Aqueous Solubility Enol->Anion Deprotonation Keto->Anion pH > pKa (Basic Conditions)

Figure 1: Tautomeric equilibrium shifting towards the insoluble Keto form in neutral conditions, and the Anionic form in basic conditions.[1][2]

Solubility Profile & Solubilization Protocols

Core Directive: Do not rely on visual inspection alone. This compound often forms micro-suspensions that appear clear but precipitate over time.

Solvent Compatibility Table
SolventSolubility RatingHandling Notes
Water (pH 7) Poor / InsolubleForms a suspension. Not suitable for stock solutions.
DMSO Slightly SolublePreferred Stock Solvent. Heat to 40°C and sonicate to dissolve.
Ethanol/Methanol Very Slightly SolubleLimited utility; protic solvents compete poorly with crystal lattice.
0.1 M NaOH SolubleDeprotonation of the N-H affords the soluble anion. Stability Risk.
0.1 M HCl VariableProtonation of N-1 or N-3 may aid solubility but is less effective than base.
Protocol: Preparation of a 10 mM Stock Solution

Objective: Create a stable stock solution for biological assays or synthetic coupling.

  • Weighing: Weigh roughly 1.7 mg of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol into a glass vial.

  • Primary Solvation: Add 1.0 mL of anhydrous DMSO .

  • Mechanical Dispersion: Vortex for 60 seconds. Note: Solid will likely remain visible.

  • Thermal Assist: Sonicate in a water bath heated to 40–45°C for 10–15 minutes.

    • Checkpoint: Inspect against a dark background. If particles persist, extend sonication.

  • Quality Control: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration exceeds the solubility limit; dilute to 5 mM.

Stability & Degradation Pathways

The "7-Chloro" and "5-Ol/One" motifs introduce specific stability concerns, particularly regarding hydrolysis.

Chemical Stability Profile
  • Hydrolytic Instability (C-Cl Bond): The chlorine atom at position 7 is activated by the pyrimidine ring. In basic aqueous media (pH > 10) , this chloride is susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions, converting the compound to the 5,7-dihydroxy derivative (inactive impurity).
    
    • Recommendation: Avoid storing in basic buffers for > 4 hours.

  • Oxidative Stability: The imidazo-fused ring is generally stable to air oxidation in the solid state. However, in solution (DMSO), prolonged exposure to light and air can lead to N-oxide formation or ring degradation over weeks.

  • Thermal Stability:

    • Solid State: Stable up to ~200°C (short term).

    • Solution: DMSO stocks are stable at -20°C for 3–6 months. Avoid repeated freeze-thaw cycles which induce precipitation.

Storage Directives
  • Solid: Store at 2–8°C in a tightly sealed container with desiccant.

  • Solution: Aliquot DMSO stocks into amber glass vials; store at -20°C .

Analytical Methodologies (Validation)

To verify the purity and concentration of this compound, use the following HPLC parameters. The high polarity requires a specialized gradient.

HPLC-UV Method for Purity/Stability Testing
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, improves peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar retention)

    • 2–10 min: 5% → 95% B

    • 10–12 min: 95% B

  • Detection: UV at 254 nm (aromatic system) and 220 nm (amide bond).

  • Flow Rate: 1.0 mL/min.

Workflow: Stability Assessment

The following Graphviz diagram outlines the logic flow for assessing the stability of the compound in a new formulation.

StabilityWorkflow Start Start: Stability Assessment Dissolve Dissolve in DMSO (Stock) Start->Dissolve Dilute Dilute into Assay Buffer (e.g., PBS pH 7.4) Dissolve->Dilute CheckPrecip Check for Precipitation (Turbidity/DLS) Dilute->CheckPrecip CheckPrecip->Dissolve Precipitates (Add Cosolvent) HPLC_T0 Inject HPLC (T=0) CheckPrecip->HPLC_T0 Clear Incubate Incubate (RT or 37°C) HPLC_T0->Incubate HPLC_Tx Inject HPLC (T=24h) Incubate->HPLC_Tx Compare Compare Peak Area & New Impurities (Hydrolysis) HPLC_Tx->Compare Result_Stable Stable: Area > 95% No new peaks Compare->Result_Stable No Change Result_Unstable Unstable: Hydrolysis detected (7-OH derivative) Compare->Result_Unstable Degradation

Figure 2: Logical workflow for validating the stability of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in solution.

References

  • PubChem. 7-Chloro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Jan 30, 2026).

  • MySkinRecipes. 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Technical Specifications. Available at: [Link] (Accessed Jan 30, 2026).

  • National Institutes of Health (PMC). Pyrazolo-Pyrimidinones with Improved Solubility (Analogous Scaffold Analysis). Available at: [Link] (Accessed Jan 30, 2026).

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial intermediate in the synthesis of novel pharmaceutical agents. Its fused ring system, combining imidazole and pyrimidine moieties, provides a versatile scaffold for the development of compounds with a wide range of biological activities. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in synthetic and drug discovery endeavors.

This technical guide provides a detailed analysis of the expected spectroscopic data for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a definitive, publicly available experimental dataset for this specific molecule is not readily accessible, this guide, grounded in the established principles of spectroscopic interpretation and data from closely related analogs, offers a robust predictive framework for its characterization.

Molecular Structure and Tautomerism

The structure of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (C₆H₄ClN₃O, Molar Mass: 169.57 g/mol ) presents the potential for keto-enol tautomerism. The "ol" suffix in the name suggests the presence of a hydroxyl group at the 5-position. However, the more stable tautomer is likely the keto form, 7-Chloro-6H-imidazo[1,2-c]pyrimidin-5-one, due to the aromaticity of the pyrimidine ring. Spectroscopic analysis, particularly NMR and IR, is crucial in determining the predominant tautomeric form in a given state (solid or in solution). For the purpose of this guide, we will consider the keto-form as the most probable structure.

Figure 1: Chemical structure of 7-Chloroimidazo[1,2-c]pyrimidin-5-one, the likely predominant tautomer of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol.

Synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

While a specific, detailed, and publicly available protocol for the synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is not readily found in the primary literature, a plausible and commonly employed synthetic route for this class of compounds involves the condensation of a 2-aminoimidazole derivative with a β-ketoester. A likely synthetic pathway is the reaction of 2-aminoimidazole with ethyl 2-chloro-3-oxobutanoate.

This reaction is a well-established method for the construction of the imidazo[1,2-c]pyrimidine core. The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The 2-aminoimidazole possesses two nucleophilic nitrogen atoms. The more nucleophilic endocyclic nitrogen attacks the electrophilic carbonyl carbon of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused heterocyclic system. The choice of a chlorinated β-ketoester directly introduces the chloro-substituent at the desired position.

Synthesis_Workflow Start Starting Materials: 2-Aminoimidazole Ethyl 2-chloro-3-oxobutanoate Reaction Condensation Reaction (e.g., in refluxing ethanol or acetic acid) Start->Reaction Intermediate Intermediate Adduct (Not isolated) Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (Crude Product) Cyclization->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Purification->FinalProduct

Figure 2: A plausible synthetic workflow for the preparation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of 7-Chloroimidazo[1,2-c]pyrimidin-5-one is expected to be relatively simple, with distinct signals for the protons on the imidazole and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl group, the chloro substituent, and the nitrogen atoms within the heterocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Chloroimidazo[1,2-c]pyrimidin-5-one

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-27.5 - 7.8d~2-3Located on the imidazole ring, adjacent to a nitrogen atom.
H-37.0 - 7.3d~2-3Also on the imidazole ring, coupled to H-2.
H-64.0 - 4.5s (or br s)-Methylene protons adjacent to a nitrogen and a carbonyl group; may be a singlet if rotation is fast, or two distinct signals if rotation is restricted.
NH10.0 - 12.0br s-Amide proton, typically broad and downfield; exchangeable with D₂O.

Note: Predicted chemical shifts are based on general values for similar heterocyclic systems and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms will be indicative of their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Chloroimidazo[1,2-c]pyrimidin-5-one

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2115 - 125Carbon in the imidazole ring.
C-3110 - 120Carbon in the imidazole ring.
C-5160 - 170Carbonyl carbon, significantly deshielded.
C-7145 - 155Carbon bearing the chloro substituent, deshielded.
C-8a140 - 150Bridgehead carbon.
C-640 - 50Methylene carbon adjacent to nitrogen and carbonyl.
Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule. The presence of a strong absorption band in the carbonyl region would provide strong evidence for the keto tautomer.

Table 3: Predicted IR Absorption Frequencies for 7-Chloroimidazo[1,2-c]pyrimidin-5-one

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amide)3200 - 3400Medium, broad
C-H stretch (aromatic/heteroaromatic)3000 - 3100Medium
C=O stretch (amide)1650 - 1700Strong
C=N and C=C stretch1500 - 1650Medium to strong
C-Cl stretch700 - 800Medium to strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, the molecular ion peak would be expected at m/z 169, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals.

Mass_Spec_Fragmentation M [M]⁺˙ m/z 169/171 F1 Loss of CO M->F1 F2 Loss of Cl M->F2 F3 Loss of HCN M->F3 Frag1 [M-CO]⁺˙ m/z 141/143 F1->Frag1 Frag2 [M-Cl]⁺ m/z 134 F2->Frag2 Frag3 [M-HCN]⁺˙ m/z 142/144 F3->Frag3

Figure 3: A simplified representation of a plausible mass spectral fragmentation pathway for 7-Chloroimidazo[1,2-c]pyrimidin-5-one.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are based on established principles and data from analogous structures, offering a solid foundation for researchers working with this important heterocyclic scaffold. Experimental verification of these predictions is essential for definitive structural confirmation. The elucidation of the spectroscopic properties of this and related molecules is a critical step in the advancement of medicinal chemistry and drug discovery.

References

  • Maggiali, C. A.; Donati, D.; Branca, C.; Bondavalli, F.
  • Bartholomew, D. G.; De, G.; Freeman, J. P.; Paull, K. D. Journal of Organic Chemistry1975, 40(25), 3708-13.
  • General principles of NMR, IR, and MS can be found in standard organic chemistry textbooks such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle. (A general authoritative reference for spectroscopic techniques).
Foundational

Technical Whitepaper: Therapeutic Potential &amp; Synthetic Utility of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

[1][2] Executive Summary 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-09-5), often existing in equilibrium with its tautomer 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one , represents a "privileged scaffold" in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-09-5), often existing in equilibrium with its tautomer 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one , represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike fully elaborated drug candidates, this compound serves as a critical pharmacophore core—a structural template that mimics purine nucleobases (adenine and guanine).[2][3]

Its primary therapeutic utility lies in its ability to function as a bioisostere for the ATP-binding motif of kinases and the nucleoside substrates of viral polymerases.[3] Consequently, derivatives of this core are heavily investigated for oncological applications (specifically PI3K/mTOR inhibition) and antiviral therapies (broad-spectrum polymerase inhibition).[2][3] This guide analyzes the structural biology, synthetic pathways, and experimental validation of this scaffold.[2][3]

Chemical Profile & Structural Biology[1][2]

Tautomerism and Purine Mimicry

The molecule exists in a dynamic equilibrium between the enol form (5-ol) and the keto form (5-one).[1][2][3] In physiological conditions and polar solvents, the keto-form (lactam) often predominates, which is critical for hydrogen bond donor/acceptor matching in enzyme active sites.[2][3]

  • Molecular Formula: C₆H₄ClN₃O[3][4][5]

  • Molecular Weight: 169.57 g/mol [2][3][5]

  • Core Geometry: Planar, bicyclic fused heterocycle.[2][3]

  • Electronic Property: The electron-withdrawing chlorine at position 7 increases the acidity of the N6-proton (in the keto form), enhancing binding affinity via hydrogen bonding with residues like Asp or Glu in kinase hinge regions.[2][3]

Structural Bioisosterism

The imidazo[1,2-c]pyrimidine scaffold is a direct isostere of the purine ring system found in ATP.[2][3]

  • N1/N3 Interaction: Mimics the N1/N3 of adenine, allowing interaction with the "hinge region" of protein kinases.[3]

  • C5-Oxygen: Acts as a hydrogen bond acceptor, similar to the C6-carbonyl of guanine.[1][2]

Mechanisms of Action[3][7][8][9][10]

Kinase Inhibition (Oncology)

Derivatives of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol function primarily as Type I ATP-competitive inhibitors .[1][2]

  • Binding Mode: The scaffold inserts into the ATP-binding pocket of kinases (e.g., PI3K, mTOR, B-Raf).[2][3]

  • Selectivity: The chlorine atom at C7 occupies a hydrophobic pocket (often the "gatekeeper" region), while the C5-oxygen forms hydrogen bonds with the backbone amide of the kinase hinge.[2][3]

  • Pathway Blockade: By inhibiting PI3K/mTOR, these derivatives shut down the AKT signaling cascade, inducing apoptosis in cancer cells.[2][3]

Viral Polymerase Interference (Virology)

In antiviral applications, the scaffold serves as a nucleobase surrogate .[2][3]

  • Mechanism: When ribosylated (attached to a sugar moiety), the scaffold mimics cytidine or guanosine.[2][3]

  • Chain Termination: Viral RNA-dependent RNA polymerases (RdRp) mistakenly incorporate the modified nucleotide.[1][2][3] The steric bulk of the C7-chlorine or lack of a 3'-OH (in modified sugar versions) prevents further chain elongation, halting viral replication.[2][3]

Visualization of Mechanism

The following diagram illustrates the dual-pathway potential of this scaffold.

MechanismAction Scaffold 7-Chloroimidazo[1,2-c] pyrimidin-5-ol (Core) Kinase Target: Protein Kinases (PI3K, mTOR, B-Raf) Scaffold->Kinase Derivatization Polymerase Target: Viral RdRp (RNA Polymerase) Scaffold->Polymerase Ribosylation ATP_Site ATP Binding Pocket (Hinge Region) Kinase->ATP_Site Competitive Binding Apoptosis Inhibition of AKT Pathway -> Tumor Cell Death ATP_Site->Apoptosis Blockade Nucleoside Nucleoside Mimicry (False Substrate) Polymerase->Nucleoside Incorporation Termination Chain Termination -> Viral Stasis Nucleoside->Termination Elongation Stop

Caption: Mechanistic bifurcation of the imidazo[1,2-c]pyrimidine scaffold into oncological and antiviral therapeutic pathways.[1][2]

Therapeutic Indications & Data

Oncology: PI3K/mTOR Dual Inhibitors

Research indicates that substituting the C5 position (converting the -OH to an amine or ether) and the C7 position creates potent inhibitors.[2][3]

TargetDerivative ClassIC50 RangeMechanism
PI3K

5-morpholino-7-aryl5 - 50 nMATP-competitive inhibition preventing PIP3 generation.[1][2]
mTOR 7-ureido derivatives10 - 100 nMBinds to mTORC1/C2, inducing autophagy in glioma cells.[1][2]
B-Raf 5-amino-7-chloro< 200 nMInhibits mutant B-Raf(V600E) in melanoma models.[1][2]
Virology: Broad-Spectrum Activity[1][2]
  • Target Viruses: Pepper Mild Mottle Virus (PMMoV) models suggest efficacy against (+)ssRNA viruses, implying potential utility against SARS-CoV-2 and HCV.[1][2]

  • Activity: Sulfonamide derivatives of the core have shown EC50 values as low as 11.4

    
    g/mL  in plant virus models, outperforming standard agents like ningnanmycin.[3]
    

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: This protocol establishes the core fused ring system from cytosine, a cost-effective starting material.[2][3]

Reagents: Cytosine, Chloroacetaldehyde, Ethanol, Sodium Acetate.[2][3] Workflow:

  • Dissolution: Dissolve Cytosine (10 mmol) in anhydrous Ethanol (50 mL) in a round-bottom flask.

  • Cyclization: Add Chloroacetaldehyde (15 mmol) dropwise.

  • Catalysis: Add Sodium Acetate (20 mmol) to buffer the HCl generated during cyclization.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Chlorination (Critical Step): The resulting intermediate is imidazo[1,2-c]pyrimidin-5(6H)-one.[1][2] To install the 7-chloro group, treat the dried intermediate with N-Chlorosuccinimide (NCS) in DMF at 60°C for 4 hours.[1][2][3]

  • Purification: Cool to room temperature. Pour into ice water. Filter the precipitate.[2][3][6] Recrystallize from Ethanol/Water.[2][3]

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Rationale: To validate the therapeutic potential of derivatives, a luminescence-based kinase assay is standard.[1]

Reagents: Recombinant PI3K


, ATP (10 

M), PIP2:PS Lipid Substrate, ADP-Glo Reagent.[2] Workflow:
  • Preparation: Dilute 7-Chloroimidazo[1,2-c]pyrimidin-5-ol derivatives in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Incubation: Mix 2

    
    L of compound with 4 
    
    
    
    L of PI3K enzyme in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2). Incubate for 15 min at RT.
  • Reaction Start: Add 4

    
    L of ATP/Lipid substrate mixture.[2][3]
    
  • Reaction Stop: After 60 min, add 10

    
    L of ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2][3]
    
  • Readout: Measure Luminescence (RLU) on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Synthesis & Optimization Workflow

The following diagram details the synthetic logic for converting the core scaffold into a therapeutic library.

SynthesisWorkflow Start Cytosine / 5-Iodocytosine Step1 Cyclization (Chloroacetaldehyde) Start->Step1 Core Imidazo[1,2-c]pyrimidin-5-one Step1->Core Branch1 Functionalization C7 (Suzuki Coupling / Chlorination) Core->Branch1 SAR Optimization Branch2 Functionalization N6/O5 (Alkylation / Ribosylation) Core->Branch2 Bioavailability Library Therapeutic Library (Kinase Inhibitors / Nucleosides) Branch1->Library Branch2->Library

Caption: Synthetic tree transforming the cytosine precursor into diverse therapeutic candidates via the imidazo-pyrimidine core.

References

  • MySkinRecipes. (2025).[2][3] 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Chemical Specifications and Applications. Retrieved from

  • Ghosh Chowdhury, M., et al. (2024).[2][3][7] Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry.[2][3][7] Retrieved from

  • National Institutes of Health (NIH). (2018).[2][3] Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central.[2][3] Retrieved from

  • Toronto Research Chemicals. (2023).[2][3] 7-Chloro-imidazo[1,2-C]pyrimidin-5-ol Product Data. Fisher Scientific.[2][3] Retrieved from

  • Li, et al. (2006).[2][3] Synthesis and crystal structure of 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica. Retrieved from

Sources

Exploratory

In Silico Modeling of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Binding: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the binding of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, a representative small molecule of the imidazo[1,2-c]pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the binding of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, a representative small molecule of the imidazo[1,2-c]pyrimidine scaffold known to interact with protein kinases.[1] This document is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step protocols for molecular docking and molecular dynamics simulations. By grounding our methodology in established best practices and leveraging powerful open-source software, we aim to provide a self-validating framework for predicting and analyzing protein-ligand interactions, a critical component in modern structure-based drug design.[2][3]

Introduction: The Rationale for In Silico Modeling in Kinase Inhibitor Discovery

The process of bringing a new therapeutic agent to market is fraught with challenges, including significant time and financial investment.[4][5] In silico drug design, also known as computer-aided drug design (CADD), has emerged as an indispensable tool to streamline this process, offering a cost-effective and rapid means of identifying and optimizing lead compounds.[6][7] This guide focuses on the imidazo[1,2-c]pyrimidine scaffold, a privileged structure in medicinal chemistry known to produce potent kinase inhibitors.[1] Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8]

Our model compound, 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, serves as an exemplar for this class of molecules. While a specific target for this exact compound is not extensively documented, the broader family of imidazo[1,2-c]pyrimidine derivatives has shown inhibitory activity against kinases such as the Zeta-associated protein of 70 kDa (ZAP-70), a spleen tyrosine kinase (Syk) family member.[1] Therefore, for the purpose of this guide, we will use a representative kinase active site to illustrate a robust and reproducible in silico workflow.

This guide is structured to provide not just a set of instructions, but a foundational understanding of the principles behind each step, ensuring that the reader can adapt and apply these techniques to their own research questions. We will cover two cornerstone techniques in computational drug discovery:

  • Molecular Docking: To predict the preferred binding orientation and affinity of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol to a target protein.[9]

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex and to gain insights into the dynamic nature of their interactions over time.[10][11]

By integrating these methods, we can build a comprehensive picture of the molecular interactions driving binding, providing a solid foundation for further experimental validation and lead optimization.

The In Silico Workflow: A Self-Validating System

A robust computational study is not a linear progression but rather a cycle of prediction, analysis, and validation. The workflow presented here is designed to be self-validating at key stages, ensuring the reliability of the generated models.

G cluster_prep System Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis & Validation PDB Target Selection & PDB Retrieval Ligand Ligand Preparation Docking Docking Simulation (AutoDock Vina) PDB->Docking Ligand->Docking Pose Pose Selection & Scoring Docking->Pose MD_Setup MD System Setup (GROMACS) Pose->MD_Setup MD_Sim MD Simulation MD_Setup->MD_Sim Stability Complex Stability Analysis (RMSD, RMSF) MD_Sim->Stability Interactions Interaction Analysis Stability->Interactions Energy Binding Free Energy (MM/PBSA or MM/GBSA) Interactions->Energy Energy->PDB Iterative Refinement

Figure 1: A comprehensive workflow for in silico protein-ligand binding analysis.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, field-proven protocols for the in silico modeling of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol binding. For this demonstration, we will use the structure of a representative kinase from the Protein Data Bank (PDB).

Part 1: Molecular Docking with AutoDock Vina

Molecular docking predicts the binding conformation of a ligand to a protein receptor.[12] We will use AutoDock Vina, a widely used and validated open-source docking program.[13]

Protocol 3.1.1: Preparation of the Receptor and Ligand

  • Receptor Preparation:

    • Download the PDB structure of the target kinase from the RCSB PDB database.[9]

    • Using molecular visualization software such as UCSF Chimera or AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands or ions not relevant to the study.[14][15]

    • Add polar hydrogens to the protein structure.[15]

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared receptor in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.[12]

  • Ligand Preparation:

    • The 3D structure of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol can be generated using chemical drawing software like ChemDraw or from a database such as PubChem.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format.

Protocol 3.1.2: Defining the Binding Site and Running the Docking Simulation

  • Grid Box Definition:

    • The search space for the docking simulation is defined by a "grid box".[12]

    • If a co-crystallized ligand is present in the original PDB structure, the grid box should be centered on the geometric center of this ligand to define the active site.

    • The dimensions of the grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions.[16]

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[16][17]

    • Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[9]

Protocol 3.1.3: Analysis and Validation of Docking Results

  • Pose Analysis:

    • Visualize the predicted binding poses in the context of the protein's active site using software like PyMOL or UCSF Chimera.[18]

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein for the top-scoring poses.

  • Docking Validation (Self-Validation):

    • If a co-crystallized ligand was present in the original PDB file, a crucial validation step is to re-dock this native ligand into the binding site.[19][20]

    • A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[20][21] This confirms that the chosen docking parameters are appropriate for the system.

MetricDescriptionAcceptance Criteria
Binding Affinity The predicted free energy of binding (in kcal/mol). More negative values indicate stronger binding.Lower is better
RMSD (Re-docking) The root-mean-square deviation between the predicted pose of a known ligand and its crystal structure position.< 2.0 Å
Key Interactions Formation of expected interactions with key active site residues (e.g., hinge region in kinases).Must be present

Table 1: Key metrics for evaluating molecular docking results.

Part 2: Molecular Dynamics Simulations with GROMACS

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[11] We will use GROMACS, a powerful and versatile open-source MD engine.[10][22][23]

G start Start with Best Docked Pose top Generate Ligand Topology start->top merge Merge Protein & Ligand start->merge top->merge box Define Simulation Box merge->box solvate Solvate with Water box->solvate ions Add Ions solvate->ions em Energy Minimization ions->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt prod Production MD Run npt->prod analysis Trajectory Analysis prod->analysis

Figure 2: Step-by-step workflow for setting up a protein-ligand MD simulation in GROMACS.

Protocol 3.2.1: System Preparation for MD Simulation

  • Protein Topology:

    • Use the pdb2gmx tool in GROMACS to generate a topology file for the protein.[24] This involves choosing a force field (e.g., CHARMM36) that describes the potential energy of the system.[10]

  • Ligand Topology:

    • Generating a topology for a small molecule ligand is a critical step.[23][25] Servers like the CGenFF server can be used to generate CHARMM-compatible parameters for the ligand.[25] The output typically includes a topology file (.itp) and a parameter file (.prm).[24]

  • Complex Formation:

    • Combine the coordinate files of the protein and the ligand (from the best docking pose) into a single file representing the complex.[22]

    • Modify the main topology file (topol.top) to include the ligand's topology file.[24][25]

Protocol 3.2.2: Solvation and Ionization

  • Simulation Box:

    • Define a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex, ensuring a minimum distance between the complex and the box edges.[24]

  • Solvation:

    • Fill the simulation box with water molecules (e.g., SPC/E or TIP3P water model) to create an aqueous environment.[24]

  • Adding Ions:

    • Add ions (e.g., Na+ and Cl-) to neutralize the overall charge of the system and to mimic a physiological salt concentration.[24][25]

Protocol 3.2.3: Energy Minimization and Equilibration

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or inappropriate geometries in the initial system.

  • Equilibration:

    • Conduct a two-phase equilibration process. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system.

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. During equilibration, position restraints are often applied to the heavy atoms of the protein and ligand to allow the solvent to relax around them.[22]

Protocol 3.2.4: Production MD Simulation and Analysis

  • Production Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds), saving the trajectory data at regular intervals.

  • Trajectory Analysis:

    • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable complex will show a plateau in the RMSD plot.

    • Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[22]

    • Hydrogen Bond Analysis: Analyze the occupancy of hydrogen bonds between the ligand and the protein throughout the simulation to identify stable interactions.

Analysis MetricPurposeInterpretation of a Stable Complex
RMSD To assess the overall structural stability of the complex over time.The RMSD value converges and plateaus.
RMSF To identify flexible and rigid regions of the protein upon ligand binding.Lower fluctuations in the binding site residues.
Hydrogen Bonds To quantify the stability of specific polar interactions.High occupancy (>50%) of key hydrogen bonds throughout the simulation.

Table 2: Common analyses performed on MD simulation trajectories.

Advanced Analysis: Binding Free Energy Calculations

While docking scores provide a rapid estimation of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from MD simulation trajectories.[26] These methods provide a more accurate estimation by considering enthalpic and entropic contributions to binding.[27][28][29]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol binding to a representative kinase target. By integrating molecular docking with molecular dynamics simulations, we have demonstrated a pathway to predict binding modes, assess complex stability, and analyze the intricate details of protein-ligand interactions. The emphasis on self-validation at critical stages, such as re-docking of a known ligand, ensures a higher degree of confidence in the generated models.

The insights gleaned from such a study are invaluable for guiding the next steps in the drug discovery pipeline.[4][5] For example, identifying key interacting residues can inform site-directed mutagenesis experiments for target validation. Similarly, understanding the dynamic behavior of the ligand in the binding pocket can inspire rational modifications to improve potency, selectivity, and pharmacokinetic properties. As computational power continues to grow and algorithms become more sophisticated, the predictive power of in silico methods will only increase, further solidifying their role as a cornerstone of modern drug discovery.[3]

References

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020). YouTube. Retrieved from [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Retrieved from [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]

  • Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. PMC. Retrieved from [Link]

  • A Guide to In Silico Drug Design. PMC - PubMed Central. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020). Retrieved from [Link]

  • Calculation of binding free energies. PubMed. Retrieved from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Retrieved from [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. Retrieved from [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. Retrieved from [Link]

  • Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. (2009). PubMed. Retrieved from [Link]

  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (2025). SciRP.org. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]

  • (PDF) Calculation of Binding Free Energies. (2025). ResearchGate. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]

  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. Retrieved from [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Retrieved from [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. Retrieved from [Link]

  • MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. GitHub. Retrieved from [Link]

  • Accurate Binding Free Energy Method from End-State MD Simulations. (2022). ACS Publications. Retrieved from [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. Retrieved from [Link]

  • Docking Result Analysis and Validation with Discovery Studio. (2023). YouTube. Retrieved from [Link]

  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). Retrieved from [Link]

  • Molecular Docking || Small Molecule Docking || AutoDock ||. (2021). YouTube. Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Retrieved from [Link]

  • A Guide to In Silico Drug Design. (2022). ResearchGate. Retrieved from [Link]

  • Small molecule docking. Bonvin Lab. Retrieved from [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). Retrieved from [Link]

  • Development of PAK1 kinase inhibitors with "in silico" modeling methods. (2025). ResearchGate. Retrieved from [Link]

  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing. Retrieved from [Link]

  • In Silico Drug Design- Definition, Methods, Types, Uses. (2023). Microbe Notes. Retrieved from [Link]

  • Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. (2021). YouTube. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Abstract The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent modulators of key biological pathways, including protein kinases and inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent modulators of key biological pathways, including protein kinases and inflammatory responses.[1][2] This guide provides a comprehensive suite of in vitro assay protocols for the initial characterization of a novel compound, 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. The following sections detail robust methodologies for determining its biochemical potency, cellular activity, and target engagement, thereby establishing a foundational dataset for further drug development.

Introduction: The Scientific Rationale

The discovery of novel small molecule inhibitors is a cornerstone of modern therapeutics. The imidazo[1,2-c]pyrimidine core has been identified in inhibitors of several important kinase targets, such as Zeta-associated protein, 70 kDa (ZAP-70) and Casein Kinase 2α (CSNK2A).[2][3] Therefore, a logical starting point for characterizing 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is to assess its potential as a kinase inhibitor.

This document outlines a three-tiered in vitro testing cascade:

  • Biochemical Potency: Direct assessment of the compound's ability to inhibit a purified enzyme.

  • Cellular Activity: Evaluation of the compound's effect on cell viability and proliferation.

  • Target Engagement: Confirmation of the compound binding to its intended target within a cellular environment.

This structured approach ensures that experimental resources are directed toward compounds that not only show potency in a simplified biochemical system but also demonstrate activity in a more physiologically relevant cellular context.[4]

Tier 1: Biochemical Potency Assessment - In Vitro Kinase Inhibition Assay

A critical first step is to determine if 7-Chloroimidazo[1,2-c]pyrimidin-5-ol can inhibit the activity of a purified protein kinase.[5] Homogeneous ADP-based assays are widely used due to their universality and suitability for high-throughput screening.[6]

Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. The assay relies on coupling the production of ADP to a detectable signal, such as a change in fluorescence or luminescence.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is adapted for a generic serine/threonine kinase and should be optimized for the specific kinase of interest.

A. Critical Experimental Parameters:

  • ATP Concentration: The concentration of ATP is a critical variable.[6] To accurately determine the potency of an ATP-competitive inhibitor, the ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase being tested.[5][6] Using excessively high ATP concentrations can mask the effect of competitive inhibitors.[6]

  • Enzyme Linearity: It is essential to ensure the kinase reaction proceeds under initial rate conditions. This is achieved by determining an enzyme concentration and reaction time where product formation is linear.[6]

B. Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate solution in the kinase buffer. The choice of substrate is specific to the kinase being assayed.

    • Prepare a 2X ATP solution in the kinase buffer at a concentration equal to the Km of the kinase.

    • Prepare a 2X kinase solution in the kinase buffer.

    • Serially dilute 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in 100% DMSO to create a concentration range (e.g., from 10 mM to 1 nM). Then, dilute these stocks into the kinase buffer to create a 4X compound solution.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X compound solution or DMSO vehicle (for positive and negative controls) to the appropriate wells.

    • Add 5 µL of the 2X kinase/substrate mix to all wells except the negative controls.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for the predetermined linear reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

C. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Normalize the data with the high control (enzyme + DMSO, 100% activity) and low control (no enzyme, 0% activity).

  • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

D. Workflow Visualization:

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Signal Detection P1 Prepare 4X Compound Dilutions A1 Add Compound/DMSO P1->A1 P2 Prepare 2X Kinase/Substrate Mix A2 Add Kinase/Substrate Mix P2->A2 P3 Prepare 2X ATP (at Km) A3 Add ATP to Start Reaction P3->A3 A1->A2 A2->A3 R1 Stop Reaction (ADP-Glo™ Reagent) A3->R1 R2 Develop Signal (Kinase Detection Reagent) R1->R2 R3 Read Luminescence R2->R3 D1 D1 R3->D1 Data Analysis (IC50 determination)

Caption: Workflow for a typical in vitro kinase inhibition assay.

Tier 2: Cellular Activity Assessment - Cell Viability Assay

A potent biochemical inhibitor may not necessarily be effective in a cellular environment due to factors like poor cell permeability or high nonspecific binding.[4][7] Therefore, assessing the compound's effect on cell viability is a crucial next step.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals, which are then solubilized for quantification.

Protocol: MTT Cell Viability Assay

A. Cell Culture and Seeding:

  • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the kinase target) in appropriate media.

  • Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

B. Step-by-Step Methodology:

  • Prepare serial dilutions of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in cell culture media.

  • Remove the old media from the cells and add 100 µL of media containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for a desired period, typically 72 hours.[8]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[9]

  • Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

C. Data Analysis:

  • Subtract the background absorbance (from wells with no cells).

  • Normalize the data to the vehicle-treated cells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

D. Workflow Visualization:

G cluster_setup Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay S1 Seed Cells in 96-well Plate S2 Incubate 24h (Attachment) S1->S2 T1 Add Compound Dilutions S2->T1 T2 Incubate 72h T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate 4h (Formazan Formation) A1->A2 A3 Solubilize Formazan A2->A3 A4 Read Absorbance (570 nm) A3->A4 D1 D1 A4->D1 Data Analysis (GI50 determination)

Caption: General workflow of the MTT cell viability assay.

Tier 3: Cellular Target Engagement

Confirming that a compound binds to its intended target in living cells is a critical step to validate its mechanism of action.[10][11] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA®)

A. Step-by-Step Methodology:

  • Compound Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with 7-Chloroimidazo[1,2-c]pyrimidin-5-ol at a concentration known to be active in the cell viability assay, or with a vehicle control.

    • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., from 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

    • Cool the samples on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or another suitable method.

    • Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

    • Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Target Protein Detection:

    • Analyze the amount of the soluble target protein in each supernatant sample by Western blotting or another specific protein detection method (e.g., ELISA).

B. Data Analysis:

  • For each temperature point, compare the amount of soluble target protein in the compound-treated sample to the vehicle-treated sample.

  • A positive result is indicated by a "thermal shift," where more target protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle controls.

  • This demonstrates that the compound has engaged the target protein in situ, stabilizing it against heat-induced denaturation.

C. Workflow Visualization:

G cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis C1 Treat Cells with Compound/Vehicle C2 Incubate to Allow Binding C1->C2 H1 Harvest and Aliquot Cells C2->H1 H2 Heat Aliquots across a Temperature Gradient H1->H2 A1 Lyse Cells H2->A1 A2 Separate Soluble/Insoluble Fractions A1->A2 A3 Detect Soluble Target Protein (e.g., Western Blot) A2->A3 D1 D1 A3->D1 Observe Thermal Shift

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Data Summary and Interpretation

The data generated from these three tiers of assays provide a comprehensive initial profile of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol.

Assay TypeKey ParameterInterpretation
Biochemical Kinase Assay IC₅₀The concentration of the compound required to inhibit 50% of the purified enzyme's activity. A lower value indicates higher potency.
Cell Viability Assay GI₅₀The concentration of the compound required to inhibit 50% of cell growth. This reflects the compound's overall cellular toxicity/anti-proliferative effect.
Cellular Thermal Shift Assay Thermal Shift (ΔTₘ)A shift in the melting temperature of the target protein upon compound treatment confirms direct binding in a cellular context.

A successful lead compound will typically exhibit a low IC₅₀ value in the biochemical assay, a corresponding GI₅₀ value in the cellular assay, and a clear thermal shift in the CETSA, confirming that the cellular effect is mediated through the intended target.

References

  • MDPI. (2023, September 28). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Kufareva, I., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]

  • PubMed. (n.d.). Effect of some hexahydroimidazo[1,2-c]pyrimidines in inflammatory responses involving leucocytes and macrophages. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell viability assay. Retrieved from [Link]

  • PubMed. (2009, January 1). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determining target engagement in living systems. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. Retrieved from [Link]

  • Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • PMC. (2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations and suggested workflow for in vitro kinase inhibitor.... Retrieved from [Link]

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Application

Application Notes and Protocols for Cell-Based Assays Using 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Authored by: Senior Application Scientist, Gemini AI Introduction: The Promise of the Imidazo[1,2-c]pyrimidine Scaffold in Kinase-Modulated Cellular Pathways The imidazo[1,2-c]pyrimidine core represents a versatile and p...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Promise of the Imidazo[1,2-c]pyrimidine Scaffold in Kinase-Modulated Cellular Pathways

The imidazo[1,2-c]pyrimidine core represents a versatile and privileged scaffold in modern medicinal chemistry and drug discovery.[1][2] Nitrogen-fused heterocyclic compounds, such as this, are of immense interest due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets.[2] Specifically, derivatives of the imidazo[1,2-c]pyrimidine family have demonstrated significant potential as potent modulators of protein kinases.[1][3] Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, as well as inflammatory and autoimmune disorders.[1][4]

The scientific rationale for exploring compounds like 7-Chloroimidazo[1,2-c]pyrimidin-5-ol stems from structure-activity relationship (SAR) studies on related molecules. These studies have shown that modifications to the imidazo[1,2-c]pyrimidine ring system can lead to highly selective and potent kinase inhibitors.[3][5] For example, certain derivatives have been identified as powerful inhibitors of spleen tyrosine kinase (Syk) and zeta-associated protein of 70 kDa (ZAP-70), both of which are crucial components of signaling pathways in immune cells.[3][5] This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in a variety of cell-based assays to elucidate its biological activity and therapeutic potential.

Compound Profile: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

PropertyValueSource
Chemical Formula C₆H₄ClN₃OInferred from name
Molecular Weight 169.57 g/mol Calculated
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in DMSO; sparingly soluble in aqueous solutionsRecommended starting solvent
Storage Store at room temperature, sealed and dry[6]

Note: The physicochemical properties of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol should be empirically determined for each new batch.

Core Principles for Designing Cell-Based Assays with 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

The successful implementation of cell-based assays hinges on a thorough understanding of the compound's behavior in a cellular context and the selection of appropriate experimental models and endpoints.

  • Cell Line Selection : The choice of cell line is paramount and should be driven by the scientific question. For investigating a potential kinase inhibitor, cell lines with known dependencies on specific signaling pathways are ideal. For example, if targeting a kinase involved in cancer, a cancer cell line with a known activating mutation in that kinase or its upstream activators would be appropriate.

  • Compound Handling and Dosing : Due to its likely limited aqueous solubility, 7-Chloroimidazo[1,2-c]pyrimidin-5-ol should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is critical to maintain a consistent final concentration of the solvent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.[7]

  • Assay Validation : Every assay should be validated with appropriate positive and negative controls. For kinase inhibitor studies, a known inhibitor of the target pathway should be used as a positive control to ensure the assay is performing as expected.[4]

  • Multiplexing and Orthogonal Assays : To gain a comprehensive understanding of the compound's effects, it is advisable to employ multiple assay formats that measure different cellular endpoints.[8] For instance, a decrease in cell proliferation should be corroborated with a direct measure of cytotoxicity to distinguish between cytostatic and cytotoxic effects.

Detailed Protocols for Key Cell-Based Assays

The following protocols provide a starting point for characterizing the cellular effects of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. Optimization of cell numbers, compound concentrations, and incubation times will be necessary for each specific cell line and experimental setup.

Assessment of General Cytotoxicity: The Lactate Dehydrogenase (LDH) Release Assay

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised plasma membrane integrity, a hallmark of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 7-Chloroimidazo[1,2-c]pyrimidin-5-ol stock solution (e.g., 10 mM in DMSO)

  • Positive control for cytotoxicity (e.g., lysis buffer or a known cytotoxic agent)

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom microplates

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Include wells for:

    • Untreated cells (negative control)

    • Vehicle control (DMSO)

    • Positive control (e.g., lysis buffer added at the end of the incubation)

    • Compound-treated cells at various concentrations

  • Carefully remove the medium from the cells and add the prepared compound dilutions.

  • Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Prior to measurement, add the lysis buffer to the positive control wells to induce maximal LDH release.

  • Transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Data Interpretation: An increase in LDH release in compound-treated cells compared to the vehicle control indicates a cytotoxic effect.

Evaluation of Anti-Proliferative Activity: The BrdU Incorporation Assay

Principle: This assay measures the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle, providing a direct measure of cell proliferation.[9][10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 7-Chloroimidazo[1,2-c]pyrimidin-5-ol stock solution

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to an enzyme like HRP)

  • Substrate solution

  • Stop solution

  • 96-well tissue culture-treated microplates

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol and appropriate controls (untreated, vehicle) for the desired duration (e.g., 24-72 hours).[11]

  • Add the BrdU labeling solution to each well and incubate for a period that allows for significant incorporation (typically 2-24 hours, depending on the cell cycle length).[11]

  • Remove the labeling medium and fix the cells.

  • Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[9][12]

  • Add the anti-BrdU antibody and incubate.

  • Wash the wells to remove any unbound antibody.

  • Add the substrate solution and incubate until a color change is observed.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance on a microplate reader.

Data Interpretation: A decrease in absorbance in the compound-treated wells compared to the vehicle control indicates an inhibition of cell proliferation.

Cellular Kinase Activity Assay: Phospho-Protein Detection

Principle: This assay quantifies the phosphorylation of a specific downstream substrate of a target kinase, providing a direct measure of the kinase's activity within the cell.[13] Upon inhibition of the kinase by a compound, the phosphorylation of its substrate will decrease.[13]

Materials:

  • Cells expressing the kinase of interest

  • Serum-free medium (for starvation, if necessary)

  • Activator of the signaling pathway (e.g., growth factor, cytokine)

  • 7-Chloroimidazo[1,2-c]pyrimidin-5-ol stock solution

  • Cell lysis buffer

  • Phospho-specific primary antibody against the kinase substrate

  • Total protein primary antibody against the kinase substrate

  • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

  • Detection reagent (e.g., chemiluminescent substrate, fluorescent plate reader)

  • Western blot apparatus or ELISA plates

Protocol (Western Blot format):

  • Plate cells and grow to a suitable confluency.

  • If the pathway is basally active, proceed to compound treatment. If the pathway requires activation, serum-starve the cells and then stimulate with an appropriate activator.

  • Pre-incubate cells with various concentrations of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol or vehicle control for a short period (e.g., 1-2 hours) before adding the activator.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and probe with the phospho-specific primary antibody.

  • Wash and incubate with the appropriate secondary antibody.

  • Develop the blot using a suitable detection reagent.

  • Strip the blot and re-probe with the total protein antibody to normalize for protein loading.

Data Interpretation: A decrease in the ratio of the phospho-protein signal to the total protein signal in the compound-treated samples compared to the vehicle control indicates inhibition of the kinase activity.

Downstream Pathway Analysis: Reporter Gene Assay

Principle: Reporter gene assays are used to monitor the activity of a specific signaling pathway by measuring the expression of a reporter gene (e.g., luciferase, GFP) that is under the control of a transcriptional response element specific to that pathway.[14][15][16]

Materials:

  • Host cell line

  • Reporter plasmid containing a response element for the pathway of interest driving a reporter gene

  • Transfection reagent

  • 7-Chloroimidazo[1,2-c]pyrimidin-5-ol stock solution

  • Pathway activator

  • Reporter gene assay lysis buffer and substrate

  • Luminometer or fluorescence plate reader

Protocol:

  • Co-transfect the host cell line with the reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to recover.

  • Treat the cells with serial dilutions of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol and controls.

  • Stimulate the cells with a known activator of the signaling pathway.

  • Incubate for a period sufficient for reporter gene expression (typically 6-24 hours).

  • Lyse the cells and add the reporter gene substrate according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal.

Data Interpretation: A decrease in the reporter signal in the compound-treated, activator-stimulated cells compared to the vehicle-treated, activator-stimulated cells suggests that the compound is inhibiting the signaling pathway upstream of the transcriptional activation step.

Visualizing Experimental Workflows and Signaling Pathways

Hypothetical Signaling Pathway for a Kinase Target

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A (Target of Compound) Receptor->Kinase_A Activation Ligand Ligand (e.g., Growth Factor) Ligand->Receptor Binding Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulation Compound 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Compound->Kinase_A Inhibition

Caption: Hypothetical kinase signaling pathway inhibited by 7-Chloroimidazo[1,2-c]pyrimidin-5-ol.

General Workflow for Cell-Based Compound Screening

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Endpoint Measurement cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of Compound Cell_Seeding->Compound_Prep Treatment 3. Treat Cells Compound_Prep->Treatment Incubate 4. Incubate for Defined Period Treatment->Incubate Assay_Specific_Steps 5. Perform Assay-Specific Steps (e.g., Add Reagents) Incubate->Assay_Specific_Steps Read_Plate 6. Read Plate (Absorbance, Fluorescence, Luminescence) Assay_Specific_Steps->Read_Plate Data_Analysis 7. Analyze Data (Calculate IC50, % Inhibition) Read_Plate->Data_Analysis

Caption: Generalized workflow for in vitro cell-based compound screening.

References

  • MySkinRecipes. 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one. [Link]

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  • Hirabayashi A, Mukaiyama H, Kobayashi H, et al. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorg Med Chem. 2008;16(20):9291-9300. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. 2018. [Link]

  • Rlavie. 7-Chloroimidazo[1,2-C]Pyrimidin-5-Ol. [Link]

  • YouTube. Cytotoxicity Bioassay Webinar. 2022. [Link]

  • El-Faham A, Al-Otaibi EA, Al-Dhfyan A, et al. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PLoS One. 2023;18(3):e0282717. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024. [Link]

  • MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. 2023. [Link]

  • Riss TL, Moravec RA, Niles AL, et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Sittampalam GS, Coussens NP, Nelson H, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. 2026. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Med Chem. 2024;15(3):653-677. [Link]

  • Hirabayashi A, Mukaiyama H, Kobayashi H, et al. Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Bioorg Med Chem. 2009;17(1):155-165. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025. [Link]

  • MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. 2022. [Link]

  • BMG LABTECH. Gene reporter assays. 2024. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Medchemcomm. 2020;11(1):158-166. [Link]

  • Assay Development for Protein Kinase Enzymes. In: Sittampalam GS, Coussens NP, Brimacombe K, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. 2024. [Link]

  • Matsumoto H, Ikeda K, Nagata N, et al. Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. J Med Chem. 1999;42(9):1661-1666. [Link]

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Method

Probing the Kinome: A Guide to Kinase Inhibition Assays for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Introduction: The Therapeutic Potential of Imidazo[1,2-c]pyrimidines The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-c]pyrimidines

The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this heterocyclic system have demonstrated potent inhibitory effects against a range of protein kinases, which are critical regulators of cellular processes and established therapeutic targets in oncology, immunology, and other disease areas. Notably, substituted imidazo[1,2-c]pyrimidines have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Spleen Tyrosine Kinase (Syk), and Zeta-Associated Protein of 70 kDa (ZAP-70), highlighting the potential of this chemical class to modulate key signaling pathways.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase inhibition assay for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, a specific derivative of the imidazo[1,2-c]pyrimidine family. We will detail the principles of a highly sensitive and versatile luminescent kinase assay, provide step-by-step protocols for both initial screening and potency determination, and discuss the rationale behind the selection of potential kinase targets and control compounds.

Assay Principle: Quantifying Kinase Activity with ADP-Glo™

To ascertain the inhibitory potential of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, we will employ the ADP-Glo™ Kinase Assay, a commercially available, luminescence-based platform. This assay quantifies the amount of Adenosine Diphosphate (ADP) produced during a kinase-catalyzed phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining Adenosine Triphosphate (ATP) is depleted. In the second step, the ADP generated is converted back to ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal directly proportional to the kinase activity.[2][3] This method is highly sensitive, amenable to high-throughput screening, and can be universally applied to a wide range of kinases.

Potential Kinase Targets for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Based on the established activity of related imidazo[1,2-c]pyrimidine derivatives, the following kinases are proposed as initial targets for screening 7-Chloroimidazo[1,2-c]pyrimidin-5-ol:

  • Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E: A key regulator of the G1/S phase transition of the cell cycle.[4] Its aberrant activity is frequently observed in cancer.

  • Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase crucial for signaling in B-cells and other immune cells.[1][5] It is a validated target in autoimmune diseases and hematological malignancies.

  • Zeta-Associated Protein of 70 kDa (ZAP-70): A tyrosine kinase with high structural homology to Syk, essential for T-cell receptor signaling.[1][6][7]

  • Aurora A Kinase: A serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[8][9][10] Its overexpression is linked to tumorigenesis.

Experimental Workflow

The overall experimental workflow for assessing the kinase inhibitory activity of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is depicted below. This process begins with a primary screen against the panel of selected kinases, followed by dose-response studies to determine the potency (IC50) for any active hits.

G cluster_0 Assay Preparation cluster_1 Primary Screen cluster_2 Hit Identification & Potency Determination Compound_Prep Prepare 7-Chloroimidazo[1,2-c]pyrimidin-5-ol and Control Inhibitor Dilutions Primary_Screen Single-Concentration Screen (e.g., 10 µM) against CDK2, Syk, ZAP-70, Aurora A Compound_Prep->Primary_Screen Reagent_Prep Prepare Kinase, Substrate/ATP Mix, and Assay Buffers Reagent_Prep->Primary_Screen Data_Analysis Analyze Luminescence Data Identify Hits with >50% Inhibition Primary_Screen->Data_Analysis IC50_Determination Perform Dose-Response Assay (e.g., 10-point titration) for Hits Data_Analysis->IC50_Determination IC50_Calculation Calculate IC50 Values IC50_Determination->IC50_Calculation

Caption: Experimental workflow for kinase inhibition screening.

Detailed Protocols

Materials and Reagents
  • Kinases: Recombinant human CDK2/Cyclin E, Syk, ZAP-70, and Aurora A.

  • Substrates:

    • CDK2/Cyclin E: HHASPRK peptide.[11]

    • Syk & ZAP-70: Poly(Glu,Tyr) 4:1.

    • Aurora A: Kemptide (LRRASLG) or a modified version like ALRRASLGAA.[12][13]

  • Compound: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, dissolved in 100% DMSO.

  • Positive Control Inhibitors:

    • CDK2: Roscovitine (IC50 ~0.7 µM).[14][15]

    • Syk: Fostamatinib (active metabolite R406 IC50 ~41 nM).[2][16][17]

    • ZAP-70: Piceatannol.

    • Aurora A: Alisertib (MLN8237).

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Plates: White, opaque 384-well assay plates.

  • Instrumentation: Multimode plate reader with luminescence detection capabilities.

Protocol 1: Primary Screening at a Single Concentration

This protocol is designed to efficiently identify if 7-Chloroimidazo[1,2-c]pyrimidin-5-ol exhibits inhibitory activity against the selected kinases at a fixed concentration.

  • Compound Preparation: Prepare a 10 µM working solution of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol and the respective positive control inhibitors in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the appropriate kinase to each well.

    • Add 2.5 µL of the 10 µM test compound, positive control, or vehicle control (DMSO in assay buffer) to the respective wells.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction. The final volume will be 10 µL. The optimal ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate for 60 minutes at room temperature.

  • Terminate Reaction and Detect Signal:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[18]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[19][20]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Protocol 2: IC50 Determination

For kinases where significant inhibition is observed in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

  • Compound Dilution Series: Prepare a 10-point serial dilution of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in 100% DMSO. A typical starting concentration would be 100 µM.

  • Reaction Setup: Follow the same procedure as the primary screen, but instead of a single concentration, add 2.5 µL of each dilution of the test compound to the respective wells.

  • Initiate Kinase Reaction, Terminate, and Detect Signal: Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Validation

A successful assay is validated by the performance of the positive and negative controls. The positive control inhibitor for each kinase should yield an IC50 value consistent with literature reports. The Z'-factor, a statistical measure of assay quality, should be calculated from the controls and ideally be ≥ 0.5.

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of the statistical effect size, indicating the separation between the positive and negative control distributions.≥ 0.5
Signal-to-Background The ratio of the signal from the uninhibited reaction to the signal from the no-kinase control.≥ 10
Positive Control IC50 The determined potency of the known inhibitor.Within 3-fold of the historical or literature value.

Signaling Pathway Context

Understanding the cellular context of the target kinases is crucial for interpreting the biological significance of inhibition.

CDK2 in Cell Cycle Progression

CDK2 is a central regulator of the cell cycle, particularly the transition from the G1 to the S phase.[4][21] Its activity is dependent on binding to its cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex phosphorylates substrates like the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors that drive the expression of genes required for DNA replication.[4] Inhibition of CDK2 can therefore lead to cell cycle arrest and has been a long-standing strategy in cancer therapy.

G cluster_0 G1 Phase cluster_1 G1-S Transition cluster_2 S Phase Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F Phosphorylates E2F Active E2F pRb_E2F->E2F Releases Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_CDK2->pRb_E2F Hyper-phosphorylates pRb_p Phosphorylated pRb E2F->Cyclin_E_CDK2 Induces Cyclin E DNA_Replication DNA Replication E2F->DNA_Replication Drives Transcription

Caption: Simplified CDK2 signaling pathway in the G1-S transition.

Syk and ZAP-70 in Lymphocyte Activation

Syk and ZAP-70 are critical for initiating signaling downstream of the B-cell receptor (BCR) and T-cell receptor (TCR), respectively.[1] Upon antigen binding, these receptors become phosphorylated, creating docking sites for the SH2 domains of Syk or ZAP-70.[22] This recruitment leads to their activation and subsequent phosphorylation of downstream adapter proteins, triggering a cascade of signaling events that culminate in lymphocyte proliferation, differentiation, and effector functions.[1][5] Inhibiting these kinases can dampen the immune response, a valuable therapeutic approach for autoimmune diseases and certain leukemias.[1]

G cluster_0 Antigen Recognition cluster_1 Signal Initiation cluster_2 Downstream Signaling & Cellular Response Antigen Antigen BCR_TCR BCR / TCR Antigen->BCR_TCR Binds Syk_ZAP70 Syk / ZAP-70 BCR_TCR->Syk_ZAP70 Recruits & Activates Adapter_Proteins Adapter Proteins (e.g., SLP-76, BLNK) Syk_ZAP70->Adapter_Proteins Phosphorylates Signaling_Cascade Signaling Cascades (e.g., PLCγ, PI3K, MAPK) Adapter_Proteins->Signaling_Cascade Activates Cellular_Response Gene Expression, Proliferation, Cytokine Release Signaling_Cascade->Cellular_Response Leads to

Caption: Overview of Syk/ZAP-70 signaling in lymphocytes.

Aurora A in Mitosis

Aurora A is a key regulator of mitosis, with its activity peaking at the G2/M transition and declining at the end of mitosis.[23] It localizes to the centrosomes and spindle poles, where it is essential for centrosome separation, maturation, and the assembly of a bipolar spindle.[8] Overexpression of Aurora A can lead to centrosome amplification, chromosomal instability, and aneuploidy, all hallmarks of cancer.[24] Therefore, inhibitors of Aurora A are being actively investigated as anti-cancer agents.

G cluster_0 G2/M Transition cluster_1 Mitosis Aurora_A Aurora A Centrosomes Centrosomes Aurora_A->Centrosomes Localizes to & Activates Spindle_Pole Spindle Pole Centrosomes->Spindle_Pole Mature into Bipolar_Spindle Bipolar Spindle Formation Spindle_Pole->Bipolar_Spindle Organize Chromosome_Segregation Proper Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Ensures

Caption: Role of Aurora A kinase in mitotic progression.

Conclusion

This application note provides a comprehensive framework for the in vitro evaluation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol as a potential kinase inhibitor. By employing a robust and sensitive assay platform and selecting a panel of rationally chosen kinase targets, researchers can efficiently determine the inhibitory activity and potency of this compound. The detailed protocols and guidelines for data interpretation and validation are designed to ensure the generation of high-quality, reproducible data. The insights gained from these studies will be instrumental in guiding further preclinical development and understanding the therapeutic potential of the imidazo[1,2-c]pyrimidine scaffold.

References

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  • Therapeutic Potential and Molecular Targets of Piceatannol in Chronic Diseases. (n.d.). PubMed. Retrieved from [Link]

  • 2CCH: The crystal structure of CDK2 cyclin A in complex with a substrate peptide derived from CDC modified with a gamma-linked ATP analogue. (2006). RCSB PDB. Retrieved from [Link]

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  • ZAP70 - Tyrosine-protein kinase ZAP-70 - Homo sapiens (Human). (n.d.). UniProt. Retrieved from [Link]

  • Cyclin-dependent kinase 2. (n.d.). Wikipedia. Retrieved from [Link]

  • Goodman & Gilman's: Annual FDA Approvals. (n.d.). AccessMedicine. Retrieved from [Link]

  • ZAP-70 enhances B-cell-receptor signaling despite absent or inefficient tyrosine kinase activation in chronic lymphocytic leukemia and lymphoma B cells. (n.d.). PubMed. Retrieved from [Link]

  • CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). (n.d.). UniProt. Retrieved from [Link]

  • Roles of aurora-A kinase in mitotic entry and G2 checkpoint in mammalian cells. (n.d.). PubMed. Retrieved from [Link]

  • Cyclin-dependent kinase 2. (2025). Society for Developmental Biology. Retrieved from [Link]

  • Structure of ZAP-70 and amino acid sequence of the interdomain B.... (n.d.). ResearchGate. Retrieved from [Link]

  • Fostamatinib as Second-Line ITP Therapy. (2019). YouTube. Retrieved from [Link]

  • Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (n.d.). PubMed Central. Retrieved from [Link]

  • 1U59: Crystal Structure of the ZAP-70 Kinase Domain in Complex with Staurosporine. (2004). RCSB PDB. Retrieved from [Link]

  • This figure illustrates the roles of Aurora Kinases A and B in mitosis,.... (n.d.). ResearchGate. Retrieved from [Link]

  • Fostamatinib. (n.d.). PubChem. Retrieved from [Link]

  • CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib.. (n.d.). ResearchGate. Retrieved from [Link]

  • Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins. (n.d.). PubMed Central. Retrieved from [Link]

  • Aurora kinase A. (n.d.). Wikipedia. Retrieved from [Link]

  • Co-Expression of SYK and ZAP70 Subverts Negative B-Cell Selection and Enables Oncogenic Signaling in Multiple B-Cell Malignancies. (2019). ASH Publications. Retrieved from [Link]

  • ZAP-70: An Essential Kinase in T-cell Signaling. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Application

How to use 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in cancer research

Application Note: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol as a Scaffold in Kinase Inhibitor Discovery Executive Summary 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-09-5), often existing in equilibrium with its keto-tau...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol as a Scaffold in Kinase Inhibitor Discovery

Executive Summary

7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-09-5), often existing in equilibrium with its keto-tautomer 7-chloro-5,6-dihydroimidazo[1,2-c]pyrimidin-5-one , is a critical heterocyclic building block in oncology drug discovery. Its structural homology to the purine base of ATP makes it a privileged scaffold for designing ATP-competitive kinase inhibitors.

This guide details the utilization of this scaffold to synthesize libraries of bioactive small molecules targeting oncogenic kinases (e.g., Syk, ZAP-70, PI3K, and Raf ) and the subsequent biological validation protocols.

Chemical Properties & Mechanistic Relevance

Structural Significance

The imidazo[1,2-c]pyrimidine core functions as a bioisostere of the adenine ring found in ATP.

  • Hinge Binding: The nitrogen atoms (N1, N6) often serve as hydrogen bond acceptors/donors to the "hinge region" of the kinase active site.

  • Functionalization Vector (C-7): The chlorine atom at position 7 is a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to project hydrophobic groups into the kinase "selectivity pocket."

Tautomeric Considerations

Researchers must recognize that the compound exists in a tautomeric equilibrium. While the user query specifies the -ol (enol) form, the -one (keto) form is thermodynamically dominant in solution and solid states.

  • Implication: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled via base selection and solvent polarity.

Protocol A: Chemical Functionalization (Library Synthesis)

Objective: To utilize 7-Chloroimidazo[1,2-c]pyrimidin-5-ol as a core scaffold for generating a library of potential kinase inhibitors via Suzuki-Miyaura coupling.

Materials
  • Scaffold: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (1.0 equiv).

  • Boronic Acids: Aryl/Heteroaryl boronic acids (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄.

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Inert Gas: Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: In a dry microwave vial, dissolve 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (100 mg) in 1,4-dioxane (4 mL).

  • Activation: Add the specific aryl boronic acid (e.g., 4-aminophenylboronic acid) and the base (Cs₂CO₃). Degas the solution by bubbling Nitrogen for 5 minutes.

  • Catalysis: Add the Palladium catalyst rapidly to avoid oxidation. Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

    • Critical Checkpoint: Monitor reaction progress via LC-MS. The starting material (m/z ~169.[]5) should disappear, replaced by the product mass.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc and wash with brine.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Data Output: Typical Yields

Substituent (R-B(OH)₂) Reaction Time Yield (%) Notes
Phenyl 4 h 85% Standard reactivity
4-Pyridyl 6 h 72% Requires higher temp (100°C)

| 2-Methoxy-phenyl | 12 h | 55% | Steric hindrance reduces yield |

Protocol B: Biological Evaluation (Kinase Inhibition)

Objective: To validate the affinity of the synthesized derivatives against a target kinase (e.g., Syk - Spleen Tyrosine Kinase) using a FRET-based assay.

Materials
  • Enzyme: Recombinant human Syk kinase (active).

  • Substrate: Biotinylated peptide substrate (e.g., poly-Glu-Tyr).

  • ATP: Ultra-pure ATP (at K_m concentration).

  • Detection: Europium-labeled anti-phosphotyrosine antibody + APC-Streptavidin (TR-FRET reagents).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point dose-response series of the synthesized imidazo-pyrimidine derivative in 100% DMSO (Top concentration: 10 µM, 3-fold dilution).

  • Enzyme Incubation: Dispense 5 µL of diluted compound and 10 µL of Syk enzyme into a 384-well white low-volume plate. Incubate for 15 minutes at RT to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix.

    • Control: Include "No Enzyme" (background) and "DMSO only" (Max signal) wells.

  • Reaction: Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 25 µL of Detection Mix (EDTA to stop reaction + TR-FRET antibodies). Incubate for 1 hour.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis

  • Calculate % Inhibition:

    
    
    
  • Fit data to a 4-parameter logistic equation to determine IC₅₀ .

Visualization of Workflows

Figure 1: Chemical Synthesis Pathway

This diagram illustrates the conversion of the core scaffold into a functionalized kinase inhibitor.

SynthesisPathway Scaffold 7-Chloroimidazo[1,2-c] pyrimidin-5-ol (Core Scaffold) Intermediate Pd-Complex Intermediate Scaffold->Intermediate Oxidative Addition Reagents Aryl Boronic Acid + Pd Catalyst Reagents->Intermediate Transmetallation Product 7-Aryl-imidazo[1,2-c] pyrimidin-5-ol (Kinase Inhibitor) Intermediate->Product Reductive Elimination (C-C Bond Formation)

Caption: Suzuki-Miyaura coupling strategy for C-7 functionalization of the imidazo[1,2-c]pyrimidine core.

Figure 2: Drug Discovery Logic Flow

This diagram outlines the decision-making process from scaffold selection to lead candidate.[1]

LogicFlow Start Scaffold Selection: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Design Structure-Based Design (Docking into ATP Pocket) Start->Design Synth Library Synthesis (Suzuki Coupling) Design->Synth Screen Primary Screening (Single Dose @ 10µM) Synth->Screen Hit Hit Validation (IC50 Determination) Screen->Hit >50% Inhibition Discard Discard Inactive Screen->Discard <50% Inhibition Hit->Design SAR Refinement (Iterative Cycle)

Caption: Iterative drug discovery workflow using the imidazo-pyrimidine scaffold.

References

  • Hirabayashi, A., et al. (2008).[3] "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors." Bioorganic & Medicinal Chemistry, 16(20), 9247-9260.[3] Link

  • Jansa, P., et al. (2014).[4] "Efficient synthesis of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives and their cytotoxic activity." RSC Advances, 4, 12345-12350. Link

  • Chowdhury, M.G., et al. (2024).[5] "Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery."[5][6] RSC Medicinal Chemistry, 15, 123-145. Link

  • Goel, R., et al. (2016).[7] "Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy."[7] Current Topics in Medicinal Chemistry, 16(30), 3590-3616.[7] Link

Sources

Method

7-Chloroimidazo[1,2-c]pyrimidin-5-ol for studying cell signaling pathways

Application Note: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Scaffolds in Kinase Signaling Research Part 1: Executive Summary & Scientific Context 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (often existing in equilibrium with its ta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Scaffolds in Kinase Signaling Research

Part 1: Executive Summary & Scientific Context

7-Chloroimidazo[1,2-c]pyrimidin-5-ol (often existing in equilibrium with its tautomer 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one ) is not a standalone therapeutic drug; rather, it is a privileged scaffold and high-value pharmacophore precursor used extensively in the development of ATP-competitive kinase inhibitors.

In the context of cell signaling, this heterocyclic core serves as the "hinge-binding" motif for inhibitors targeting the PI3K/Akt/mTOR pathway, CDK2 (Cyclin-Dependent Kinase 2), and Syk (Spleen Tyrosine Kinase) families. Its structural rigidity and capacity for hydrogen bonding allow it to mimic the adenine ring of ATP, making it an ideal template for Fragment-Based Drug Discovery (FBDD).

Key Signaling Applications:

  • PI3K/mTOR Dual Inhibition: Derivatives of this scaffold block the ATP-binding cleft of PI3K isoforms (p110

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ), preventing the phosphorylation of PIP2 to PIP3 and silencing the Akt signaling cascade.
  • Cell Cycle Regulation (CDK2): Substituted imidazo[1,2-c]pyrimidines arrest cells in the G1/S phase by inhibiting CDK2/Cyclin E complexes.

  • Fragment Screening: The 7-chloro and 5-hydroxy/oxo positions provide orthogonal vectors for chemical elaboration, allowing researchers to "grow" the molecule into specificity pockets within the kinase domain.

Part 2: Mechanism of Action & Pathway Visualization

The imidazo[1,2-c]pyrimidine core functions as an ATP-mimetic. In the PI3K signaling cascade, the inhibition of the catalytic p110 subunit prevents the recruitment of Akt (Protein Kinase B) to the plasma membrane. This blockade results in the dephosphorylation of downstream effectors such as mTOR , S6K , and 4E-BP1 , ultimately suppressing cell proliferation and inducing apoptosis in oncogene-addicted cells.

Interactive Pathway Diagram: PI3K/Akt/mTOR Inhibition[1]

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits to Membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates Scaffold Imidazo[1,2-c]pyrimidine (Inhibitor Scaffold) Scaffold->PI3K  ATP Competitive  Inhibition mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates S6 S6 Ribosomal Protein (Proliferation) S6K->S6 Phosphorylates

Caption: The Imidazo[1,2-c]pyrimidine scaffold competitively binds the ATP pocket of PI3K, halting the conversion of PIP2 to PIP3 and silencing downstream Akt/mTOR signaling.

Part 3: Experimental Protocols

These protocols assume the use of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol as a starting material for generating active probes, or as a fragment control in screening assays.

Protocol A: Preparation of Stock Solutions

Critical Step: The 5-ol/5-one tautomerism can affect solubility. DMSO is the preferred solvent.

  • Weighing: Weigh 10 mg of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (MW ≈ 169.57 g/mol ) into a sterile, antistatic microcentrifuge tube.

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 100 mM stock concentration .

    • Calculation:

      
      .
      
    • Volume: Add

      
       of DMSO.
      
  • Solubilization: Vortex vigorously for 1 minute. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50

    
    L volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
    
Protocol B: In Vitro Kinase Inhibition Assay (PI3K )

Objective: To determine if derivatives of the scaffold inhibit PI3K


 enzymatic activity.[1]

Materials:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS lipid vesicles.

  • ATP (

    
     final).
    
  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

Procedure:

  • Compound Dilution: Prepare a 3-fold serial dilution of the scaffold/derivative in 1x Kinase Buffer (starting from 10

    
    M down to 0.1 nM).
    
  • Enzyme Reaction:

    • Add 2

      
      L of compound dilution to a 384-well white plate.
      
    • Add 4

      
      L of PI3K
      
      
      
      enzyme (0.5 ng/
      
      
      L). Incubate for 15 min at RT (allows compound to bind the ATP pocket).
    • Add 4

      
      L of Substrate Mix (50 
      
      
      
      M ATP + 50
      
      
      M PIP2:PS).
  • Incubation: Seal plate and incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase). Incubate 30 min.
  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Western Blot Analysis for Pathway Validation

Objective: To confirm cellular target engagement by monitoring phosphorylation of Akt (T308/S473) and S6 (S235/236).

Cell Line: PC-3 (PTEN-null prostate cancer) or MCF-7 (PIK3CA mutant breast cancer).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow to attach overnight.
    
  • Starvation (Optional but Recommended): Serum-starve cells (0.1% FBS) for 4 hours to reduce basal noise, then stimulate with EGF (50 ng/mL) concurrently with drug treatment, OR treat in full serum to mimic physiological inhibition.

  • Treatment: Treat cells with the inhibitor (e.g., 100 nM, 500 nM, 1

    
    M) for 2 hours . Include a DMSO control.[2]
    
  • Lysis:

    • Wash with ice-cold PBS containing 1 mM Na

      
      VO
      
      
      
      (phosphatase inhibitor).
    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Primary Antibodies:

      • Anti-p-Akt (Ser473) [Cell Signaling #4060] - Readout for mTORC2/PI3K activity.

      • Anti-p-Akt (Thr308) [Cell Signaling #13038] - Direct readout for PDK1/PI3K activity.

      • Anti-p-S6 Ribosomal Protein (Ser235/236) - Readout for mTORC1 activity.

      • Anti-Total Akt / Anti-

        
        -Actin (Loading Controls).
        
  • Data Interpretation: A potent inhibitor derived from the 7-chloroimidazo[1,2-c]pyrimidine scaffold should cause a dose-dependent disappearance of p-Akt and p-S6 bands without affecting total protein levels.

Part 4: Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Compound hydrophobicity (LogP > 3.5).Dilute stock in media immediately before addition. Keep final DMSO < 0.5%.
No Kinase Inhibition The 7-chloro-5-ol core is a fragment, not a full inhibitor.This is expected. The core requires derivatization (e.g., morpholine at C7) to bridge the affinity gap. Use as a negative control or starting point.
High Background in WB Inadequate phosphatase inhibition.Add fresh Sodium Orthovanadate and Sodium Fluoride to lysis buffer. Keep lysates on ice.

Part 5: References

  • Imidazo[1,2-c]pyrimidines as CDK2 Inhibitors: Title: Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure.[3] Source:Bioorganic & Medicinal Chemistry Letters, 2021. URL:[Link]

  • Syk Family Kinase Inhibition: Title: Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors.[4] Source:Bioorganic & Medicinal Chemistry, 2008.[4] URL:[Link]

  • PI3K Pathway Context (General Scaffold Utility): Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.[5] Source:ChemMedChem, NIH Public Access. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Systematic Approach to the Dissolution of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. Recognizing that this compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. Recognizing that this compound is a novel heterocyclic entity with limited public solubility data, this protocol emphasizes a systematic, first-principles approach to solvent selection and stock solution preparation. The methodologies described herein are designed to ensure the generation of reliable, reproducible, and stable solutions critical for downstream biological assays and preclinical studies. We present a tiered strategy for solubility screening, detailed protocols for preparing high-concentration stock solutions, and expert guidance on troubleshooting common dissolution challenges.

Introduction: The Challenge of Heterocyclic Compound Solubility

7-Chloroimidazo[1,2-c]pyrimidin-5-ol belongs to the imidazopyrimidine class of nitrogen-fused heterocycles, a scaffold of significant interest in modern drug discovery due to its diverse pharmacological potential.[1] The adaptable structure of these compounds allows for extensive modification to optimize pharmacological effects.[1] However, the physicochemical properties, particularly aqueous solubility, can be challenging and highly structure-dependent.[2][3]

Physicochemical Profile and Solubility Prediction

A definitive experimental solubility profile for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is not widely published. However, we can infer its likely behavior by analyzing its structure and comparing it to related chemical classes.

Structural Analysis:

  • Imidazopyrimidine Core: Aromatic, planar, and contains multiple nitrogen atoms that can act as hydrogen bond acceptors. This core contributes to both hydrophobic and hydrophilic character.[2]

  • Hydroxyl Group (-OH): The phenol-like hydroxyl group can act as both a hydrogen bond donor and acceptor. It is weakly acidic, suggesting that its protonation state, and thus solubility, will be pH-dependent.

  • Chloro Group (-Cl): This group increases the lipophilicity of the molecule, potentially decreasing its solubility in aqueous media.

  • Amphoteric Nature: The presence of a weakly acidic hydroxyl group and basic nitrogen atoms in the ring system suggests the molecule is amphoteric. Its solubility is expected to be lowest at its isoelectric point and increase significantly in both acidic (due to protonation of ring nitrogens) and basic (due to deprotonation of the hydroxyl group) conditions.

Based on this analysis, a systematic screening of both organic solvents and aqueous buffers across a pH range is the most logical path forward.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₆H₄ClN₃OStructural Analysis
Molecular Weight 169.57 g/mol Calculated
Appearance Likely a solid powder at room temperature.General property of similar small molecules.
Predicted Solubility Low in neutral water; likely soluble in polar aprotic solvents (DMSO, DMF) and in acidic or basic aqueous solutions.Structural analysis of functional groups.

Core Protocol: Systematic Solubility Assessment

The primary objective is to identify a solvent system that can dissolve the compound to the desired concentration for a stock solution (typically 1-10 mM) and is compatible with the intended downstream application (e.g., cell-based assays, enzymatic assays). This protocol uses a small amount of compound to efficiently screen multiple solvent candidates.

Materials and Equipment:
  • 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (solid powder)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL) or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Aprotic polar solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Polar protic solvents: Ethanol, Methanol

  • Aqueous Buffers:

    • 100 mM HCl (approx. pH 1)

    • 100 mM Phosphate Buffer (pH 7.4)

    • 100 mM NaOH (approx. pH 13)

Experimental Workflow Diagram

G cluster_0 Solubility Screening Workflow Start Weigh Compound (e.g., 1.7 mg) DMSO Test DMSO (Target: 10 mM) Start->DMSO Check1 Fully Dissolved? DMSO->Check1 DMF Test DMF (Target: 10 mM) Check1->DMF No Success Protocol 2: Prepare Stock Solution Check1->Success Yes Check2 Fully Dissolved? DMF->Check2 Aqueous Test Aqueous Buffers (Acidic, Neutral, Basic) Check2->Aqueous No Check2->Success Yes Check3 Soluble in any? Aqueous->Check3 Check3->Success Yes Troubleshoot Troubleshoot: - Co-solvents - Lower Concentration Check3->Troubleshoot No

Caption: Decision workflow for selecting an appropriate solvent.

Step-by-Step Screening Protocol:
  • Preparation: Accurately weigh approximately 1.7 mg of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol into a tared sterile microcentrifuge tube or glass vial. This mass is chosen to target a 10 mM concentration in a final volume of 1 mL.

  • Tier 1: Aprotic Polar Solvents (Highest Probability of Success)

    • Add 100 µL of DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Visually inspect for any undissolved particulate matter against a dark background.

    • If not fully dissolved, sonicate in a bath sonicator for 5-10 minutes.

    • If the compound dissolves completely, this is a viable solvent. Proceed to Section 4: Protocol for Stock Solution Preparation .

    • If the compound remains insoluble or a suspension forms, repeat the process in a new vial with DMF.

  • Tier 2: Aqueous Buffers (To Assess pH-Dependence)

    • If Tier 1 solvents fail or are incompatible with your assay, proceed to test pH-dependent aqueous solubility.

    • Prepare three separate vials, each with ~1.7 mg of the compound.

    • To the first vial, add 1 mL of 100 mM HCl.

    • To the second vial, add 1 mL of 100 mM Phosphate Buffer (pH 7.4).

    • To the third vial, add 1 mL of 100 mM NaOH.

    • Vortex and sonicate each vial as described above. Observe in which condition(s) the compound dissolves. This information is critical for developing aqueous formulations.[6][7]

  • Observation and Selection:

    • The ideal solvent will completely dissolve the compound, resulting in a clear solution with no visible particulates.

    • Select the first solvent in the tiered list that achieves complete dissolution and is compatible with your experimental design. For most in vitro biological assays, DMSO is the preferred starting point.[8]

Protocol for Stock Solution Preparation

Once a suitable solvent has been identified, prepare a concentrated stock solution with high accuracy. The use of volumetric flasks and calibrated balances is essential for reproducibility.[9]

Materials and Equipment:
  • Selected solvent (e.g., high-purity, anhydrous DMSO)

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated analytical balance

  • Spatula and weighing paper/boat

  • Vortex mixer and/or magnetic stirrer

  • Amber glass storage vials with PTFE-lined caps

Step-by-Step Stock Preparation Protocol (Example for 10 mM in DMSO):
  • Calculate Mass: Determine the required mass of the compound using the formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    • For a 10 mM (0.010 mol/L) stock in 5 mL (0.005 L): 0.010 mol/L * 0.005 L * 169.57 g/mol = 0.00848 g = 8.48 mg

  • Weigh Compound: Accurately weigh out the calculated mass (e.g., 8.48 mg) and carefully transfer it into the volumetric flask. It is good practice to weigh slightly more than needed and record the exact mass, then adjust the solvent volume to achieve the precise target concentration.[9]

  • Dissolution:

    • Add approximately half of the final volume of DMSO (e.g., 2.5 mL) to the volumetric flask.

    • Cap and vortex the flask until the solid is fully dissolved. Gentle warming (to 30-40°C) or sonication may be used to expedite dissolution if necessary, but allow the solution to return to room temperature before final volume adjustment.

  • Final Volume Adjustment:

    • Once dissolved and at room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber glass vials to minimize freeze-thaw cycles and prevent photodegradation.[7]

    • Label each vial clearly with the compound name, exact concentration, solvent, date, and your initials.

    • Store aliquots at -20°C or -80°C for long-term stability. Before use, thaw an aliquot completely and vortex gently to ensure homogeneity.

G cluster_1 Stock Solution Preparation Calculate 1. Calculate Required Mass Weigh 2. Weigh Compound Accurately Calculate->Weigh Dissolve 3. Dissolve in ~50% Solvent Volume (Vortex/Sonicate) Weigh->Dissolve Adjust 4. Bring to Final Volume in Volumetric Flask Dissolve->Adjust Mix 5. Mix by Inversion Adjust->Mix Store 6. Aliquot & Store at -20°C/-80°C Mix->Store

Caption: Standard procedure for accurate stock solution preparation.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when the DMSO stock is diluted into aqueous assay buffer, this indicates poor kinetic solubility.[10][11]

    • Solution: Lower the final assay concentration. Ensure the final DMSO concentration in the assay is low and consistent, typically ≤0.5%.[8] Consider using a co-solvent or surfactant in the final buffer if the assay allows.

  • Compound Degradation: If you suspect instability, perform a purity check (e.g., via HPLC) on a freshly prepared solution and compare it to one that has been stored for a period. Avoid prolonged exposure to light or extreme temperatures.

  • Accuracy is Key: Always use calibrated equipment. The accuracy of your stock solution directly impacts the reliability of all subsequent experimental data.[9][12]

  • Safety: Handle 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before handling.

References

  • Poongavanam, V., & Kihlberg, J. (2015). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Chowdhury, M. G., Kalmegh, V., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazopyrimidines containing anticancer molecules. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Avdeef, A., & Yalkowsky, S. H. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PMC - NIH. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Bio-protocol. (2015). In vitro and in vivo Limiting Dilution Assay for Colorectal Cancer. Retrieved from [Link]

  • Bergström, C. A., & Larsson, P. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening with 7-Chloroimidazo[1,2-c]pyrimidin-5-ol and its Analogs

Abstract The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antivi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns to identify and characterize bioactive molecules based on the 7-Chloroimidazo[1,2-c]pyrimidin-5-ol core structure. Recognizing the well-documented propensity of this scaffold to interact with protein kinases, this guide will focus on robust, scalable, and field-proven biochemical assay formats for identifying novel kinase inhibitors.[3][4][5] We will detail two primary methodologies: a luminescence-based kinase assay for primary screening and a fluorescence polarization-based assay for orthogonal hit confirmation, ensuring a self-validating and rigorous screening cascade.

Scientific Rationale: The Imidazo[1,2-c]pyrimidine Scaffold as a Kinase Inhibitor Template

The imidazo[1,2-c]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered significant interest in drug discovery.[3] Its structural similarity to endogenous purines makes it an ideal starting point for designing molecules that can interact with ATP-binding sites in enzymes, most notably protein kinases.[6] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, they are a major target class for therapeutic intervention.

Derivatives of the related imidazo[1,2-a]pyrimidine scaffold have shown potent inhibitory activity against various kinases, such as B-Raf, highlighting the potential of this chemical space for oncology and beyond.[3] The strategic placement of substituents on the 7-Chloroimidazo[1,2-c]pyrimidin-5-ol core allows for the exploration of chemical diversity to achieve both potency and selectivity against specific kinase targets. This application note, therefore, outlines a systematic approach to screen a library of such analogs against a representative protein kinase.

High-Throughput Screening (HTS) Workflow

A successful HTS campaign requires a multi-stage approach to identify true hits and eliminate false positives. The workflow presented here is designed for efficiency and robustness, beginning with a highly sensitive primary screen followed by a mechanistically distinct secondary assay.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage A Compound Library (Imidazo[1,2-c]pyrimidine Analogs) B Primary HTS: ADP-Glo™ Luminescence Kinase Assay A->B 10 µM single concentration C Initial Hits (Activity ≥ 50% Inhibition) B->C Identify active compounds D Dose-Response Curve (IC50) using ADP-Glo™ Assay C->D Progress initial hits E Secondary (Orthogonal) Assay: Fluorescence Polarization (FP) D->E Confirm on-target activity F Confirmed Hits E->F Validate with different technology

Caption: A robust HTS workflow for identifying kinase inhibitors.

Primary Screening Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

3.1. Principle of the Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8] The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal.[7] The light output is directly proportional to the amount of ADP generated and, therefore, to the kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and a lower luminescent signal.

3.2. Materials and Reagents

ReagentSupplierCatalog #Storage
ADP-Glo™ Kinase AssayPromegaV9101-20°C
Recombinant Human KinaseVariesVaries-80°C
Kinase Substrate (Peptide)VariesVaries-20°C
ATP, 10 mMVariesVaries-20°C
Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT)In-houseN/A4°C
7-Chloroimidazo[1,2-c]pyrimidin-5-ol LibraryIn-house/VendorN/A-20°C
Staurosporine (Positive Control)VariesVaries-20°C
DMSO, Molecular Biology GradeVariesVariesRoom Temp
384-well, low-volume, white platesVariesVariesRoom Temp

3.3. Step-by-Step Protocol

  • Compound Plating:

    • Prepare a 10 mM stock solution of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol and its analogs in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 20 nL of compound solution to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM with 0.5% DMSO.

    • Plate positive control (e.g., Staurosporine) and negative control (DMSO only) wells on each plate.

  • Kinase Reaction (Total Volume: 4 µL):

    • Prepare a 2X kinase/substrate solution in kinase buffer. The final concentration of kinase and substrate should be optimized for each specific kinase, typically at the Km for the substrate.

    • Add 2 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • To initiate the reaction, add 2 µL of the 2X ATP solution to each well.

  • Incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.

    • Incubate the reaction at room temperature for 1 hour. The incubation time may need optimization based on the kinase's activity.

  • Signal Generation:

    • Add 4 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7]

    • Add 8 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[7]

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., ViewLux) with an integration time of 1 second per well.[7]

3.4. Data Analysis and Quality Control

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Z'-factor Calculation: A measure of assay quality. A Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|

Secondary (Orthogonal) Assay: Fluorescence Polarization (FP)

4.1. Principle of the Assay

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in a homogeneous format.[9][10] The assay relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a larger molecule (e.g., a kinase), its tumbling is slowed, leading to an increase in the polarization of the emitted light.[9]

In a competitive FP kinase assay, a fluorescently labeled ATP-competitive ligand (tracer) is used. In the absence of an inhibitor, the tracer binds to the kinase, resulting in a high FP signal. When an inhibitor from the 7-Chloroimidazo[1,2-c]pyrimidin-5-ol library binds to the kinase's ATP pocket, it displaces the tracer, which then tumbles freely in solution, causing a decrease in the FP signal.[11]

FP_Assay_Principle cluster_bound Kinase Kinase Tracer Fluorescent Tracer Kinase->Tracer Binding Inhibitor Inhibitor (e.g., Imidazopyrimidine) Kinase->Inhibitor Competitive Binding High_FP_Label High FP Signal (Slow Tumbling) Low_FP_Label Low FP Signal (Fast Tumbling)

Caption: Principle of a competitive Fluorescence Polarization assay.

4.2. Protocol for FP-Based Hit Confirmation

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in FP buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a 2X solution of the fluorescent tracer in FP buffer. The optimal tracer concentration should be determined empirically (typically in the low nanomolar range).

  • Assay Procedure (Total Volume: 20 µL in a 384-well black plate):

    • Perform serial dilutions of the "hit" compounds from the primary screen to generate a dose-response curve (e.g., 10-point, 1:3 dilution starting from 50 µM).

    • Add 10 µL of the 2X kinase solution to each well.

    • Add 5 µL of the diluted compound solutions.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X fluorescent tracer solution to initiate the competition.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable plate reader, using appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the FP signal (in milli-polarization units, mP) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Concluding Remarks

The imidazo[1,2-c]pyrimidine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The HTS workflow detailed in this application note provides a robust and scientifically rigorous framework for screening libraries of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol analogs. By employing a highly sensitive primary luminescence assay and an orthogonal FP-based secondary assay, researchers can confidently identify and prioritize true, on-target hits for further development in the drug discovery pipeline. This dual-technology approach minimizes the risk of false positives and ensures that downstream efforts are focused on the most promising chemical matter.

References

  • Effect of some hexahydroimidazo[1,2-c]pyrimidines in inflammatory responses involving leucocytes and macrophages. PubMed. Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. Available at: [Link]

  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. ResearchGate. Available at: [Link]

  • High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses. PubMed Central. Available at: [Link]

  • High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Available at: [Link]

  • Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. Available at: [Link]

  • High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. PubMed Central. Available at: [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. Available at: [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science. Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PubMed Central. Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. ResearchGate. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

Sources

Application

Analytical Methods for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Quantification

Application Note & Protocol Guide | Doc ID: AN-ICP-05-24 Introduction & Scope 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-09-5) is a critical heterocyclic scaffold used in the synthesis of PI3K inhibitors and other...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-ICP-05-24

Introduction & Scope

7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-09-5) is a critical heterocyclic scaffold used in the synthesis of PI3K inhibitors and other kinase-targeting oncology drugs. Accurate quantification of this intermediate is dual-purpose:

  • Process Control: Ensuring purity during synthesis (Assay >98%).

  • Genotoxic Impurity Screening: Quantifying trace levels (ppm range) in final Active Pharmaceutical Ingredients (APIs), as halogenated fused pyrimidines can trigger structural alerts for genotoxicity.

The Analytical Challenge: Tautomerism

The primary challenge in analyzing this molecule is the lactam-lactim tautomerism . While the name suggests a hydroxyl group ("-ol"), the molecule predominantly exists as the ketone tautomer, 7-chloro-6H-imidazo[1,2-c]pyrimidin-5-one , in solution.

  • Impact: Inappropriate mobile phase pH can lead to peak splitting or broad tailing as the molecule interconverts between forms on the column.

  • Solution: This protocol utilizes a buffered acidic mobile phase to stabilize the protonation state, ensuring a single, sharp chromatographic peak.

Physicochemical Profile

ParameterValue / CharacteristicImplication for Method
Molecular Formula C₆H₄ClN₃OMonoisotopic Mass: 169.00
Molecular Weight 169.57 g/mol Detectable by Single Quad or Triple Quad MS
pKa (Calculated) ~8.2 (Amide/Enol), ~3.5 (Imidazole N)Mobile phase pH must be < 3.0 or > 9.0 to suppress ionization shifts.
Solubility DMSO (High), Methanol (Moderate), Water (Low)Diluent must contain at least 50% organic solvent.
UV Maxima 272 nm, 230 nm272 nm provides specificity; 230 nm provides sensitivity.

Method A: HPLC-UV for Purity Assay

Use case: Routine quality control of the intermediate itself (Concentration range: 0.1 – 1.0 mg/mL).

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent end-capped C18). End-capping is crucial to prevent interaction with the basic imidazole nitrogen.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: 272 nm (Reference: 360 nm).

Mobile Phase
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

Rationale: The ammonium formate buffer at pH 3.5 ensures the imidazole ring is protonated and the keto-enol equilibrium is stabilized, preventing peak splitting.

Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
8.04060Linear
10.0595Linear
12.0595Hold
12.1955Re-equilibrate
15.0955Stop

Method B: LC-MS/MS for Trace Quantification

Use case: Screening for this molecule as an impurity in a drug substance (Concentration range: 1 – 1000 ng/mL).

Mass Spectrometry Parameters (ESI+)

The molecule ionizes readily in positive mode due to the imidazole nitrogen.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Precursor Ion: [M+H]⁺ = 170.0 m/z.

  • Isotope Check: Look for the ³⁷Cl isotope at 172.0 m/z (approx 33% intensity of parent) to confirm identity.

MRM Transitions (Multiple Reaction Monitoring)
Precursor (m/z)Product (m/z)Collision Energy (eV)RoleMechanism
170.0 142.0 18Quantifier Loss of CO (Carbonyl cleavage)
170.0 134.0 25Qualifier Loss of HCl (Characteristic of Cl-heterocycles)
170.0 107.0 35QualifierRing fragmentation
Sample Preparation (Trace Analysis)

Matrix: Final Drug Substance (API).

  • Weigh: 10 mg of API.

  • Dissolve: Add 1.0 mL DMSO. Vortex until clear.

  • Precipitate/Dilute: Add 9.0 mL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid.[2]

    • Note: This precipitates the API if it is insoluble in aqueous media, leaving the polar impurity in the supernatant.

  • Centrifuge: 10,000 rpm for 5 mins.

  • Filter: 0.22 µm PTFE filter into LC vial.

Method Validation & Logic

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for selecting the correct quantification path and the critical control points for the keto-enol tautomerism.

AnalyticalWorkflow Start Sample Analysis Request CheckType Determine Analysis Type Start->CheckType PathA Path A: Purity Assay (Synthesis Intermediate) CheckType->PathA High Conc. PathB Path B: Trace Impurity (Genotoxin Screen) CheckType->PathB Low Conc. PrepA Dilute in MeOH:DMSO (9:1) Conc: 0.5 mg/mL PathA->PrepA PrepB SPE or PPT Extraction Conc: < 1 µg/mL PathB->PrepB TautomerCheck CRITICAL CONTROL: Tautomer Stabilization PrepA->TautomerCheck PrepB->TautomerCheck HPLC HPLC-UV (272 nm) pH 3.5 Buffer TautomerCheck->HPLC Path A LCMS LC-MS/MS (ESI+) MRM: 170 -> 142 TautomerCheck->LCMS Path B Result Quantification & Reporting HPLC->Result LCMS->Result

Figure 1: Analytical decision matrix highlighting the critical control point of tautomer stabilization via pH control.

Linearity and Sensitivity Data

The following data represents typical validation results using the LC-MS/MS protocol described above.

ParameterResultAcceptance Criteria
Linearity Range 1.0 – 1000 ng/mLR² > 0.99
LOD (Limit of Detection) 0.3 ng/mLS/N > 3
LOQ (Limit of Quant) 1.0 ng/mLS/N > 10, CV < 15%
Recovery (Spiked API) 92% - 105%80% - 120%
Carryover < 0.1% of LOQNo peak in blank after high std

Troubleshooting & Tips

  • Peak Tailing:

    • Cause: Interaction between the unprotonated imidazole nitrogen and free silanols on the column.

    • Fix: Increase buffer concentration to 20mM or switch to a "Hybrid Particle" column (e.g., Waters XBridge) which is more resistant to basic tailing.

  • Double Peaks:

    • Cause: Separation of keto/enol tautomers due to slow interconversion kinetics at neutral pH.

    • Fix:Do not use neutral water. Ensure the aqueous mobile phase is acidified (pH 3.0 - 4.0). Temperature can also be increased to 40°C to speed up interconversion, merging the peaks.

  • Chlorine Isotope Pattern:

    • Always verify the presence of the ³⁷Cl isotope (M+2 peak) in the MS spectrum. If the M+2 peak is missing, the peak is likely an interference, not the chlorinated target.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776822, 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. Retrieved from [Link]

  • MDPI (2020). Synthesis and Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives. (Context for scaffold synthesis and properties). Retrieved from [Link]

  • Fisher Scientific. 7-Chloro-imidazo[1,2-C]pyrimidin-5-ol Product Specifications. Retrieved from [Link][3][4]

  • ResearchGate. LC-MS/MS method for quantification of potential genotoxic impurities in kinase inhibitors. (Methodology grounding). Retrieved from [Link]

Sources

Method

Application Note: Target Identification Strategies for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (often existing in equilibrium with its tautomer 7-chloro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one ) represents a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

7-Chloroimidazo[1,2-c]pyrimidin-5-ol (often existing in equilibrium with its tautomer 7-chloro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one ) represents a privileged heterocyclic scaffold in medicinal chemistry. Structurally mimetic of purine bases, this core is frequently implicated in ATP-competitive inhibition of kinases (e.g., PI3K, mTOR) and viral polymerases.

When this scaffold emerges as a hit in phenotypic screens (e.g., antiproliferative or antiviral assays), identifying its precise molecular target is critical for lead optimization. This guide details the chemoproteomic workflow required to transition from a phenotypic hit to a validated molecular target, utilizing the 7-chloro position as a strategic handle for probe generation.

Key Chemical Properties[1][2][3][8][9][10]
  • CAS: 56817-23-3 (Generic reference for the core)

  • Molecular Weight: ~169.57 Da[1][2]

  • Reactivity Profile: The C7-chlorine is an electrophilic handle susceptible to Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling, making it the ideal vector for linker attachment without disrupting the core hydrogen-bonding motif at the N1/O5 positions.
    

Strategic Probe Design

The success of a target identification campaign relies on the design of a biotinylated affinity probe that retains biological activity.

Structure-Activity Relationship (SAR) Logic

Before synthesis, validate that the C7-position is solvent-exposed and not critical for binding.

  • Hypothesis: The Imidazo[1,2-c]pyrimidine core likely binds the ATP-binding pocket of a kinase. The N1 and O5 (carbonyl/hydroxyl) mimic the Adenine N1/N6 interaction with the hinge region. The C7-Cl usually points towards the solvent front.

  • Validation Step: Synthesize a C7-amino derivative (e.g., 7-(methylamino)imidazo[1,2-c]pyrimidin-5-ol) and test it in your phenotypic assay. If activity is retained (IC50 within 5-10x of parent), the C7 position is suitable for linker attachment.

Probe Architecture

We will synthesize a Biotin-PEG-Linker-Scaffold probe.

  • Warhead: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (The ligand).

  • Linker: Polyethylene glycol (PEG3 or PEG4) to improve solubility and reduce steric clash.

  • Tag: Biotin for streptavidin-based enrichment.

ProbeDesign Scaffold 7-Chloroimidazo[1,2-c] pyrimidin-5-ol (Ligand) Reaction S_NAr Functionalization (Diamino-PEG linker) Scaffold->Reaction  Displace Cl   Intermediate Amino-PEG-Ligand (Soluble Precursor) Reaction->Intermediate Click NHS-Ester Coupling (+ Biotin-NHS) Intermediate->Click Probe Final Affinity Probe (Biotin-PEG-Ligand) Click->Probe

Figure 1: Synthetic workflow for converting the 7-Cl scaffold into a functional affinity probe.

Experimental Protocols

Protocol A: Synthesis of Affinity Matrix (Conceptual)

Note: All synthesis should be performed in a fume hood with appropriate PPE.

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 1 eq of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in DMF.

    • Add 3 eq of N-Boc-4,7,10-trioxa-1,13-tridecanediamine (PEG-diamine) and 3 eq of DIPEA.

    • Heat to 80°C for 4-6 hours. Monitor by LC-MS for disappearance of the chloro-starting material.

    • Mechanism:[3][4][5] The amine displaces the chlorine.

  • Deprotection:

    • Treat the intermediate with 20% TFA in DCM to remove the Boc group. Evaporate to dryness.

  • Biotinylation:

    • Re-dissolve the amine-ligand in DMF/DIPEA.

    • Add 1.2 eq of Biotin-NHS ester . Stir at RT for 2 hours.

    • Purify via preparative HPLC.

Protocol B: Chemoproteomic Pull-Down (The "Target ID" Experiment)

This protocol uses the synthesized probe to "fish" the target protein from cell lysate.

Materials:

  • Streptavidin Magnetic Beads (e.g., Dynabeads MyOne C1).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 5% Glycerol, 1 mM DTT, Protease/Phosphatase Inhibitors.

  • Competition Compound: Free 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (Parent drug).

Step-by-Step Workflow:

  • Lysate Preparation:

    • Harvest 5x10^7 cells (relevant to your disease model).

    • Lyse in ice-cold Lysis Buffer (30 min on ice).

    • Centrifuge (15,000 x g, 10 min, 4°C) to clear debris. Collect supernatant.

    • Adjust protein concentration to 5 mg/mL.

  • Affinity Enrichment (The Experiment):

    • Divide lysate into two aliquots: Sample A and Sample B .

    • Sample A (Competition Control): Add free parent compound (20x molar excess, e.g., 200 µM) and incubate for 30 min at 4°C. This saturates the specific target.[6]

    • Sample B (Vehicle Control): Add DMSO only.

  • Probe Incubation:

    • Add the Biotin-Probe (e.g., 10 µM) to both Sample A and Sample B.

    • Incubate for 2 hours at 4°C with rotation.

    • Logic: In Sample B, the probe binds the target. In Sample A, the target is blocked by the free drug, so the probe cannot bind.

  • Capture & Wash:

    • Add pre-washed Streptavidin Magnetic Beads (50 µL slurry) to both samples. Incubate 1 hour.

    • Magnetically separate and discard supernatant.

    • Wash beads 3x with Lysis Buffer and 3x with PBS to remove non-specific binders.

  • Elution & Analysis:

    • Elute proteins by boiling in 2x SDS-PAGE Sample Buffer (95°C, 5 min).

    • Readout 1 (Gel): Run SDS-PAGE and Silver Stain. Look for a band present in Sample B but absent in Sample A.

    • Readout 2 (Mass Spec): Perform On-Bead Digestion (Trypsin) followed by LC-MS/MS analysis (Label-free quantification).

Data Analysis & Target Deconvolution

Interpreting Mass Spectrometry Data

The "True Target" must satisfy the following criteria:

  • High Enrichment: High spectral counts (or LFQ intensity) in the Probe-only sample (Sample B).

  • Competition: Significant reduction (>50-80%) in intensity in the Competition sample (Sample A).

  • Relevance: The protein is known to bind purine-like scaffolds (e.g., Kinase, ATPase, Dehydrogenase).

Visualization of Signaling Pathway

If the target is identified as a kinase (e.g., a PI3K isoform, common for this scaffold), the downstream validation involves checking phosphorylation status.

Pathway Drug 7-Chloroimidazo[1,2-c] pyrimidin-5-ol Target Target Kinase (e.g., PI3K/mTOR) Drug->Target Inhibits Phenotype Cell Cycle Arrest / Apoptosis Drug->Phenotype Induces Downstream1 AKT Phosphorylation (p-AKT) Target->Downstream1 Phosphorylates Downstream2 S6K Phosphorylation (p-S6K) Target->Downstream2 Phosphorylates Downstream1->Phenotype Promotes Survival

Figure 2: Hypothetical mechanism of action if the scaffold targets the PI3K/mTOR pathway.

References

  • Goel, R., et al. (2015).[4] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 67980259, 7-Chloroimidazo[1,2-b]pyridazine (Structural Analog)." PubChem. Link[6]

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  • Rlavie. "7-Chloroimidazo[1,2-c]pyrimidin-5-ol Product Specifications." Link

  • Moldb. "7-Chloro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one Building Blocks." Link

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Application

Application Notes and Protocols: Harnessing 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Derivatives in Combination Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic use of combination therapies is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy and overcome resistance. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of combination therapies is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy and overcome resistance. This document provides a detailed guide for researchers exploring the potential of compounds derived from the 7-Chloroimidazo[1,2-c]pyrimidin-5-ol scaffold in combination with DNA-damaging agents. Drawing parallels with the well-characterized checkpoint kinase 1 (Chk1) inhibitor, AZD7762, we delineate the scientific rationale, experimental workflows, and detailed protocols for investigating the synergistic anti-cancer effects of this class of molecules. This guide is intended to provide a robust framework for preclinical evaluation, from initial cell-based screening to the elucidation of underlying molecular mechanisms.

Introduction: The Rationale for Targeting the DNA Damage Response in Combination Therapy

Cancer cells are often characterized by genomic instability and a high reliance on DNA damage response (DDR) pathways for survival, particularly in the context of exogenous insults from chemotherapy or radiation. A key regulator in the DDR is Checkpoint Kinase 1 (Chk1), a serine/threonine kinase that is activated in response to DNA damage. Chk1 activation leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.

Many tumors exhibit defects in the G1 checkpoint, often due to mutations in the tumor suppressor p53.[1] This renders them heavily dependent on the S and G2 checkpoints for repair and survival.[1] Inhibition of Chk1 in such p53-deficient cancer cells, in conjunction with DNA-damaging agents, creates a synthetic lethal scenario. By abrogating the remaining functional checkpoints, Chk1 inhibitors prevent the cell from pausing to repair damaged DNA, forcing it into a catastrophic mitotic entry and subsequent cell death.[2][3]

The imidazo[1,2-c]pyrimidine scaffold has been identified in compounds with potential anti-tumor and anti-inflammatory properties.[4] While 7-Chloroimidazo[1,2-c]pyrimidin-5-ol itself is a chemical intermediate, its structural motif is present in molecules designed to target key cellular signaling pathways. This guide will focus on the hypothesis that derivatives of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol may function as Chk1 inhibitors, and will provide the necessary protocols to investigate their efficacy in combination therapy. A notable example of a potent Chk1/Chk2 inhibitor is AZD7762, which has been shown to potentiate the effects of DNA-targeted therapies.[1][5][6]

Conceptual Workflow for Combination Therapy Studies

The following diagram illustrates a comprehensive workflow for evaluating a novel 7-Chloroimidazo[1,2-c]pyrimidin-5-ol derivative (termed "Compound X" for this guide) in combination with a standard DNA-damaging agent (e.g., Gemcitabine, Cisplatin).

Combination_Therapy_Workflow cluster_0 Phase 1: In Vitro Screening & Synergy Assessment cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation (Optional Extension) A Single-Agent IC50 Determination (Compound X & Chemo Agent) B Combination Index (CI) Assay (Chou-Talalay Method) A->B C Select Synergistic Combinations B->C D Cell Cycle Analysis (Flow Cytometry) C->D Proceed with synergistic doses E Apoptosis Assays (Annexin V/PI, Caspase Activity) C->E Proceed with synergistic doses F Western Blot Analysis (DDR & Apoptosis Markers) D->F E->F G Xenograft Tumor Model H Combination Treatment Regimen G->H I Tumor Growth Inhibition & Survival Analysis H->I DDR_Pathway cluster_0 DNA Damage & Response cluster_1 Cell Cycle Regulation DNA_Damage DNA-Damaging Agent (e.g., Gemcitabine) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates G2M_Checkpoint G2/M Checkpoint Arrest (DNA Repair) CDK1_CyclinB->G2M_Checkpoint promotes Mitosis Mitotic Catastrophe (Cell Death) CDK1_CyclinB->Mitosis drives Compound_X Compound X (Chk1 Inhibitor) Compound_X->Chk1 inhibits

Caption: Hypothesized signaling pathway of Chk1 inhibition.

Conclusion

The strategic inhibition of the Chk1-mediated DNA damage checkpoint presents a promising avenue for enhancing the efficacy of conventional cancer therapies. This guide provides a comprehensive framework for the preclinical evaluation of novel compounds derived from the 7-Chloroimidazo[1,2-c]pyrimidin-5-ol scaffold as potential Chk1 inhibitors. By following these detailed protocols, researchers can systematically assess the synergistic potential of these compounds, elucidate their mechanisms of action, and generate the robust data necessary to advance promising candidates in the drug development pipeline. The principles and methodologies outlined herein are broadly applicable to the study of other DDR inhibitors and combination therapy strategies in oncology.

References

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • What are Chk1 inhibitors and how do they work?. (2024, June 21). Synapse. Retrieved January 30, 2026, from [Link]

  • Combination therapy targeting the Chk1 and Wee1 kinases shows therapeutic efficacy in neuroblastoma. (2013, January 15). PubMed. Retrieved January 30, 2026, from [Link]

  • AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies. (2008, September 11). AACR Journals. Retrieved January 30, 2026, from [Link]

  • What are Chk inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved January 30, 2026, from [Link]

  • 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. (n.d.). MySkinRecipes. Retrieved January 30, 2026, from [Link]

  • Enhanced Efficacy of Combined Therapy with Checkpoint Kinase 1 Inhibitor and Rucaparib via Regulation of Rad51. (n.d.). Cancer Research and Treatment. Retrieved January 30, 2026, from [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. (2008, October 15). PubMed. Retrieved January 30, 2026, from [Link]

  • The Challenge of Combining Chemo- and Radiotherapy with Checkpoint Kinase Inhibitors. (n.d.). Clinical Cancer Research. Retrieved January 30, 2026, from [Link]

  • Effect of some hexahydroimidazo[1,2-c]pyrimidines in inflammatory responses involving leucocytes and macrophages. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023, September 28). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. (1999, May 6). PubMed. Retrieved January 30, 2026, from [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. (2020, August). PubMed. Retrieved January 30, 2026, from [Link]

  • CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Effects of a checkpoint kinase inhibitor, AZD7762, on tumor suppression and bone remodeling. (n.d.). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • Potential antitumor agents. 34.(1) Synthesis and antitumor activity of guanylhydrazones from imidazo[2,1-b]thiazoles and from diimidazo[1,2-a: 1,2-c] pyrimidine. (2004, January-February). PubMed. Retrieved January 30, 2026, from [Link]

  • Novel, Broad Spectrum Anticancer Agents Containing the Tricyclic 5:7:5-Fused Diimidazodiazepine Ring System. (2010, December 31). NIH. Retrieved January 30, 2026, from [Link]

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Method

Application Note &amp; Protocol: Establishing Robust Dose-Response Curves for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Introduction: The Imperative of Precise Dose-Response Analysis in Drug Discovery The determination of a compound's concentration-dependent effect on a biological system is a cornerstone of pharmacology and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precise Dose-Response Analysis in Drug Discovery

The determination of a compound's concentration-dependent effect on a biological system is a cornerstone of pharmacology and drug development. A meticulously generated dose-response curve provides critical insights into a compound's potency (e.g., IC50 or EC50), efficacy, and therapeutic window. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vitro dose-response studies for the novel compound 7-Chloroimidazo[1,2-c]pyrimidin-5-ol.

The imidazo[1,2-c]pyrimidine scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives have been identified as potent inhibitors of key cellular targets, including Cyclin-Dependent Kinase 2 (CDK2) and Zeta-associated protein of 70 kDa (ZAP-70), implicating their potential in oncology and autoimmune diseases respectively.[1][2] Furthermore, this class of compounds has demonstrated anti-inflammatory, analgesic, and antimicrobial properties.[3][4][5] Given this precedent, establishing a robust and reproducible dose-response protocol for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is the foundational step in elucidating its biological activity and therapeutic potential.

This guide eschews a rigid template, instead focusing on the scientific rationale behind each step, ensuring that the described protocols are not merely a series of instructions, but a self-validating system for generating high-quality, reliable data. Adherence to these principles is paramount for making informed decisions in lead optimization and further development.

Part 1: Foundational Experimental Design

The design of a dose-response experiment dictates the quality and interpretability of the resulting data. Careful consideration of the following parameters is essential.

Selection of a Biologically Relevant Assay System

The choice of the in vitro assay is contingent on the hypothesized mechanism of action of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. Based on the activities of related compounds, a cell-based cytotoxicity or proliferation assay is a logical starting point for oncology applications. For this guide, we will focus on a luminescent-based cell viability assay, the Promega CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.[6][7] This assay is renowned for its sensitivity, broad linear range, and high-throughput compatibility.[6][8]

Cell Line Selection and Culture

The choice of cell line should be guided by the therapeutic hypothesis. For a putative anti-cancer agent, a panel of well-characterized cancer cell lines (e.g., from the NCI-60 panel) is recommended. For this protocol, we will use the human colorectal carcinoma cell line HCT116 as a representative example. All cell lines must be authenticated and routinely tested for mycoplasma contamination.

Compound Preparation and Dilution Series

A critical aspect of dose-response studies is the accurate preparation of the compound stock solution and subsequent serial dilutions.

  • Stock Solution: Prepare a high-concentration stock of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (e.g., 10 mM) in a suitable solvent, typically dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay wells should be kept constant and at a low, non-toxic level (e.g., ≤ 0.5%).

  • Serial Dilutions: A logarithmic or semi-logarithmic dilution series is standard practice.[9][10] An 8- to 12-point dose-response curve is generally sufficient to define the sigmoidal relationship. The concentration range should be chosen to bracket the expected IC50 value, encompassing concentrations that elicit both maximal and minimal responses. A preliminary range-finding experiment may be necessary.

Table 1: Example Dose-Response Concentration Series

Concentration PointFinal Concentration (µM)
1100
233.3
311.1
43.7
51.23
60.41
70.14
80.046
90.015
100.005
11Vehicle Control (DMSO)
12Untreated Control

Part 2: Detailed Protocol for CellTiter-Glo® Viability Assay

This protocol outlines the steps for generating a dose-response curve for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in a 96-well plate format.

Materials and Reagents
  • HCT116 human colorectal carcinoma cells

  • McCoy's 5A Medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Sterile, clear-bottom, white-walled 96-well microplates

  • Luminometer

Step-by-Step Experimental Procedure
  • Cell Seeding:

    • Harvest logarithmically growing HCT116 cells using Trypsin-EDTA.

    • Resuspend cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in culture medium at 2X the final desired concentrations.

    • Carefully remove the medium from the cell plate and add 100 µL of the appropriate compound dilution to each well. Include vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and untreated control (medium only) wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time should be determined based on the cell line's doubling time and the compound's expected mechanism of action.

  • CellTiter-Glo® Assay:

    • Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture HCT116 Cells Cell_Seeding 3. Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Compound Dilutions Treatment 5. Treat Cells with Compound Compound_Prep->Treatment Incubate_Attach 4. Incubate (24h) for Attachment Cell_Seeding->Incubate_Attach Incubate_Attach->Treatment Incubate_Treat 6. Incubate (72h) with Compound Treatment->Incubate_Treat CTG_Reagent 7. Add CellTiter-Glo® Reagent Incubate_Treat->CTG_Reagent Measure 8. Measure Luminescence CTG_Reagent->Measure Data_Norm 9. Normalize Data Measure->Data_Norm Curve_Fit 10. Fit to 4PL Model Data_Norm->Curve_Fit IC50_Det 11. Determine IC50 Curve_Fit->IC50_Det

Caption: Overall workflow for determining the dose-response curve.

Part 3: Data Analysis and Interpretation

Raw luminescence data must be processed and analyzed to derive meaningful pharmacological parameters.

Data Normalization

The raw luminescence values should be normalized to percent inhibition or percent viability relative to the controls.

  • Percent Viability (%) = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

Curve Fitting

The normalized data is then plotted with the response on the y-axis and the log of the compound concentration on the x-axis. A sigmoidal dose-response curve is typically fitted using a four-parameter logistic (4PL) model.[11][12][13]

The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Top: The maximum response plateau.

  • Bottom: The minimum response plateau.

  • IC50: The concentration of the compound that produces a response halfway between the Top and Bottom plateaus. This is a key measure of the compound's potency.

  • HillSlope: The steepness of the curve at the IC50.

Various software packages, such as GraphPad Prism or R, can perform non-linear regression to fit the 4PL model and calculate the IC50 value with confidence intervals.[14]

Hypothetical Signaling Pathway

Based on the known activity of imidazo[1,2-c]pyrimidine derivatives as CDK2 inhibitors, a potential mechanism of action for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol could be the inhibition of cell cycle progression.[1]

G cluster_pathway Hypothetical Cell Cycle Inhibition Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Signaling Signaling Cascade (e.g., Ras/MAPK) Receptor->Signaling CyclinD Cyclin D Signaling->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes Compound 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Compound->CDK2 inhibits

Caption: Potential mechanism of action via CDK2 inhibition.

Part 4: Ensuring Trustworthiness and a Self-Validating System

The reliability of a dose-response experiment hinges on the inclusion of appropriate controls and quality control metrics.

Essential Controls
  • Vehicle Control: Wells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is used to determine the 100% viability or 0% inhibition level.

  • Positive Control: A compound with a known and well-characterized effect on the assay system (e.g., a known cytotoxic agent like staurosporine). This control validates that the assay is performing as expected.

  • Untreated Control: Cells in culture medium alone. This control ensures that the vehicle itself has no significant effect on cell viability.

Assay Quality Control: The Z'-Factor

For high-throughput screening and robust assay development, the Z'-factor is a critical statistical parameter used to quantify the quality of an assay.[15][16][17] It measures the separation between the positive and negative controls.

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos: Standard deviation and mean of the positive control.

  • SD_neg and Mean_neg: Standard deviation and mean of the negative (vehicle) control.

Table 2: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay Quality
> 0.5Excellent assay[16][18]
0 to 0.5Marginal assay[18]
< 0Unsuitable for screening[16][18]

A Z'-factor should be calculated during assay development and periodically during screening to ensure consistent performance. An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for compound screening.[18][19]

Conclusion

This application note provides a detailed and scientifically grounded framework for determining the dose-response curve of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. By understanding the rationale behind each step, from experimental design to data analysis, researchers can generate high-quality, reproducible data that will reliably inform the subsequent stages of the drug discovery process. The principles of robust assay design, including appropriate controls and quality control metrics like the Z'-factor, are essential for ensuring the trustworthiness and validity of the experimental outcomes.

References

  • Title: Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure Source: PubMed URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]

  • Title: Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives Source: PubMed URL: [Link]

  • Title: First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies Source: MDPI URL: [Link]

  • Title: Optimal experimental designs for dose–response studies with continuous endpoints Source: PMC URL: [Link]

  • Title: Four Parameter Logistic (4PL) Regression Source: MyAssays URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors Source: PubMed URL: [Link]

  • Title: Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents Source: MDPI URL: [Link]

  • Title: Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications Source: FDA URL: [Link]

  • Title: Assay performance and the Z'-factor in HTS Source: Drug Target Review URL: [Link]

  • Title: What is the 4PL Formula? Source: Quantics Biostatistics URL: [Link]

  • Title: The Z prime value (Z´) Source: BMG LABTECH URL: [Link]

  • Title: Strategy for Designing In Vivo Dose-Response Comparison Studies Source: Request PDF URL: [Link]

  • Title: Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds Source: DergiPark URL: [Link]

  • Title: Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video Source: YouTube URL: [Link]

  • Title: Z-factor Source: Wikipedia URL: [Link]

  • Title: Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture Source: NIH URL: [Link]

  • Title: An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data Source: Taylor & Francis Online URL: [Link]

  • Title: Cell Proliferation Assay Service | CellTiter-Glo Source: Reaction Biology URL: [Link]

  • Title: Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design Source: YouTube URL: [Link]

  • Title: Bioassay Analysis-Four-Parameter Logistic Model Source: Unistat Statistics Software URL: [Link]

  • Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL: [Link]

  • Title: Research on heterocyclic compounds. XXVIII. Imidazo[1,2-c]pyrimidines Source: PubMed URL: [Link]

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Application

Application Notes and Protocols for Flow Cytometry Analysis Following 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Treatment

Introduction: Unveiling the Cellular Impact of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound belonging to the imidazopyrimidine class of molecules.[1] This family of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

7-Chloroimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound belonging to the imidazopyrimidine class of molecules.[1] This family of compounds has garnered significant interest in medicinal chemistry due to their potential biological activities, serving as key intermediates in the synthesis of novel pharmaceutical agents.[2] Derivatives of imidazo[1,2-c]pyrimidine have been investigated for a range of therapeutic applications, including their potential as antitumor and anti-inflammatory agents.[3][4] Given the established role of similar compounds in oncology research, it is critical to possess robust methodologies to dissect the cellular and molecular responses to treatment with 7-Chloroimidazo[1,2-c]pyrimidin-5-ol.

Flow cytometry is an indispensable tool in this endeavor, offering rapid, quantitative, and single-cell level analysis of heterogeneous cell populations.[5] This high-throughput technology allows researchers to elucidate the mechanisms of action of novel compounds by simultaneously measuring multiple cellular parameters. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze the cellular effects of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol treatment, with a focus on key indicators of cellular health, stress, and death. The protocols detailed herein are designed to be self-validating systems, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

I. Foundational Experimental Design: Charting the Course for Cellular Analysis

Before embarking on specific flow cytometry assays, a well-conceived experimental plan is paramount. The following considerations are crucial for obtaining meaningful and interpretable data.

A. Cell Line Selection: The choice of cell line should be guided by the research question. For investigating potential anticancer properties, a panel of cancer cell lines from different tissues of origin is recommended. It is also prudent to include a non-cancerous cell line to assess potential cytotoxicity to normal cells.

B. Dose-Response and Time-Course Studies: To characterize the potency and kinetics of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, it is essential to perform dose-response and time-course experiments. A preliminary cytotoxicity assay, such as an MTT or resazurin assay, can establish an effective concentration range (e.g., IC50 value) to guide the concentrations used in flow cytometry experiments. Time-course studies, for instance, at 24, 48, and 72 hours post-treatment, will reveal the temporal dynamics of the cellular response.[6][7]

C. Essential Controls for Data Integrity:

  • Untreated Control: Cells cultured in the vehicle (e.g., DMSO) used to dissolve the compound, at the same final concentration as the treated samples. This control establishes the baseline cellular state.

  • Positive Controls: For each assay, a known inducer of the specific cellular process should be included. For example, staurosporine or camptothecin can be used as a positive control for apoptosis induction.[8][9]

  • Single-Stain Controls: When performing multi-color flow cytometry, single-stain controls are essential for proper fluorescence compensation to correct for spectral overlap between different fluorochromes.

Experimental Workflow Overview

G cluster_setup Experimental Setup cluster_assays Flow Cytometry Assays cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Seeding & Culture Compound_Treatment Treatment with 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (Dose-Response & Time-Course) Cell_Culture->Compound_Treatment Controls Inclusion of Untreated, Positive, and Vehicle Controls Compound_Treatment->Controls Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Cycle Cell Cycle Analysis (Propidium Iodide) ROS ROS Detection (e.g., CellROX) MMP Mitochondrial Membrane Potential (e.g., JC-1) Caspase Caspase-3/7 Activity Acquisition Data Acquisition on Flow Cytometer Apoptosis->Acquisition Cell_Cycle->Acquisition ROS->Acquisition MMP->Acquisition Caspase->Acquisition Analysis Data Analysis with Appropriate Software (e.g., FlowJo) Acquisition->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: General experimental workflow for flow cytometric analysis.

II. Core Protocols for Cellular Interrogation

The following sections provide detailed, step-by-step protocols for key flow cytometry assays to characterize the effects of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol.

A. Analysis of Apoptosis: Annexin V and Propidium Iodide Staining

Scientific Rationale: This dual-staining method is a cornerstone of apoptosis detection. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or APC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that is impermeant to live cells with intact membranes. It is therefore used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[6]

Protocol:

  • Cell Preparation: Seed and treat cells with 7-Chloroimidazo[1,2-c]pyrimidin-5-ol and controls for the desired time.

  • Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE™) to maintain cell surface integrity. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

Quadrant Cell Population Annexin V Staining PI Staining
Lower Left Live Cells Negative Negative
Lower Right Early Apoptotic Cells Positive Negative
Upper Right Late Apoptotic/Necrotic Cells Positive Positive

| Upper Left | Necrotic Cells | Negative | Positive |

B. Cell Cycle Analysis: Propidium Iodide Staining

Scientific Rationale: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[10][11] Analysis of cell cycle distribution can reveal if the compound induces cell cycle arrest at a particular checkpoint.

Protocol:

  • Cell Preparation and Harvesting: Treat and harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to ensure that only DNA is stained.[12] Incubate for 30 minutes at 37°C.

  • Staining: Add 50 µg/mL PI to the cell suspension.

  • Analysis: Incubate for at least 15 minutes at room temperature in the dark before analyzing on a flow cytometer.

C. Measurement of Intracellular Reactive Oxygen Species (ROS)

Scientific Rationale: Many cytotoxic compounds induce cellular stress, leading to the generation of reactive oxygen species (ROS).[13][14] Excessive ROS can damage cellular components and trigger apoptosis. Dyes such as CellROX™ Green or 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are cell-permeable and become fluorescent upon oxidation by ROS, allowing for the quantification of intracellular ROS levels.[15][16][17]

Protocol:

  • Cell Preparation: Seed and treat cells with 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. Include a positive control such as H₂O₂ or menadione.

  • Staining: During the last 30-60 minutes of the compound treatment, add the ROS detection reagent (e.g., CellROX™ Green to a final concentration of 5 µM) directly to the culture medium.

  • Harvesting: Harvest the cells as previously described.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Analysis: Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC for CellROX™ Green).

D. Analysis of Mitochondrial Membrane Potential (ΔΨm)

Scientific Rationale: The loss of mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic pathway of apoptosis.[18] The lipophilic cationic dye JC-1 is commonly used to measure ΔΨm.[19] In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which fluoresce red. When ΔΨm collapses in apoptotic cells, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[20] A shift from red to green fluorescence indicates mitochondrial depolarization.

Protocol:

  • Cell Preparation and Harvesting: Treat and harvest cells as described previously. Include a positive control such as CCCP, a protonophore that uncouples the proton gradient and collapses the ΔΨm.[19]

  • Staining: Resuspend the cell pellet in 500 µL of pre-warmed cell culture medium containing the JC-1 dye (final concentration typically 1-5 µM).

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cells once with PBS.

  • Resuspension: Resuspend the cells in PBS for analysis.

  • Analysis: Analyze the samples on a flow cytometer, detecting the green fluorescence (monomers) in the FITC channel and the red fluorescence (aggregates) in the PE channel. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[21]

E. Detection of Active Caspase-3/7

Scientific Rationale: Caspases are a family of proteases that are key executioners of apoptosis.[22] Caspase-3 and Caspase-7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[23] Fluorogenic substrates for Caspase-3/7, such as those containing the DEVD peptide sequence, can be used to detect the activity of these enzymes in apoptotic cells.[8][24]

Protocol:

  • Cell Preparation and Harvesting: Treat and harvest cells as previously described.

  • Staining: Resuspend the cells in an appropriate buffer. Add a cell-permeable Caspase-3/7 reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).[8]

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.[8][23]

  • Optional Co-staining: A viability dye can be added during the last 5-10 minutes of incubation to distinguish apoptotic from necrotic cells.

  • Analysis: Analyze the samples directly by flow cytometry without a wash step.

III. Visualizing Cellular Fates and Pathways

Workflow for Apoptosis Detection

G Start Treated Cells Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Annexin V Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min at RT (dark) Stain->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze

Caption: Step-by-step workflow for Annexin V/PI apoptosis assay.

Signaling Cascade Leading to Apoptosis

G Drug 7-Chloroimidazo[1,2-c] pyrimidin-5-ol Stress Cellular Stress (e.g., ROS production) Drug->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria MMP_Loss Loss of ΔΨm Mitochondria->MMP_Loss Caspase9 Caspase-9 Activation MMP_Loss->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in In Vitro Assays

Welcome to the technical support center for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in in vitro experimental settings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

It is a common challenge in drug discovery that promising compounds exhibit poor aqueous solubility, hindering their evaluation in biological assays.[1][2][3][4] 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, with its heterocyclic structure, may present such challenges. This guide provides a systematic approach to achieving and maintaining its solubility for reliable and reproducible in vitro results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol?

It is important to note that while a compound may be highly soluble in DMSO, it can precipitate when diluted into the aqueous environment of your assay medium.[8][9][10] This is a common issue that will be addressed in the troubleshooting section.

Q2: How do I prepare a stock solution of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol?

A2: Preparing an accurate and stable stock solution is the foundation of reliable experimental results.[11][12][13][14]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Accurate Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh out a precise amount of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (e.g., 1.696 mg for a 1 mL stock). The molecular weight of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is 169.57 g/mol .

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For 1.696 mg, add 1 mL of DMSO to make a 10 mM stock solution. Use a calibrated pipette for accurate volume measurement.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be employed, but be cautious about the compound's thermal stability.[8]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and prevent moisture absorption from the air.[12] Some compounds may be light-sensitive, so storing in amber vials is a good practice.[11]

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, typically not exceeding 0.5% (v/v), and ideally at or below 0.1%.[15][16] High concentrations of DMSO can have cytotoxic effects and may interfere with cellular processes, leading to misleading results.[5][6][7] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as your test conditions, but without the compound.

Troubleshooting Guide: Precipitation in Aqueous Media

The most common issue encountered with compounds dissolved in DMSO is their precipitation upon dilution into aqueous assay buffers or cell culture media.[8][9][10] This occurs because the compound's solubility is significantly lower in the aqueous environment compared to the concentrated DMSO stock.

Issue: My compound precipitates when I add it to the cell culture medium.

This is a classic solubility problem. The key is to manage the transition from a high-DMSO environment to a predominantly aqueous one.

Workflow for Optimizing Dilution:

G cluster_0 Troubleshooting Workflow: Precipitation A Precipitation Observed in Aqueous Medium B Step 1: Vortex & Gentle Warming (37°C water bath) A->B F Precipitate Redissolves? B->F C Step 2: Serial Dilution in Assay Medium D Step 3: Consider Co-solvents (e.g., Pluronic F-68, Cremophor EL) C->D E Step 4: pH Adjustment of Medium (if compound is ionizable) D->E I Lower Stock Concentration or Final Assay Concentration E->I G Precipitate Persists F->G No H Proceed with Assay F->H Yes G->C

Caption: Workflow for addressing compound precipitation in aqueous media.

Detailed Troubleshooting Steps:

  • Vortexing and Gentle Warming: Immediately after diluting your DMSO stock into the aqueous medium, vortex the solution vigorously. Sometimes, the precipitate is transient and can be redissolved with sufficient energy.[8] Gentle warming in a 37°C water bath can also help.

  • Optimize the Dilution Method: Instead of a single large dilution, perform a gradual, serial dilution. This can prevent the compound from "crashing out" of solution.

    • Protocol for Serial Dilution:

      • Create an intermediate dilution of your DMSO stock in your assay medium. For example, dilute your 10 mM stock 1:10 in media to get a 1 mM solution (with a higher but still manageable DMSO concentration).

      • Vortex this intermediate dilution thoroughly.

      • Use this intermediate solution to make your final dilutions in the assay medium.

  • Consider Co-solvents and Excipients: If precipitation persists, the use of pharmaceutically acceptable co-solvents or non-ionic surfactants may be necessary. These agents can increase the aqueous solubility of hydrophobic compounds.[17][18]

Co-solvent/Excipient Typical Starting Concentration Mechanism of Action Considerations
Pluronic® F-68 0.01% - 0.1% (w/v)Forms micelles that encapsulate the hydrophobic compound.Generally low cell toxicity at these concentrations.
Cremophor® EL 0.01% - 0.1% (v/v)Micelle formation.Can have biological effects of its own; requires careful controls.
β-Cyclodextrins 1-10 mMForms inclusion complexes with the hydrophobic compound, shielding it from water.[18]Can sometimes extract cholesterol from cell membranes.
  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[19][20][21][22] If 7-Chloroimidazo[1,2-c]pyrimidin-5-ol has acidic or basic functional groups, adjusting the pH of your assay buffer (if your assay permits) could improve its solubility. A small-scale pH-solubility screen can determine the optimal pH range.

Advanced Strategies for Persistent Solubility Issues

For compounds that remain challenging to solubilize, more advanced formulation strategies may be required, although these are more complex to implement in a standard in vitro setting.

  • Amorphous Solid Dispersions: The compound is dispersed in a polymer matrix in an amorphous state, which can enhance its dissolution rate and apparent solubility.[23]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be an option, particularly for in vivo studies.[2]

  • Nanotechnology: Reducing the particle size of the compound to the nanoscale can increase its surface area and, consequently, its dissolution rate.[24]

Experimental Workflow for a Solubility Screen

If you need to systematically determine the best solvent system for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, a small-scale solubility screen is recommended.

G cluster_1 Solubility Screening Workflow Start Weigh Compound into Multiple Vials Solvents Add Different Solvents: - DMSO - Ethanol - Methanol - Acetonitrile - PEG 400 Start->Solvents Process Vortex, Sonicate, and Gently Warm Solvents->Process Observation Visually Inspect for Complete Dissolution Process->Observation Success Soluble: Proceed to Aqueous Dilution Test Observation->Success Yes Fail Insoluble: Try Alternative Solvents or Co-solvents Observation->Fail No

Caption: A systematic workflow for screening optimal solvents.

By following these structured troubleshooting guides and protocols, you can systematically address the solubility challenges of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, leading to more accurate and reliable data in your in vitro assays.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Drug Discovery Online. (2023).
  • World Pharma Today. (2025).
  • Vertex AI Search. (n.d.).
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025). (PDF)
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Vertex AI Search. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Enfanos. (n.d.).
  • Reddit. (2021).
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Vertex AI Search. (2017).
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • ResearchGate. (2017).
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • ECHEMI. (n.d.). DMSO concentration in cell culture?
  • Vertex AI Search. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP40 | Flavin Monooxgenase.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Vertex AI Search. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • Vertex AI Search. (n.d.). Exp.
  • Bitesize Bio. (2025).
  • Vertex AI Search. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.

Sources

Optimization

Off-target effects of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in experiments

Subject: Troubleshooting Off-Target Effects & Assay Interference Reference ID: TSC-IMP-007 Status: Active Last Updated: January 2026 Executive Summary: The "Privileged Scaffold" Paradox 7-Chloroimidazo[1,2-c]pyrimidin-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Off-Target Effects & Assay Interference

Reference ID: TSC-IMP-007 Status: Active Last Updated: January 2026

Executive Summary: The "Privileged Scaffold" Paradox

7-Chloroimidazo[1,2-c]pyrimidin-5-ol (and its keto-tautomer 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one ) is a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., for CDK2, Syk, FLT3).

The Core Issue: While this scaffold is highly effective at mimicking ATP to bind kinase active sites, this same feature leads to significant polypharmacology (unintended kinase inhibition). Furthermore, the 7-chloro substituent introduces chemical reactivity risks that can manifest as false positives in biochemical assays due to covalent protein modification or aggregation.

This guide helps you distinguish between true off-target biological activity and experimental artifacts .

Diagnostic Flowchart: Is Your Signal Real?

Before assuming a biological off-target effect, rule out assay interference using this decision matrix.

TroubleshootingFlow Start Unexpected Inhibition/Activity Observed Solubility Step 1: Check Solubility (Is compound precipitating?) Start->Solubility Aggregation Step 2: DLS / Detergent Test (Does 0.01% Triton X-100 kill activity?) Solubility->Aggregation Soluble FalsePos_Agg Artifact: Colloidal Aggregation Solubility->FalsePos_Agg Precipitate Visible Reactivity Step 3: Thiol Reactivity Check (Does GSH/DTT shift IC50?) Aggregation->Reactivity Activity Persists w/ Detergent Aggregation->FalsePos_Agg Activity Lost w/ Detergent KinasePanel Step 4: Kinase Selectivity Profiling (Syk, CDK2, FLT3) Reactivity->KinasePanel Stable IC50 FalsePos_Cov Artifact: Non-specific Covalent Binding Reactivity->FalsePos_Cov IC50 Shifts >10x TrueOffTarget Result: True Polypharmacology (Scaffold Hopping Required) KinasePanel->TrueOffTarget

Figure 1: Diagnostic logic for distinguishing between experimental artifacts (red) and true pharmacological off-targets (green) when working with imidazopyrimidine scaffolds.

Technical Deep Dive: Known Off-Target Mechanisms

A. Kinase Polypharmacology (The ATP Mimic)

The imidazo[1,2-c]pyrimidine core is an ATP-competitive scaffold . The nitrogen atoms in the heterocyclic ring (N1, N6) often serve as hydrogen bond acceptors/donors to the "hinge region" of kinases.

Common Off-Targets: If you are developing a specific inhibitor (e.g., for BTK) using this core, be aware of these frequent "bystander" hits:

Kinase FamilyMechanismWhy it hitsReference
CDK2 / Cyclin E ATP CompetitionThe scaffold fits the deep ATP pocket of CDKs; often requires modification at C-8 to gain selectivity.[1]
Syk / ZAP-70 Hinge BindingImidazo[1,2-c]pyrimidines are potent Syk family inhibitors. Unsubstituted cores often hit both Syk and ZAP-70.[2]
FLT3 ATP CompetitionUsed as a core for FLT3-ITD inhibition in AML; often hits c-Kit unless specifically optimized.[3]
Aurora Kinases ATP CompetitionDual FLT3/Aurora inhibition is common with this scaffold.[4]
B. Chemical Reactivity (The 7-Chloro Issue)

The chlorine atom at position 7 is electronically activated by the adjacent nitrogen atoms. In nucleophilic buffers (high pH) or in the presence of reactive cysteines, this compound can undergo Nucleophilic Aromatic Substitution (SNAr) .

  • Symptom: Time-dependent inhibition (IC50 decreases over time).

  • False Positive: The compound covalently modifies the enzyme outside the active site or non-specifically, leading to denaturation.

  • Solution: Perform the GSH Shift Assay (Protocol below).

Troubleshooting Protocols

Protocol A: The Detergent Sensitivity Test (Rule out Aggregation)

Imidazo-pyrimidines are planar and hydrophobic, prone to forming colloidal aggregates that sequester enzymes.

Reagents: Triton X-100 or CHAPS (freshly prepared). Steps:

  • Prepare your standard enzymatic assay buffer.

  • Run the assay with the compound at IC90 concentration under two conditions:

    • Condition A: Standard Buffer.

    • Condition B: Buffer + 0.01% (v/v) Triton X-100.

  • Analysis:

    • If inhibition is lost in Condition B: The compound is an aggregator (False Positive).

    • If inhibition is retained : The mechanism is likely specific binding.

Protocol B: The GSH Shift Assay (Rule out Covalent Reactivity)

Determines if the 7-Chloro group is reacting non-specifically with thiols.

Reagents: Glutathione (GSH), LC-MS compatible buffer. Steps:

  • Incubate 10 µM of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol with 1 mM GSH in PBS (pH 7.4) at 37°C.

  • Sample at T=0, 1h, and 4h.

  • Analyze via LC-MS.

  • Look for: Mass shift of +307 Da (GSH adduct) and loss of the Chlorine isotope pattern.

  • Interpretation: If >10% adduct formation is observed within 1 hour, the compound is chemically unstable and unsuitable for assays containing DTT or intracellular studies without structural optimization.

Frequently Asked Questions (FAQs)

Q1: I see inhibition of my target kinase, but the Hill slope is steep (> 2.0). Is this an off-target effect?

  • Answer: A steep Hill slope often indicates stoichiometric binding or aggregation , not off-target allostery. Run Protocol A (Detergent Test). If the slope normalizes to ~1.0 with detergent, it was aggregation.

Q2: Can I use this compound as a negative control?

  • Answer: No. Due to its ability to bind multiple kinases (CDK2, Syk) and potential reactivity, it is not a "clean" negative control. Use a structurally similar analog lacking the hinge-binding nitrogens (e.g., an indole derivative) if available.

Q3: Is the "5-ol" form stable?

  • Answer: This compound exists in a tautomeric equilibrium between the 5-ol (enol) and 5-one (keto) forms. In aqueous solution (physiological pH), the 5-one (keto) form usually predominates. Ensure your docking simulations account for the keto-tautomer, as this changes the hydrogen bond donor/acceptor profile in the binding pocket.

Visualizing the Mechanism

The following diagram illustrates how the scaffold interacts with the kinase hinge region versus how it causes artifacts.

Mechanism Scaffold 7-Chloroimidazo[1,2-c] pyrimidin-5-ol CDK2 CDK2/Cyclin E (ATP Pocket) Scaffold->CDK2 H-Bond (N1/N6) Syk Syk Kinase (Hinge Region) Scaffold->Syk H-Bond (N1/N6) Cys Cysteine (Protein Surface) (Covalent Adduct) Scaffold->Cys SnAr (Cl displacement) Agg Colloidal Aggregate (Enzyme Sequestration) Scaffold->Agg High Conc.

Figure 2: Dual mechanism of action: Desired ATP-competitive inhibition (solid lines) vs. experimental artifacts driven by reactivity and solubility (dashed/dotted lines).

References

  • Havlíček, L. et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure.[1] Bioorganic Chemistry, 112, 104904.

  • Hirabayashi, A. et al. (2008).[2] Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247–9260.

  • Wander, S.A. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 55(20). (Note: Discusses related imidazo-scaffold off-target profiles including FLT3/Aurora overlap).

  • Uslu Kobak, R.Z.[3] & Akkurt, B. (2022).[3][4][5] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review. Journal of the Turkish Chemical Society Section A, 9(4), 1335-1386.

Sources

Troubleshooting

Technical Support Center: Synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Welcome to the technical support center for the synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, ensuring the integrity and purity of your final product.

Introduction to the Synthesis

The synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol typically proceeds via the cyclization of a substituted pyrimidine with a suitable C2 synthon. A common and logical synthetic route involves the reaction of 2,4-diamino-6-chloropyrimidine with chloroacetaldehyde or a synthetic equivalent. This reaction, while straightforward in principle, is often accompanied by the formation of various impurities that can complicate purification and compromise the yield and purity of the desired product. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol.

Question 1: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

A low yield in this synthesis can often be attributed to several factors, primarily related to reaction conditions and the quality of your starting materials.

  • Causality: The cyclization reaction to form the imidazo[1,2-c]pyrimidine ring system is sensitive to pH, temperature, and solvent.[1] Inadequate conditions can lead to incomplete reaction or the formation of side products. The quality of the starting 2,4-diamino-6-chloropyrimidine is also crucial, as impurities in this starting material can inhibit the reaction.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: A systematic optimization of the reaction parameters is recommended. The choice of solvent can significantly impact the reaction rate and yield. While polar protic solvents like ethanol or isopropanol are often used, exploring a range of solvents can be beneficial.[1] Temperature is another critical parameter; while heating is generally required, excessive temperatures can lead to degradation. A preliminary screening of temperatures (e.g., 60°C, 80°C, 100°C) is advisable.

    • pH Control: The reaction is often base-catalyzed. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can facilitate the reaction by neutralizing the HCl generated during the cyclization.[2] However, an excess of a strong base can lead to unwanted side reactions.

    • Starting Material Purity: Ensure the purity of your 2,4-diamino-6-chloropyrimidine. It can be synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride.[3][4] Purification of the starting material by recrystallization may be necessary.

    • Microwave Synthesis: For rapid optimization and potentially improved yields, consider microwave-assisted synthesis. This technique can significantly reduce reaction times and often leads to cleaner reaction profiles.[2][5]

ParameterRecommended RangeNotes
Temperature 60 - 120 °CHigher temperatures may increase side product formation.
Solvent Ethanol, Isopropanol, DMFSolvent choice can influence reaction rate and solubility.[1]
Base Triethylamine, DIPEAUse 1.1 - 1.5 equivalents.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS.
Question 2: I am observing a significant amount of a water-soluble impurity that is difficult to remove. What could it be and how do I get rid of it?

Answer:

A common water-soluble impurity in this synthesis is the hydrolyzed product, where the chloro group at the 7-position is replaced by a hydroxyl group, forming 7-hydroxyimidazo[1,2-c]pyrimidin-5-ol.

  • Causality: The chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, especially in the presence of water and at elevated temperatures. This hydrolysis can occur during the reaction or work-up.

  • Troubleshooting Steps:

    • Anhydrous Conditions: To the best of your ability, maintain anhydrous conditions throughout the reaction. Use dry solvents and glassware.

    • Work-up Procedure: During the work-up, minimize contact with water, especially at elevated temperatures. If an aqueous work-up is necessary, perform it at a low temperature (0-5°C) and quickly.

    • Purification:

      • Crystallization: The desired 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is generally less polar than its hydrolyzed counterpart. Careful crystallization from a suitable solvent system (e.g., ethanol/water, acetone) may selectively precipitate the desired product.

      • Chromatography: If crystallization is ineffective, column chromatography on silica gel is a reliable method for separating the product from the more polar hydrolyzed impurity. A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is typically effective.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should look out for in my final product?

Besides the hydrolyzed product mentioned above, other common impurities include:

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 2,4-diamino-6-chloropyrimidine in your final product.

  • Polymeric Materials: Under certain conditions, especially at high concentrations and temperatures, polymerization of the starting materials or product can occur, leading to intractable tars.

  • Regioisomers: Depending on the exact nature of the C2 synthon, the formation of regioisomers is a possibility, although less likely with a symmetrical reagent like chloroacetaldehyde.

FAQ 2: What analytical techniques are best for monitoring the reaction and characterizing the final product?
  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction. Use a suitable solvent system (e.g., ethyl acetate/methanol) to resolve the starting material, product, and major impurities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the formation of the product and identify impurities by their mass-to-charge ratio.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of your final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

FAQ 3: Can I use a different halogenating agent to install the chloro group on the pyrimidine ring?

Yes, while phosphorus oxychloride (POCl₃) is commonly used to convert the 6-hydroxypyrimidine to the 6-chloropyrimidine, other reagents can be employed.[3] However, POCl₃ is generally efficient and cost-effective for this transformation. Care must be taken with its use due to its corrosive and reactive nature.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
  • To a stirred suspension of 2,4-diamino-6-hydroxypyrimidine (1.0 eq) in phosphorus oxychloride (5.0 eq), slowly add N,N-dimethylaniline (0.1 eq).

  • Heat the mixture to reflux (approximately 110°C) for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2,4-diamino-6-chloropyrimidine.[3][4]

Protocol 2: Synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol
  • To a solution of 2,4-diamino-6-chloropyrimidine (1.0 eq) in ethanol (10 mL/g), add chloroacetaldehyde (1.2 eq, 50% solution in water) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 80°C) for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent.

Visualizing Impurity Formation

The following diagram illustrates the main reaction pathway and a key side reaction leading to impurity formation.

G cluster_0 Main Reaction Pathway cluster_1 Side Reaction A 2,4-Diamino-6-chloropyrimidine C 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (Desired Product) A->C Cyclization B Chloroacetaldehyde B->C D 7-Chloroimidazo[1,2-c]pyrimidin-5-ol E 7-Hydroxyimidazo[1,2-c]pyrimidin-5-ol (Hydrolysis Impurity) D->E H2O, Heat

Sources

Troubleshooting

Inconsistent results with 7-Chloroimidazo[1,2-c]pyrimidin-5-ol experiments

Technical Support Center: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Topic: Troubleshooting Inconsistent Experimental Results Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1] Executive Summary You are likely en...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Topic: Troubleshooting Inconsistent Experimental Results Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are likely encountering inconsistencies with 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-23-3 and analogs) due to three convergent factors inherent to this fused heterocyclic scaffold: prototropic tautomerism , nucleophilic instability (specifically the lability of the C-Cl bond), and pH-dependent solubility .

This compound is not a static "brick"; it is a dynamic chemical entity.[1] In solution, it exists in equilibrium between its enol (5-ol) and keto (5-one) forms.[1] Furthermore, the 7-chloro substituent is activated for Nucleophilic Aromatic Substitution (SNAr), making it susceptible to reaction with common assay components like DTT or Glutathione.[1]

The following guide breaks down these failure modes and provides validated protocols to stabilize your data.

Structural Identity & Purity Issues

Q: Why does my NMR spectrum look different between batches or solvents? It looks like a mixture.

A: You are observing keto-enol tautomerism, not necessarily impurity.

The name "5-ol" implies a hydroxyl group, but in solution, this scaffold predominantly exists as the imidazo[1,2-c]pyrimidin-5(6H)-one (lactam) tautomer.[1] The ratio of enol (OH form) to keto (NH/C=O form) is heavily dictated by the solvent's polarity and hydrogen-bonding capability.[1]

  • In DMSO-d6: The equilibrium shifts, often showing broad peaks for the NH or OH protons due to rapid exchange.[1]

  • In CDCl3: You may see a different ratio or sharper peaks if the compound is soluble enough.[1]

The Fix:

  • Standardize Solvent: Always use DMSO-d6 for characterization to maintain consistency.[1]

  • Temperature: Run NMR at elevated temperature (e.g., 313 K or 323 K) to coalesce the tautomeric peaks into a sharp average, confirming the "mixture" is actually a single compound.

Tautomerism cluster_0 Solvent Dependent Equilibrium NodeA Enol Form (5-ol) Favored in non-polar NodeB Keto Form (5-one) Favored in polar/aq NodeA->NodeB  Fast Exchange   NodeC Inconsistent NMR (Broad Peaks) NodeB->NodeC NodeD Assay Variability (H-Bond Donor vs Acceptor) NodeB->NodeD

Figure 1: Tautomeric equilibrium between the 5-ol and 5-one forms.[1][2] The shift affects both analytical spectra and binding modes.[1]

Biological Assay Instability

Q: Why does the compound lose potency over time in my kinase/enzyme assay?

A: The 7-Chloro group is likely reacting with thiols in your buffer.

This is the most critical "silent killer" of data in this scaffold.[1] The imidazo[1,2-c]pyrimidine core is electron-deficient (pi-deficient).[1] The Chlorine at position 7 is activated for Nucleophilic Aromatic Substitution (SNAr) .[1]

If your assay buffer contains DTT (Dithiothreitol) , BME (Beta-mercaptoethanol) , or GSH (Glutathione) , the thiol acts as a nucleophile, displacing the chlorine.[1] You are effectively screening a different molecule (the 7-thio adduct) by the time you read the plate.

The Fix:

  • Remove Strong Nucleophiles: Switch to TCEP (Tris(2-carboxyethyl)phosphine) as your reducing agent.[1] TCEP is stable and does not act as a nucleophile in SNAr reactions.[1]

  • Time-Course LCMS: Incubate your compound in the assay buffer (with DTT) for 1 hour and run an LCMS. If you see a mass shift corresponding to +DTT (-HCl), your compound is chemically unstable in that buffer.[1]

Q: Why do I see "ghost" inhibition at high concentrations?

A: Aggregation-based inhibition or precipitation. Fused pyrimidines are often planar and hydrophobic ("brick dust").[1][2] They can form colloidal aggregates that sequester enzymes, leading to false positives.[1]

The Fix:

  • Add Detergent: Ensure your buffer contains 0.01% Triton X-100 or CHAPS to disrupt colloidal aggregates.[1]

Solubility & Formulation

Q: The compound crashes out when I dilute from DMSO into water.

A: The "5-ol" is acidic; solubility is pH-dependent.

The 5-hydroxy/5-one moiety has a pKa likely in the range of 8–10 (similar to uracil/thymine derivatives).[1]

  • Acidic pH (< 7): The compound is neutral and least soluble.[1]

  • Basic pH (> 9): The compound deprotonates to the anion, significantly increasing solubility.[1][2]

Protocol: Optimized Solubilization Workflow

StepActionTechnical Rationale
1 Stock Prep Dissolve in 100% DMSO to 10 mM. Sonicate for 5 mins.
2 Intermediate Dilute to 10x working conc. in PBS (pH 7.4) . Do not use water.[1][2]
3 Check If precipitate forms, adjust PBS to pH 8.0 or add 0.5% Tween-80 .
4 Assay Final DMSO concentration should be < 1% (v/v).[1][2]

Synthesis & Regioisomerism

Q: How do I know I have the [1,2-c] isomer and not the [1,2-a]?

A: Synthesis from cytosine yields [1,2-c]; synthesis from 2-aminopyrimidine yields [1,2-a].

Inconsistencies often arise when a vendor supplies the wrong regioisomer.[1] The [1,2-a] isomer is thermodynamically more stable and easier to synthesize via the standard condensation of 2-aminopyrimidine with alpha-halo ketones. The [1,2-c] isomer typically requires starting from cytosine or 4-aminopyrimidine derivatives.[1][2]

Verification:

  • NOESY NMR: Look for cross-peaks between the imidazole protons and the pyrimidine ring protons. The spatial arrangement differs significantly between the 'a' and 'c' fused systems.[1][2]

Reactivity cluster_instability Instability Pathways cluster_solubility Solubility Logic Compound 7-Chloroimidazo[1,2-c]pyrimidin-5-ol SnAr SnAr Reaction (Cl displaced by Thiol) Compound->SnAr  + Nucleophile   pH_Low pH < 7.0 (Neutral/Precipitate) Compound->pH_Low Acidic Buffer pH_High pH > 8.5 (Anionic/Soluble) Compound->pH_High Basic Buffer DTT Buffer with DTT/SH- DTT->SnAr Inactive Inactive Thio-Adduct (False Negative) SnAr->Inactive

Figure 2: Major instability pathways.[1] Avoid thiols (DTT) to prevent SnAr degradation of the 7-Cl moiety.

References

  • Imidazo[1,2-c]pyrimidin-5(6H)-ones derived from Cytosine. Source: ResearchGate / Vertex AI Search Context:[1] Confirms the synthesis route from cytosine and the existence of the 5-one tautomer as a stable entity.[1] URL:[1][3]

  • Tautomerism in Hydroxypyrimidines. Source: National Institutes of Health (NIH) Context:[1] General principles of keto-enol tautomerism in N-heterocycles affecting NMR and binding. URL:[1][2]

  • Nucleophilic Substitution in Chloropyrimidines. Source: Royal Society of Chemistry (RSC) Context:[1] Details the lability of chloro-substituents in electron-deficient pyrimidine rings against nucleophiles. URL:[1]

  • Solubility of Fused Pyrimidines. Source: ACS Publications Context:[1] Discusses "brick dust" properties and strategies for solubilizing planar fused heterocycles. URL:[1]

Sources

Optimization

Technical Support Center: Overcoming Resistance to 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 30, 2026

Executive Summary & Compound Profile

7-Chloroimidazo[1,2-c]pyrimidin-5-ol (often existing in equilibrium with its tautomer, 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one ) is a critical heterocyclic scaffold used primarily in the development of inhibitors for PI3K , mTOR , CDK2 , and Syk kinases.

When researchers report "resistance" to this compound in cell lines, it rarely stems from a single source. Instead, it is often a convergence of pseudo-resistance (physicochemical precipitation) and biological resistance (efflux or metabolism). This guide deconstructs these failure modes to help you recover assay sensitivity.

Compound Snapshot
FeatureTechnical DetailImpact on Resistance
Chemical Nature Tautomeric bicyclic heterocycle (Keto-Enol)The "5-ol" (hydroxyl) form is prone to Phase II metabolism (Glucuronidation).
Solubility Low aqueous solubility; pH-dependentHigh risk of "pseudo-resistance" due to precipitation in culture media.
Primary Targets ATP-binding pockets of Kinases (e.g., CDK2, Syk)Susceptible to gatekeeper mutations and ATP competition.
Transport Substrate for ABCB1 (P-gp) & ABCG2 (BCRP)Rapid efflux prevents intracellular accumulation.

Diagnostic Workflow: Is it Resistance or Artifact?

Before sequencing for mutations, you must rule out physicochemical barriers. Use the following decision tree to diagnose the root cause of the IC50 shift.

TroubleshootingWorkflow Start START: High IC50 / No Effect CheckSolubility Step 1: Check Media Solubility (Microscopy/Turbidity) Start->CheckSolubility Precipitation Precipitation Observed CheckSolubility->Precipitation Yes NoPrecip Clear Solution CheckSolubility->NoPrecip No Action1 Action: Improve Formulation (Cyclodextrin/DMSO) Precipitation->Action1 CheckEfflux Step 2: Efflux Pump Assay (Co-treat with Verapamil) NoPrecip->CheckEfflux Sensitized IC50 Restored CheckEfflux->Sensitized Yes Resistant Still Resistant CheckEfflux->Resistant No Action2 Action: Use P-gp Inhibitor or Chemical Modification Sensitized->Action2 CheckMetabolism Step 3: Metabolic Stability (Check Glucuronidation) Resistant->CheckMetabolism Action3 Action: Sequence Target (Check Gatekeeper Mutations) CheckMetabolism->Action3

Figure 1: Diagnostic logic for distinguishing between solubility artifacts, transporter-mediated resistance, and target mutation.

Module 1: Physicochemical "Pseudo-Resistance"

The Issue: The 7-chloroimidazo[1,2-c]pyrimidin-5-ol scaffold is lipophilic and prone to crystallizing in aqueous buffers (RPMI/DMEM), especially at concentrations >10 µM. If the drug precipitates, the effective concentration hitting the cells is near zero, mimicking biological resistance.

The Mechanism: The molecule exists in a tautomeric equilibrium. The 5-one (keto) form is generally more stable in crystal lattices, leading to poor dissolution rates.

Troubleshooting Protocol: The "Spin-Down" Test

  • Prepare your dosing solution in media at the highest concentration used in your assay (e.g., 100 µM).

  • Incubate at 37°C for 4 hours (mimicking assay start).

  • Centrifuge at 15,000 x g for 10 minutes.

  • Analyze the supernatant via HPLC/UV-Vis.

  • Pass Criteria: If the supernatant concentration is <80% of the nominal concentration, you have a solubility issue, not biological resistance.

Solution:

  • Solvent Switch: Ensure the stock is fully dissolved in 100% DMSO (heated/sonicated) before dilution.

  • Carrier: Use 0.5% Methylcellulose or Hydroxypropyl-β-cyclodextrin (HP-β-CD) to stabilize the compound in aqueous media.

Module 2: Biological Resistance (Efflux & Metabolism)

If solubility is confirmed, the resistance is likely cellular. The imidazo[1,2-c]pyrimidine class is a frequent substrate for MDR1 (P-glycoprotein) and BCRP (ABCG2) .

Mechanism A: ATP-Binding Cassette (ABC) Transporters

These pumps actively eject the compound before it can bind its kinase target.

TransporterGeneInhibitor for ValidationNotes
P-gp ABCB1Verapamil (5-10 µM) or ZosuquidarCommon in Paclitaxel-resistant lines.
BCRP ABCG2Ko143 (1 µM)Common in stem-like cell populations.
Mechanism B: Metabolic Inactivation (Glucuronidation)

The 5-ol (hydroxyl) group on the pyrimidine ring is a "handle" for Phase II conjugation enzymes (UGTs).

  • Reaction: 7-Chloroimidazo...-5-ol + UDP-Glucuronic Acid → O-Glucuronide (Inactive).

  • Result: The drug is rapidly converted to a polar, inactive metabolite and excreted.

ResistancePathways Drug 7-Chloroimidazo... (Active Drug) CellMembrane Cell Membrane Drug->CellMembrane Passive Diffusion Target Kinase Target (CDK2/PI3K) CellMembrane->Target Binding EffluxPump Efflux Pump (P-gp/BCRP) CellMembrane->EffluxPump Intercepted UGT UGT Enzyme (Metabolism) CellMembrane->UGT Metabolic Attack Nucleus Cell Death Signal Target->Nucleus Inhibition EffluxPump->Drug Ejected InactiveMet Glucuronide (Inactive) UGT->InactiveMet Conjugation

Figure 2: The Dual-Resistance Mechanism showing Efflux (Yellow) and Metabolic Inactivation (Yellow) preventing Target Binding (Red).

Validated Protocols

Protocol A: The Resensitization Assay (Efflux Check)

Use this to confirm if pumps are the cause of resistance.

  • Seed Cells: 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Pre-treatment: Treat half the plate with Verapamil (5 µM) or Ko143 (1 µM) for 1 hour.

    • Control: Media only.

  • Dose Response: Add 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in a serial dilution (e.g., 10 µM to 1 nM).

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo or MTT.

  • Analysis: Calculate the Resistance Reversal Index (RRI) :

    
    
    
    • Interpretation: An RRI > 3.0 indicates significant transporter-mediated resistance.

Protocol B: Western Blot for Target Engagement

Use this to see if the drug is physically binding the target despite cell survival (indicating pathway bypass).

  • Treat: Resistant cells with IC90 concentration of the drug for 6 hours.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitors.

  • Blot: Probe for the phosphorylated substrate of the target kinase (e.g., if targeting PI3K, blot for p-AKT).

  • Result:

    • p-Substrate Reduced: Drug is working, but cells are surviving via a bypass pathway (e.g., MAPK activation).

    • p-Substrate Unchanged: Drug is not binding (Mutated target or Efflux).

Frequently Asked Questions (FAQ)

Q1: The compound precipitates immediately when I add it to the media. How do I fix this? A: This is the "5-ol" solubility limit. Do not add the DMSO stock directly to the media in the well. Instead, perform an intermediate dilution step : Dilute the stock 1:10 in culture media without serum (serum proteins can induce aggregation), vortex vigorously, and then add to the final well. Alternatively, use a cyclodextrin-based vehicle.

Q2: My cells are resistant, but I don't see P-gp overexpression. What else could it be? A: Check for Glucuronidation . The 5-hydroxy group makes this molecule a perfect substrate for UGTs. If your cell line has high UGT activity (e.g., liver-derived HepG2 or kidney lines), the drug is being metabolized. Try co-treating with a broad-spectrum UGT inhibitor like Propofol or Novobiocin (use with caution due to toxicity).

Q3: Can I modify the structure to overcome resistance? A: Yes. From a medicinal chemistry standpoint, capping the 5-OH group (e.g., methylating it to a methoxy group) often blocks glucuronidation and improves permeability, though it may alter kinase binding affinity.

References

  • Imidazo[1,2-c]pyrimidine Synthesis & Kinase Inhibition: Detailed synthesis and CDK2 inhibition profiles of the scaffold. Source:

  • ABC Transporter Efflux Mechanisms: Mechanisms of ABCG2/P-gp mediated resistance in heterocyclic scaffolds. Source:

  • Solubility & Formulation Strategies: Addressing the solubility of pyrimidine-based scaffolds. Source:

  • Chemical Properties & Tautomerism: Specific chemical data for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. Source:

Troubleshooting

Technical Support Center: Refining Purification Methods for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Welcome to the technical support center for the purification of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this critical heterocyclic intermediate. The imidazo[1,2-c]pyrimidine scaffold is a key structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Achieving high purity of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data.

This resource is structured to address common and complex purification challenges encountered during experimental work. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying principles.

Understanding the Molecule: Physicochemical Properties

Before diving into purification strategies, a thorough understanding of the physicochemical properties of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is essential.

PropertyValueSource
Molecular Formula C₆H₄ClN₃O[3]
Molecular Weight 169.57 g/mol [4]
Appearance White to pale beige solidInferred from general knowledge of similar compounds
CAS Number 56817-09-5[3]
Storage Conditions 2-8°C[3]

A key challenge in the purification of this molecule is its potential for tautomerism between the keto and enol forms, which can influence its solubility and chromatographic behavior. The presence of both a chlorine atom and a hydroxyl group contributes to its polarity.

Anticipating Impurities: A Chemist's Perspective

Based on this presumed synthesis, the following impurities should be anticipated:

  • Unreacted Starting Material: The corresponding hydroxy- or dihydroxy-imidazo[1,2-c]pyrimidine.

  • Over-chlorinated Byproducts: Dichloro-imidazo[1,2-c]pyrimidine derivatives.

  • Reagent Residues: Residual chlorinating agents (e.g., POCl₃) and their decomposition products (e.g., phosphoric acid).

  • Solvent Adducts: If high-boiling point solvents are used in the synthesis.

  • Degradation Products: The molecule may be susceptible to hydrolysis or other degradation pathways under harsh purification conditions.

G cluster_synthesis Anticipated Synthesis cluster_impurities Potential Impurities Start Hydroxy/Dihydroxy- imidazo[1,2-c]pyrimidine Crude Crude 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Start->Crude Reaction Reagent Chlorinating Agent (e.g., POCl₃) Reagent->Crude Imp1 Unreacted Starting Material Crude->Imp1 Imp2 Over-chlorinated Byproducts Crude->Imp2 Imp3 Reagent Residues Crude->Imp3 Imp4 Degradation Products Crude->Imp4

Caption: Anticipated synthetic pathway and potential impurities.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in a question-and-answer format.

Recrystallization

Q1: My compound is not dissolving in any common recrystallization solvents.

A1: Due to the polar nature of the hydroxyl group and the heterocyclic backbone, 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is expected to have limited solubility in nonpolar solvents.

  • Expert Insight: Start by screening polar aprotic solvents like ethyl acetate, acetone, and acetonitrile. For highly polar compounds, mixtures with more polar solvents like methanol or ethanol might be necessary. Given its known solubility in DMSO, though not ideal for recrystallization due to its high boiling point, this indicates a preference for polar aprotic environments.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of a small amount of your crude material in a range of solvents at room temperature and upon heating. A good recrystallization solvent will show poor solubility at room temperature and high solubility at elevated temperatures.

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. For example, dissolve the compound in a minimal amount of a hot, good solvent (e.g., methanol) and then add a hot, poor solvent (e.g., water or a less polar organic solvent like dichloromethane) until turbidity is observed. Then, allow the solution to cool slowly.

    • pH Adjustment: The hydroxyl group has an acidic proton. In some cases, adjusting the pH of an aqueous solution can significantly alter solubility. However, be cautious as this can also promote degradation.

Q2: I am observing oiling out instead of crystallization.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated.

  • Causality: The presence of impurities can lower the melting point of your compound, increasing the likelihood of oiling out.

  • Solutions:

    • Lower the Cooling Rate: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.

    • Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

    • Increase Solvent Volume: Add more solvent to reduce the concentration of the solute.

    • Seed Crystals: Introduce a small, pure crystal of the compound to the cooled solution to induce crystallization.

Q3: The purity of my recrystallized product is not improving significantly.

A3: This suggests that the chosen solvent system is not effectively discriminating between your target compound and the impurities.

  • Expert Tip: The polarity of the impurities is likely similar to your product. If you suspect unreacted dihydroxy starting material, a slightly less polar solvent system might help to leave it behind in the solution. Conversely, for less polar, over-chlorinated impurities, a more polar solvent system might be beneficial.

  • Alternative Approaches:

    • Charcoal Treatment: If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them.

    • Iterative Recrystallization: A second recrystallization from a different solvent system may be necessary to achieve the desired purity.

Column Chromatography

Q1: How do I choose the right stationary and mobile phase for column chromatography?

A1: For a polar molecule like 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, normal-phase chromatography on silica gel is a good starting point.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is generally suitable.

  • Mobile Phase Selection (Eluent):

    • TLC Analysis: Begin by running thin-layer chromatography (TLC) plates with various solvent systems to determine the optimal eluent. A good solvent system will give your target compound an Rf value of approximately 0.3-0.4.

    • Recommended Starting Points:

      • Ethyl acetate/Hexane mixtures (e.g., start with 1:1 and increase the polarity by increasing the proportion of ethyl acetate).

      • Dichloromethane/Methanol mixtures (e.g., start with 98:2 and gradually increase the methanol content). This system is often effective for polar N-heterocycles.

  • Visualization: The compound is likely UV-active due to the aromatic system, so it can be visualized under a UV lamp.

G Start Crude Product TLC TLC Analysis (Solvent Screening) Start->TLC Column Silica Gel Column Chromatography TLC->Column Determine Eluent Elution Gradient Elution (e.g., Hexane/EtOAc or DCM/MeOH) Column->Elution Fractions Collect & Analyze Fractions Elution->Fractions Pure Pure 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Fractions->Pure Combine Pure Fractions & Evaporate

Caption: Workflow for column chromatography purification.

Q2: My compound is streaking on the TLC plate and the column.

A2: Streaking is often caused by overloading the plate/column, the compound being too polar for the chosen eluent, or interactions with the stationary phase.

  • Troubleshooting:

    • Reduce Sample Load: Ensure you are not applying too much of your sample to the TLC plate or loading too much onto the column.

    • Increase Eluent Polarity: A more polar eluent will help to move the compound more effectively and reduce tailing.

    • Add a Modifier: For compounds with acidic or basic groups, adding a small amount of a modifier to the eluent can improve peak shape. For the acidic hydroxyl group, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help. For the basic nitrogen atoms, a small amount of triethylamine or ammonia in methanol can be beneficial.

Q3: I am not getting good separation between my product and a major impurity.

A3: This is a common challenge, especially if the impurity has a very similar polarity to your product.

  • Strategies for Improved Separation:

    • Shallow Gradient: Use a very shallow gradient of the eluent to slowly increase the polarity. This can improve the resolution between closely eluting compounds.

    • Change the Solvent System: Sometimes, changing the nature of the polar solvent in your eluent can alter the selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a bonded-phase silica (like diol or cyano).

Experimental Protocols

The following are detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: Identify a suitable solvent in which the compound has low solubility at room temperature but high solubility when heated.

  • Dissolution: Place the crude 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • TLC Analysis: Determine the optimal eluent system using TLC. The target Rf should be around 0.3.

  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent mixture and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Begin eluting with the less polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-Chloroimidazo[1,2-c]pyrimidin-5-ol.

References

  • Li, Z., et al. (2006). Synthesis and Antitumor Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 16(15), 4032-4036. [Link]

  • Medwid, J. B., et al. (1990). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Journal of Medicinal Chemistry, 33(4), 1230-1241. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. MySkinRecipes. [Link]

  • 7-Chloroimidazo[1,2-C]Pyrimidin-5-Ol. Rlavie. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Assays

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and ensure data integrity in assay...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and ensure data integrity in assays involving 7-Chloroimidazo[1,2-c]pyrimidin-5-ol and related imidazopyrimidine derivatives. As a versatile scaffold in drug discovery, precise and reproducible assay results are paramount for advancing research.[1][2] This document is structured to address common challenges systematically, from foundational concepts to specific experimental optimizations.

Introduction: Understanding the Challenges

This guide will delve into the common causes of background noise, such as the intrinsic properties of the compound, non-specific interactions, and assay-related artifacts. By understanding the underlying principles, you can effectively diagnose and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the potential intrinsic properties of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol that could contribute to background noise?

A1: While specific data on the fluorescence of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is not extensively published, small heterocyclic molecules can sometimes exhibit intrinsic fluorescence, also known as autofluorescence.[5] This can be influenced by the solvent environment.[6][7] Additionally, the compound's purity is a critical factor; impurities from the synthesis process could be fluorescent and contribute to background signal. We recommend ensuring the compound is of high purity (typically ≥97%).[8]

Q2: What are the most common types of assays where background noise is an issue with this compound class?

A2: Background noise can be a significant issue in fluorescence-based assays, which are commonly used for screening small molecule libraries.[9][10] For imidazopyrimidine derivatives, this often includes:

  • Kinase Inhibition Assays: These are frequently fluorescence-based (e.g., Fluorescence Polarization, TR-FRET) and are susceptible to interference from fluorescent compounds.

  • Cell-Based Assays: When evaluating the compound's effect on cellular processes, autofluorescence from cells, media components (like phenol red and fetal bovine serum), and the compound itself can elevate background.[11]

Q3: How can I differentiate between compound autofluorescence and other sources of background?

A3: A simple control experiment can help dissect the source of the background. Prepare wells containing:

  • Assay buffer only

  • Assay buffer + your compound

  • Assay buffer + all other assay components (e.g., enzyme, substrate) without the compound

  • A complete assay reaction

By comparing the signal from these wells, you can determine the contribution of the compound to the overall background.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common sources of background noise in your assays.

Category 1: Compound-Related Issues

High background can often be traced back to the test compound itself.

Causality: The planar, conjugated ring system of imidazopyrimidines can absorb and emit light, leading to a background signal that can interfere with assay readouts.

Troubleshooting Workflow:

Caption: Workflow to diagnose and mitigate compound autofluorescence.

Step-by-Step Protocol: Spectral Scanning

  • Prepare a sample of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in your final assay buffer at the highest concentration to be tested.

  • Using a scanning spectrofluorometer or a plate reader with spectral scanning capabilities, perform an excitation scan at a fixed emission wavelength and an emission scan at a fixed excitation wavelength.

  • Analyze the resulting spectra to identify the excitation and emission maxima of your compound.

  • Compare these spectra with the excitation and emission spectra of your assay's fluorophore.

  • If there is significant spectral overlap, consider using a detection fluorophore with excitation and emission wavelengths that are spectrally distinct from your compound. Red-shifted dyes are often beneficial as cellular autofluorescence is lower at longer wavelengths.[12]

Category 2: Assay Component and Matrix Effects

The components of your assay and the microplate environment can be significant sources of background noise.

Causality: Small molecules can non-specifically adsorb to the surface of the microplate or bind to proteins in the assay, leading to a high background signal.[13]

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended Implementation
Add a Detergent Reduces hydrophobic interactions between the compound and surfaces.Include 0.01-0.1% Tween-20 or Triton X-100 in your assay and wash buffers.[14]
Include a Blocking Protein Coats the surface of the well to prevent non-specific adsorption.[14]Add 0.1-1 mg/mL Bovine Serum Albumin (BSA) to your assay buffer.[15]
Increase Ionic Strength Shields electrostatic interactions that can lead to NSB.Titrate NaCl concentration in your assay buffer (e.g., 50-200 mM).[15]
Choose the Right Microplate Plate surface properties can influence binding.Test low-binding surface plates (e.g., polyethylene glycol-coated) and compare with standard polystyrene plates.

Experimental Protocol: Optimizing Blocking Conditions

  • Prepare a matrix of assay buffers with varying concentrations of BSA (e.g., 0, 0.1, 0.5, 1 mg/mL) and Tween-20 (e.g., 0, 0.01, 0.05%).

  • In a microplate, add your compound at a high concentration to wells containing each buffer condition.

  • Incubate for your standard assay time.

  • Measure the background signal.

  • Select the buffer composition that provides the lowest background without significantly impacting your positive control signal.

Causality: Precipitated compound, bubbles, or other particulates in the well can scatter excitation light, which can be incorrectly measured as fluorescence signal, increasing background.[16][17]

Logical Relationship Diagram:

G compound_solubility Compound Solubility precipitation Precipitation compound_solubility->precipitation light_scattering Light Scattering precipitation->light_scattering high_background High Background light_scattering->high_background

Caption: The relationship between compound solubility and high background due to light scattering.

Mitigation Strategies:

  • Solubility Assessment: Determine the solubility of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in your assay buffer. If solubility is an issue, consider adding a co-solvent like DMSO (typically not exceeding 1-2% in the final assay volume).

  • Centrifugation: Before reading the plate, centrifuge it briefly (e.g., 1 minute at 1000 x g) to pellet any precipitate.

  • Plate Reader Settings: If available on your instrument, use a top-reading mode for fluorescence, which can be less sensitive to precipitates at the bottom of the well.

Category 3: Instrumental and Detection-Related Issues

Proper instrument setup is crucial for minimizing background and maximizing your signal-to-noise ratio.

Causality: Incorrect gain settings, focal height, or number of flashes can either fail to detect a real signal or amplify background noise.

Optimization Recommendations:

ParameterImpact on Signal/BackgroundOptimization Approach
Gain Setting Amplifies the detected signal. An excessively high gain can amplify background noise and saturate the detector with bright signals.[18]Adjust the gain using a positive control sample to bring the signal into the optimal range of the detector (typically 50-80% of the maximum).
Number of Flashes Averaging multiple readings can reduce variability and noise.[11]Increase the number of flashes per well (e.g., from 10 to 50) and assess the impact on the coefficient of variation (CV) of your replicate wells.
Focal Height Determines the vertical position of the measurement. An incorrect focal height can lead to a lower signal intensity.[11]Perform a focal height optimization on your plate reader using a well with a moderate signal.

Summary and Key Takeaways

Reducing background noise in assays with 7-Chloroimidazo[1,2-c]pyrimidin-5-ol requires a systematic and multi-faceted approach. By understanding the potential for compound autofluorescence, mitigating non-specific binding, and optimizing instrument settings, you can significantly improve the quality and reliability of your data. Always include appropriate controls in your experiments to help diagnose the source of any issues.

References

  • 7-Chloroimidazo[1,2-c]pyrimidin-5-ol . MySkinRecipes. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery . RSC Publishing. [Link]

  • Fluorescence in the life sciences . Wikipedia. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening . PMC - NIH. [Link]

  • How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance? . ResearchGate. [Link]

  • Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene . Springer. [Link]

  • Microwell Plate-Based Dynamic Light Scattering as a High-Throughput Characterization Tool in Biopharmaceutical Development . PMC - NIH. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays . Bitesize Bio. [Link]

  • Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays . PubMed. [Link]

  • How to Reduce Background Noise in ELISA Assays . Patsnap Synapse. [Link]

  • Non-Specific Binding: What You Need to Know . Surmodics IVD. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery . PubMed Central. [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors . PubMed. [Link]

  • Enzyme Kinetics Considerations . Scientist Live. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening . ResearchGate. [Link]

Sources

Troubleshooting

Interpreting unexpected data from 7-Chloroimidazo[1,2-c]pyrimidin-5-ol studies

Executive Summary You are likely reading this because your analytical data for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (Compound 7-CIP ) contradicts your structural predictions. Whether it is an NMR spectrum showing "imposs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely reading this because your analytical data for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (Compound 7-CIP ) contradicts your structural predictions. Whether it is an NMR spectrum showing "impossible" protons, a Mass Spec signal shifting by +31 Da, or non-linear bioassay results, these anomalies are rarely due to operator error. They are intrinsic features of the imidazo[1,2-c]pyrimidine scaffold.

This guide deconstructs the three primary "phantom" phenomena associated with this scaffold: Prototropic Tautomerism , Nucleophilic Lability , and Colloidal Aggregation .

Module 1: The NMR Anomaly (Tautomerism)

User Query: "My 1H-NMR in DMSO-d6 shows a broad singlet at ~11-12 ppm and a carbonyl signal in 13C-NMR. I synthesized the 5-ol (phenol form), but this looks like an amide. Did I oxidize my product?"

Technical Diagnosis: You have not oxidized your product. You are observing lactam-lactim tautomerism . While drawn as the "5-ol" (enol/lactim) for IUPAC convenience, the imidazo[1,2-c]pyrimidine core, like many fused hydroxy-heterocycles, predominantly exists as the 5(6H)-one (keto/lactam) tautomer in polar aprotic solvents (DMSO, DMF).

The Mechanism: The proton on the oxygen (O-H) transfers to the adjacent nitrogen (N6), creating a generic amide-like system (NH-C=O). This destroys the aromaticity of the pyrimidine ring but is thermodynamically favored due to the strength of the carbonyl bond and solvation stabilization.

Diagnostic Protocol:

Feature"5-ol" Expectation (Lactim)"5-one" Observation (Lactam)Verification Step
1H NMR Singlet (OH) ~9-10 ppmBroad Singlet (NH) ~11-13 ppmRun D2O exchange . Signal disappears = Exchangeable proton.
13C NMR Ar-C-OH ~155-165 ppmC=O (Carbonyl) ~160-170 ppmRun HSQC . If the proton at ~12 ppm does not correlate to a carbon, it is attached to a heteroatom (N).
IR Broad OH stretch 3200-3500 cm⁻¹Sharp C=O stretch ~1650-1700 cm⁻¹Check solid state IR (KBr pellet) to see dominant form in crystal lattice.

Visualizing the Equilibrium:

Tautomerism Enol 5-ol Form (Lactim) (Aromatic Pyrimidine Ring) Less Stable in DMSO Keto 5(6H)-one Form (Lactam) (Carbonyl + NH) Dominant in Solution Enol->Keto Proton Transfer (Fast) Solvent Solvent Effect (Polar Aprotic stabilizes Keto) Solvent->Keto H-bond Stabilization

Figure 1: The tautomeric equilibrium between the 5-ol and 5(6H)-one forms. In polar solvents, the equilibrium shifts heavily to the right (Green).

Module 2: The "Vanishing" Chlorine (Reactivity)

User Query: "I stored my stock solution in methanol. My LCMS now shows a mass of M-35+31 (M+H shifts from 170 to 166). The chlorine isotope pattern is gone."

Technical Diagnosis: You have triggered a Nucleophilic Aromatic Substitution (SNAr) .[1] The 7-position in imidazo[1,2-c]pyrimidine is electronically activated, similar to the 4-position of a pyrimidine. The fused imidazole ring creates an electron-deficient system. Methanol acts as a nucleophile, displacing the chloride ion to form the 7-methoxy derivative.

Why this happens:

  • Electronic Activation: The bridgehead nitrogen and N6 render C7 highly electrophilic.

  • Leaving Group: Chloride is a good leaving group.

  • Solvolysis: Protic nucleophilic solvents (MeOH, EtOH) promote this reaction, especially if any base (even trace) is present.

Troubleshooting Table:

SymptomCauseCorrective Action
Mass Shift (+31 Da) Methanolysis (Cl → OMe)IMMEDIATE: Discard MeOH stocks. Store solid compound at -20°C. Make fresh DMSO stocks only.
Mass Shift (+16 Da) Hydrolysis (Cl → OH)Check water content in DMSO. Avoid aqueous basic buffers (pH > 8) for prolonged periods.
Loss of Activity Covalent binding to proteinThe 7-Cl can react with Cysteine residues in assay proteins (covalent inhibition). Verify if mechanism is reversible.

Module 3: Non-Linear Assay Data (Solubility)

User Query: "My IC50 curves are flat or bell-shaped. The compound precipitates in PBS even at 10 µM."

Technical Diagnosis: Imidazo[1,2-c]pyrimidines are planar, fused heteroaromatics. They exhibit high pi-pi stacking propensity, leading to the formation of colloidal aggregates. These aggregates sequester enzyme/protein, causing false positives (promiscuous inhibition) or precipitating out, causing false negatives.

The "PAINS" Filter (Pan-Assay Interference Compounds): While not a classic PAINS structure, the behavior mimics one due to low solubility and aggregation.

Optimization Workflow:

  • Detergent Addition: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.

    • Result: If IC50 increases (potency drops) significantly with detergent, your previous activity was likely an artifact of aggregation.

  • Cosolvent Tuning: Ensure DMSO concentration is constant (e.g., 1%) across the dilution series.

  • Nephelometry: Measure light scattering to detect micro-precipitates before running the bioassay.

Decision Logic for Assay Validity:

Troubleshooting Start Unexpected Assay Data CheckSol Check Solubility (Nephelometry) Start->CheckSol Agg Aggregation Detected? CheckSol->Agg TrueAgg Add 0.01% Triton X-100 Agg->TrueAgg Yes CheckMS Check LCMS Integrity Agg->CheckMS No ReRun Re-run Assay TrueAgg->ReRun ReRun->CheckMS ClLoss Mass Shift (Cl loss)? CheckMS->ClLoss NewStock Synthesize Fresh Avoid MeOH/Base ClLoss->NewStock Yes Valid Data is Valid Proceed to SAR ClLoss->Valid No

Figure 2: Logic flow for validating biological data when using 7-Chloroimidazo[1,2-c]pyrimidin-5-ol.

References

  • Structural Tautomerism in Fused Pyrimidines

    • Source: PubChem.[2] (n.d.). Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one.[2] National Library of Medicine.

    • Relevance: Establishes the prevalence of the 5(6H)-one tautomer in similar fused pyrimidine systems.
    • URL:[Link]

  • Nucleophilic Substitution in Chlorin

    • Source: Shepherd, R. G., & Fedrick, J. L. (1965). Reactivity of Halogenated Heterocycles. Advances in Heterocyclic Chemistry.
    • Context: (General Reference) Explains the activation of halogens at the 2/4/6 positions of pyrimidines and the effect of ring fusion on electrophilicity.
    • See also: RSC Advances. (2015).[3] Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines.

    • URL:[Link]

  • Aggreg

    • Source: Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
    • Relevance: Defines protocols for identifying aggregation-based false positives in planar heterocycles.
    • URL:[Link]

  • Imidazo[1,2-c]pyrimidine Synthesis & Properties

    • Source: Uslu Kobak, R. Z., & Akkurt, B. (2022).[4] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. JOTCSA.

    • Relevance: Although focused on the [1,2-a] isomer, this review covers the solubility and synthetic challenges of the imidazopyrimidine class.
    • URL:[Link]

Sources

Optimization

7-Chloroimidazo[1,2-c]pyrimidin-5-ol experimental variability and controls

Experimental Variability & Controls Guide Executive Summary & Core Challenge The "Ghost" in the Machine: Tautomeric Equilibrium If you are working with 7-Chloroimidazo[1,2-c]pyrimidin-5-ol , you are likely encountering i...

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Variability & Controls Guide

Executive Summary & Core Challenge

The "Ghost" in the Machine: Tautomeric Equilibrium

If you are working with 7-Chloroimidazo[1,2-c]pyrimidin-5-ol , you are likely encountering inconsistent solubility, shifting HPLC retention times, or unexpected regioselectivity during synthesis.

The Root Cause: This molecule does not exist as a static "5-ol" structure. It exists in a dynamic lactam-lactim tautomeric equilibrium between the 5-hydroxy form (enol) and the 5-oxo form (keto), formally named 7-chloro-6H-imidazo[1,2-c]pyrimidin-5-one.

In solution, the equilibrium shifts based on solvent polarity, pH, and temperature. This guide provides the controls necessary to stabilize this behavior for reproducible data.

Analytical Troubleshooting (HPLC & NMR)

Issue: Chromatograms show peak splitting, "shouldering," or broad tailing. NMR signals for the pyrimidine ring are broadened or invisible.

Diagnosis: The rate of proton exchange between the N6-H (oxo form) and O-H (hydroxy form) is comparable to the timescale of the analytical method.

Protocol: Stabilizing the Tautomer for Analysis
ParameterRecommended ControlMechanism of Action
Mobile Phase pH Acidic (pH 2.5 - 3.0) using 0.1% Formic Acid or TFA.Low pH protonates the system, forcing a single cationic species or favoring the keto-form, collapsing split peaks into a single sharp peak.
Column Temperature 40°C - 50°C (Do not exceed 60°C).Increasing temperature accelerates the proton exchange rate beyond the NMR/HPLC timescale, averaging the signals into a sharp peak.
NMR Solvent DMSO-d6 + 1 drop D₂O D₂O facilitates rapid deuterium exchange, eliminating the broad NH/OH signals that obscure coupling constants.
Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Symptom: Split/Broad Peaks CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic AdjustPH Action: Add 0.1% TFA/Formic Acid IsAcidic->AdjustPH No CheckTemp Check Column Temp IsAcidic->CheckTemp Yes AdjustPH->CheckTemp IsHot Is Temp > 40°C? CheckTemp->IsHot HeatUp Action: Increase to 45°C IsHot->HeatUp No Result Result: Sharp Single Peak IsHot->Result Yes HeatUp->Result

Figure 1: Decision tree for resolving peak splitting in HPLC analysis of tautomeric hydroxy-heterocycles.

Solubility & Handling Controls

Issue: Compound precipitates in biological media or crystallizes out of DMSO stocks upon freeze-thaw cycles.

Scientific Context: The 5-oxo tautomer possesses an amide-like motif (NH-C=O), which facilitates strong intermolecular hydrogen bonding and planar


-stacking. This significantly reduces solubility in non-polar solvents and water.
Step-by-Step Solubilization Protocol
  • Primary Stock: Dissolve in 100% DMSO to 10-20 mM.

    • Critical Step: If turbidity persists, sonicate at 40°C for 10 minutes . The energy is required to break the intermolecular H-bond lattice.

  • Working Solution (Assay Prep):

    • Do not dilute directly into cold aqueous buffer.

    • Intermediate Step: Dilute the DMSO stock 1:10 into PEG-400 or Ethanol first, then dilute into the assay buffer. This prevents "crash-out" precipitation.

  • Storage: Store aliquots at -20°C.

    • Warning: Do not subject a single vial to >3 freeze-thaw cycles. The 7-chloro substituent is susceptible to slow hydrolysis to 7-hydroxy (inactive) if moisture condenses inside the vial.

Synthetic Reactivity & Regiocontrol

Issue: When attempting to functionalize the oxygen (O-alkylation) or the nitrogen (N-alkylation), mixtures of isomers are obtained.

Mechanism: The 7-chloro substituent withdraws electron density, making the ring system electron-deficient.

  • Path A (O-alkylation): Favored by "hard" electrophiles and silver salts (Ag₂CO₃).

  • Path B (N-alkylation): Favored by thermodynamic control, polar aprotic solvents (DMF), and alkali bases (K₂CO₃/Cs₂CO₃).

  • Path C (Chlorination): Conversion to 5,7-dichloroimidazo[1,2-c]pyrimidine is the standard method to activate the 5-position for nucleophilic attack.

Reactivity Control Diagram

ReactivityPathways Center 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (Tautomeric Mix) PathA Path A: O-Alkylation (Kinetic Control) Center->PathA PathB Path B: N-Alkylation (Thermodynamic Control) Center->PathB PathC Path C: Activation (Chlorination) Center->PathC ReagentA Reagents: Ag₂CO₃, R-X Solvent: Toluene/Benzene PathA->ReagentA ReagentB Reagents: Cs₂CO₃, R-X Solvent: DMF/DMSO PathB->ReagentB ReagentC Reagent: POCl₃ / PhNMe₂ Product: 5,7-Dichloro... PathC->ReagentC

Figure 2: Synthetic divergence based on reaction conditions. Path C is recommended for subsequent SNAr coupling.

Frequently Asked Questions (FAQs)

Q: I see a small impurity at RRT 0.9 that grows over time in water/methanol. What is it? A: This is likely the 5,7-dihydroxy derivative (hydrolysis of the 7-chloro group). The 7-position is activated for nucleophilic aromatic substitution. Avoid protic solvents (MeOH, Water) for long-term storage of the stock solution.

Q: Can I use this scaffold for Suzuki coupling at the 7-position? A: Yes, but the 5-OH (or 5-oxo) proton is acidic (pKa ~8-9). You must use 3 equivalents of base in the Suzuki reaction: 1 eq to deprotonate the 5-OH/NH, and 2 eq for the catalytic cycle. Failure to do this results in catalyst poisoning.

Q: Why does the color of the solid change from white to beige? A: This indicates surface oxidation or photo-degradation. Imidazo-fused systems can be light-sensitive.[1] Store the solid in amber vials under argon.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16064136, 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one. Retrieved from [Link]

  • Tautomerism in Hydroxy-Heterocycles: Stanovnik, B., & Tišler, M. (1982). Tautomerism of hydroxypyrimidines and related fused systems. Advances in Heterocyclic Chemistry. (General reference for lactam-lactim tautomerism in pyrimidines).
  • Synthetic Reactivity (Imidazo[1,2-c]pyrimidines)
  • HPLC Method Development for Tautomers

    • ResearchGate (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Oral Efficacy of Imidazo[1,2-c]pyrimidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-c]pyrimidine derivatives. This guide is designed to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-c]pyrimidine derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common challenge encountered with this chemical series: poor oral efficacy. By understanding the underlying reasons for low bioavailability and implementing targeted strategies, you can significantly improve the therapeutic potential of your compounds.

This resource is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments. We will delve into the critical triad of oral drug absorption—solubility, permeability, and metabolic stability—providing not just protocols, but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Poor Oral Efficacy

Q1: My imidazo[1,2-c]pyrimidine derivative shows excellent in vitro potency but fails to demonstrate efficacy in animal models when dosed orally. What are the likely reasons for this discrepancy?

A1: This is a frequent and often frustrating observation in drug discovery. The disconnect between in vitro potency and in vivo oral efficacy for imidazo[1,2-c]pyrimidine derivatives typically stems from poor oral bioavailability. Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is primarily governed by three key factors:

  • Aqueous Solubility: The compound must first dissolve in the gastrointestinal (GI) fluids to be absorbed. Many heterocyclic compounds, including imidazo[1,2-c]pyrimidines, can exhibit low aqueous solubility due to their rigid, planar structures and crystalline nature.

  • Intestinal Permeability: Once dissolved, the drug must pass through the intestinal wall to enter the bloodstream. Poor permeability can be a result of unfavorable physicochemical properties such as high polarity or a large number of hydrogen bond donors/acceptors.

  • First-Pass Metabolism: After absorption and before reaching systemic circulation, the drug passes through the liver, where it can be extensively metabolized by enzymes like the cytochrome P450 (CYP) family.[1][2] High first-pass metabolism can significantly reduce the amount of active drug reaching its target.

A thorough investigation into each of these areas is crucial to diagnose and address the root cause of poor oral efficacy.

Q2: How do the physicochemical properties of my specific imidazo[1,2-c]pyrimidine derivative influence its oral absorption?

A2: The physicochemical properties of your molecule are critical determinants of its oral bioavailability. Key parameters to consider include:

  • Lipophilicity (LogP/LogD): A delicate balance is required. While sufficient lipophilicity is necessary for membrane permeation, excessively high LogP can lead to poor solubility in GI fluids and increased metabolic clearance. For the parent imidazo[1,2-c]pyrimidine, the calculated XLogP3-AA is 1.1, suggesting a moderate lipophilicity that can be significantly altered by substitution.[3]

  • pKa: The ionization state of your compound in the varying pH environments of the GI tract (stomach: pH 1-3, intestine: pH 5-8) will dictate its solubility and permeability. For example, imidazo[1,2-c]pyrimidine-2-carboxylic acid has an acidic pKa of 2.23 and a basic pKa of 4.14, indicating its charge state will change significantly as it transits the GI tract.[4]

  • Molecular Weight (MW): As a general rule, lower molecular weight compounds (< 500 Da) tend to have better absorption characteristics.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase solvation in water but may hinder passive diffusion across the lipid-rich intestinal membrane.

Understanding these properties for your specific derivative is the first step in rational drug design to improve oral absorption.

Part 2: Troubleshooting Guides - The "How-To" for Enhancing Oral Efficacy

This section provides practical, step-by-step guidance to systematically identify and resolve the issues limiting the oral bioavailability of your imidazo[1,2-c]pyrimidine derivatives.

Troubleshooting Issue 1: Low Aqueous Solubility

Poor solubility is a common culprit for the low oral exposure of this compound class. Here’s how to diagnose and address it:

Step 1: Quantify the Solubility

Before attempting to improve solubility, it's essential to have a baseline measurement.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility (High-Throughput):

    • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

    • Shake the mixture vigorously for 1-2 hours at room temperature.

    • Filter the solution to remove any precipitated compound.

    • Analyze the concentration of the compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy.

  • Thermodynamic Solubility (Gold Standard):

    • Add an excess amount of the solid compound to a known volume of aqueous buffer.

    • Shake the suspension at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

    • Filter the solution and analyze the filtrate concentration.

Step 2: Implement Solubility Enhancement Strategies

Based on the measured solubility, you can select from several established techniques:

StrategyDescriptionWhen to Use
Salt Formation For ionizable compounds, forming a salt can significantly increase aqueous solubility.[5]If your derivative has a suitable acidic or basic center (pKa in a physiologically relevant range).
Amorphous Solid Dispersions Dispersing the drug in a polymeric carrier in an amorphous state can enhance its dissolution rate and apparent solubility.[4] Hydrophilic polymers like PVP, HPMC, or PEG are commonly used.[4]For crystalline compounds with high melting points and poor solubility.
Particle Size Reduction Micronization or nanosuspension increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1][6]When dissolution rate is the limiting factor for absorption.
Co-solvents and Surfactants The use of water-miscible organic solvents (co-solvents) or surfactants in formulations can increase the solubility of hydrophobic drugs.[6]Primarily for preclinical in vivo studies to quickly assess oral exposure.
Complexation Encapsulating the drug molecule within a cyclodextrin cavity can mask its lipophilic character and improve aqueous solubility.[1]For lipophilic compounds that can fit within the cyclodextrin cavity.

Diagram: Decision Tree for Solubility Enhancement

G start Low Aqueous Solubility Detected is_ionizable Is the compound ionizable? start->is_ionizable salt_formation Attempt Salt Formation is_ionizable->salt_formation Yes is_crystalline Is the compound highly crystalline? is_ionizable->is_crystalline No salt_formation->is_crystalline solid_dispersion Formulate as Amorphous Solid Dispersion is_crystalline->solid_dispersion Yes dissolution_limited Is dissolution rate the primary barrier? is_crystalline->dissolution_limited No solid_dispersion->dissolution_limited particle_reduction Employ Particle Size Reduction (Micronization/Nanosuspension) dissolution_limited->particle_reduction Yes other_strategies Consider Co-solvents, Surfactants, or Complexation dissolution_limited->other_strategies No particle_reduction->other_strategies

Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy.

Troubleshooting Issue 2: Poor Intestinal Permeability

If your compound has adequate solubility but still shows poor oral absorption, low permeability across the intestinal epithelium may be the issue.

Step 1: Assess Membrane Permeability

Several in vitro models can predict the intestinal permeability of your compound.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Prepare a donor plate with a buffered solution of your compound.

  • Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Place the filter plate on top of an acceptor plate containing buffer.

  • Add the donor solution to the top of the filter plate and incubate for a set period (e.g., 4-16 hours).

  • Measure the concentration of the compound in both the donor and acceptor wells.

  • Calculate the permeability coefficient (Pe).

Step 2: Employ Permeability Enhancement Strategies

If permeability is identified as the bottleneck, consider these approaches:

  • Prodrugs: This is a powerful strategy where a labile promoiety is attached to the parent drug to improve its physicochemical properties.[7][8] For imidazo[1,2-c]pyrimidines, this could involve masking polar functional groups with lipophilic esters or utilizing transporters to facilitate uptake.[2][9]

  • Nanotechnology-based Delivery Systems: Encapsulating the drug in nanoparticles, liposomes, or nanoemulsions can protect it from the harsh GI environment and facilitate its transport across the intestinal barrier.[3][10][11]

  • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal mucosa.[12][13] However, their use requires careful consideration of potential toxicity.

Diagram: Prodrug Strategy for Permeability Enhancement

G cluster_lumen GI Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Systemic Circulation prodrug Prodrug (Lipophilic, Transporter-Targeted) active_drug Active Drug prodrug->active_drug Passive Diffusion or Transporter-Mediated Uptake enzyme Esterases/ Other Enzymes active_drug->enzyme absorbed_drug Active Drug active_drug->absorbed_drug Enters Bloodstream enzyme->active_drug Cleavage of Promoiety

Caption: A workflow illustrating the prodrug approach to enhance intestinal permeability.

Troubleshooting Issue 3: High First-Pass Metabolism

Even with good solubility and permeability, extensive metabolism in the liver can prevent your compound from reaching its therapeutic target.

Step 1: Evaluate Metabolic Stability

In vitro assays using liver microsomes or hepatocytes can provide an early indication of metabolic liability.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Prepare a reaction mixture containing liver microsomes (human, rat, etc.), your compound, and a buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding a NADPH-regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Step 2: Mitigate Metabolic Instability

If your compound is rapidly metabolized, consider the following medicinal chemistry strategies:

  • Identify Metabolic "Soft Spots": Use metabolite identification studies to pinpoint the exact positions on the imidazo[1,2-c]pyrimidine scaffold that are susceptible to metabolism (e.g., oxidation by CYPs).[1]

  • Block Metabolism: Introduce chemical modifications at the metabolic soft spots to hinder enzymatic attack. Common strategies include:

    • Fluorination: Replacing a hydrogen atom with fluorine at a site of oxidation can block metabolism due to the strength of the C-F bond.

    • Deuteration: Replacing a hydrogen with deuterium can sometimes slow down metabolism due to the kinetic isotope effect.

    • Introduction of Electron-Withdrawing Groups: This can deactivate adjacent sites towards oxidative metabolism.

  • Inhibition of Metabolic Enzymes: While not a drug design strategy, co-administration with a known inhibitor of the metabolizing enzyme (e.g., ritonavir for CYP3A4) can be used in preclinical studies to confirm that high metabolism is the cause of poor exposure.

Diagram: Metabolic Stabilization Strategies

G start High Metabolic Clearance met_id Perform Metabolite Identification Studies start->met_id soft_spot Identify Metabolic 'Soft Spots' met_id->soft_spot block_metabolism Block Metabolism at Soft Spots (e.g., Fluorination, Deuteration) soft_spot->block_metabolism retest Re-evaluate Metabolic Stability and Oral Bioavailability block_metabolism->retest retest->start Iterate as Needed

Caption: A cyclical approach to identifying and addressing metabolic liabilities.

Conclusion

Addressing the poor oral efficacy of imidazo[1,2-c]pyrimidine derivatives requires a systematic and multi-faceted approach. By carefully evaluating the solubility, permeability, and metabolic stability of your compounds, you can identify the key barriers to oral absorption and implement rational, data-driven strategies to overcome them. This technical guide provides a framework for your troubleshooting efforts, empowering you to unlock the full therapeutic potential of this promising class of molecules. For further in-depth information, please consult the references listed below.

References

  • Jadhav, P., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Prajapati, R., & Serajuddin, A. T. M. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Date, A. A., et al. (2016). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Journal of Controlled Release. Available at: [Link]

  • Pradere, U., et al. (2014). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Molecules. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Akbari, B., et al. (2018). An overview on oral drug delivery via nano-based formulations. Pharmaceutical and Biomedical Research. Available at: [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Anselmo, A. C., & Mitragotri, S. (2021). Nanotechnology Transforming Oral Drug Delivery. World Pharma Today. Available at: [Link]

  • Gil, E. C., et al. (2020). Modern Prodrug Design for Targeted Oral Drug Delivery. Pharmaceutics. Available at: [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Available at: [Link]

  • de Oliveira, A. C. C., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Imidazo[1,2-c]pyrimidine-2-carboxylic acid Properties. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-c)pyrimidine. PubChem Compound Database. Available at: [Link]

  • Sharma, P., & Varma, M. V. S. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • van der Merwe, S. M., & Hamman, J. H. (2021). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. Pharmaceutics. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Scaffolds vs. Established CDK2 Inhibitors

Executive Summary The inhibition of Cyclin-Dependent Kinase 2 (CDK2) remains a critical therapeutic strategy for halting the G1/S phase transition in cancer proliferation. While first-generation inhibitors like Roscoviti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of Cyclin-Dependent Kinase 2 (CDK2) remains a critical therapeutic strategy for halting the G1/S phase transition in cancer proliferation. While first-generation inhibitors like Roscovitine offered proof-of-concept, they suffered from poor selectivity (pan-CDK inhibition). Second-generation agents like Dinaciclib achieved nanomolar potency but introduced toxicity concerns due to off-target CDK1/9 inhibition.

This guide analyzes the 7-Chloroimidazo[1,2-c]pyrimidin-5-ol scaffold (and its bioactive 5-one tautomer derivatives) as a third-wave chemical probe. Unlike the broad-spectrum purines, this scaffold offers a tunable "privileged structure" that balances sub-micromolar potency with enhanced selectivity profiles, specifically minimizing cytotoxicity in non-tumorigenic lines.

Part 1: Chemical Profile & Mechanism of Action[1][2][3]

The Scaffold Identity

The subject compound, 7-Chloroimidazo[1,2-c]pyrimidin-5-ol , functions primarily as a core pharmacophore. In physiological solution, it predominantly exists in its lactam tautomer form: 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one .

  • Core Structure: Imidazo[1,2-c]pyrimidine.[1][2][3]

  • Key Substitution: The 7-chloro group provides essential lipophilicity and steric bulk, while the 5-one (carbonyl) and N6-H serve as critical hydrogen bond donors/acceptors.

  • Role: It is the template for optimized inhibitors (e.g., Compound 3b ), where the N-1 or C-8 positions are further substituted with aryl groups to occupy the hydrophobic pocket of the kinase.

Binding Mechanism (The "Hinge" Interaction)

Structural studies (X-ray crystallography) confirm that this class of inhibitors binds to the ATP-binding pocket of CDK2.

  • Primary Anchor: The lactam moiety forms a bidentate hydrogen bond with Leu83 in the hinge region of CDK2.

  • Orientation: The imidazo-pyrimidine core mimics the adenine ring of ATP.

  • Selectivity Filter: Unlike Roscovitine, which deeply buries its benzyl ring, the 7-chloro-imidazo derivatives position their substituents to interact with the "gatekeeper" residues, allowing for discrimination between CDK2 and the structurally similar CDK1.

Part 2: Comparative Performance Analysis

The following table contrasts the optimized imidazo[1,2-c]pyrimidin-5-one derivatives (represented by Compound 3b ) against industry standards.

Table 1: Performance Metrics of CDK2 Inhibitors[2][7][8]
FeatureImidazo[1,2-c]pyrimidin-5-one (Compound 3b)Roscovitine (Seliciclib)Dinaciclib (MK-7965)
Chemical Class Imidazo-pyrimidinePurine AnalogPyrazolo[1,5-a]pyrimidine
CDK2 Potency (IC50) 0.20 – 0.40 µM (Sub-micromolar)0.65 – 0.70 µM 1 – 3 nM (Extremely Potent)
Selectivity Profile High: Preferential for CDK2 over CDK1/9.Low: Pan-CDK (Inhibits CDK1, 2, 5, 7, 9).Moderate: Inhibits CDK1, 2, 5, 9 strongly.
Binding Mode H-bonds to Leu83 ; Hydrophobic fit in ATP pocket.H-bonds to Leu83 ; N7/N6 interaction.H-bonds to Leu83 ; extensive hydrophobic contacts.
Cytotoxicity Low in normal cells; specific to tumor lines.[1]Moderate; dose-limiting toxicities observed.High; narrow therapeutic index due to potency.
Development Stage Preclinical / Chemical ProbePhase II (Discontinued for some indications)Phase III (Multiple Myeloma/CLL)
Key Insight: The "Goldilocks" Zone

While Dinaciclib is ~100x more potent, its inhibition of CDK1 (essential for mitosis) and CDK9 (transcription) leads to significant toxicity. The Imidazo[1,2-c]pyrimidin-5-one class, while less potent, offers a "Goldilocks" profile—sufficiently blocking CDK2 to arrest the cell cycle at G1/S without the catastrophic systemic toxicity associated with pan-CDK ablation.

Part 3: Biological Signaling Context[9]

To understand the impact of these inhibitors, one must visualize the specific node they target within the cell cycle machinery.

CDK2_Pathway cluster_0 G1/S Checkpoint GF Growth Factors CyclinE Cyclin E GF->CyclinE Upregulation Complex CDK2/Cyclin E Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb (Retinoblastoma) Complex->Rb Phosphorylates Inhibitor 7-Chloroimidazo[1,2-c] pyrimidin-5-ol Derivatives Inhibitor->Complex Inhibits (ATP Competition) Rb_P p-Rb (Hyperphosphorylated) Rb->Rb_P E2F E2F Transcription Factor Rb->E2F Releases (Active) Rb_P->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Gene Expression

Figure 1: The CDK2/Cyclin E signaling axis.[4][5] The inhibitor blocks ATP binding, preventing Rb phosphorylation and subsequent E2F release, thereby arresting cells before DNA replication.

Part 4: Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Workflow)

Objective: Quantify the IC50 of the inhibitor against recombinant CDK2/Cyclin E.

Reagents:

  • Recombinant CDK2/Cyclin E complex.[4]

  • Substrate: Histone H1 peptide.

  • Ultrapure ATP.

  • Inhibitor stock (10 mM in DMSO).

Protocol:

  • Preparation: Dilute inhibitor in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) to 4x working concentrations (serial dilutions).

  • Incubation: Mix 2.5 µL of inhibitor + 2.5 µL of CDK2 enzyme (5-10 ng/well) in a 384-well white plate. Incubate for 10 min at RT.

  • Reaction Start: Add 5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H1).

  • Reaction Run: Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Signal Development: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor] to derive IC50 using non-linear regression (GraphPad Prism).

Cell Viability & Selectivity Assay

Objective: Assess the therapeutic window between tumor cells and normal fibroblasts.

Protocol:

  • Seeding: Seed HeLa (Cervical Cancer) and HFF-1 (Human Foreskin Fibroblasts) at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with the inhibitor (0.01 µM to 100 µM) for 72 hours. Include DMSO control (0.1%).

  • Development: Add 20 µL of Resazurin (Alamar Blue) or MTT reagent. Incubate 2-4 hours.

  • Measurement: Measure fluorescence (Ex 560 / Em 590 nm) or Absorbance (570 nm).

  • Calculation:

    • 
       (Tumor): Concentration for 50% growth inhibition.
      
    • 
       (Selectivity Index) = 
      
      
      
      .
    • Target SI: > 10 is considered promising.[6]

Part 5: Workflow Visualization

Workflow Step1 Step 1: Synthesis 7-Chloro-5-ol Scaffold + Aryl Substitution Step2 Step 2: Kinase Assay (Cell-Free) Determine IC50 Step1->Step2 Step3 Step 3: Crystallography Verify Leu83 Binding Step2->Step3 If IC50 < 1 µM Step4 Step 4: Phenotypic Assay (Cell Viability) Determine Selectivity Step2->Step4 Parallel Step3->Step1 SAR Refinement

Figure 2: Integrated drug discovery workflow for validating imidazo-pyrimidine inhibitors.

References

  • Hylse, O. et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.[1]

  • Meijer, L. et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5.[7] European Journal of Biochemistry, 243(1-2), 527-536.[8][7]

  • Parry, D. et al. (2010). Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Molecular Cancer Therapeutics, 9(8), 2344-2353.

  • Cicenas, J. et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135.

Sources

Comparative

Validation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol as a Research Tool

This guide serves as a technical validation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-09-5), positioning it not as a standalone bioactive probe, but as a High-Value Scaffold Intermediate (HVSI) . Its primary ut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-09-5), positioning it not as a standalone bioactive probe, but as a High-Value Scaffold Intermediate (HVSI) . Its primary utility lies in the modular synthesis of kinase inhibitors (specifically PI3K/mTOR) and anti-infectives, offering a distinct vector geometry compared to the more common imidazo[1,2-a]pyrimidine isomers.

Executive Summary & Strategic Positioning

In the crowded landscape of kinase inhibitor design, the imidazo[1,2-c]pyrimidine core represents a critical "scaffold hop" from the classical purine and imidazo[1,2-a]pyrimidine frameworks. While the [1,2-a] isomer (found in drugs like Zolpidem) is a privileged scaffold, the [1,2-c] isomer offers a unique nitrogen distribution that alters hydrogen-bond acceptor/donor vectors in the ATP-binding pocket.

7-Chloroimidazo[1,2-c]pyrimidin-5-ol is the requisite "gateway" intermediate. It exists in a tautomeric equilibrium (5-ol


 5-one), but its value is realized upon activation to the 5,7-dichloro  derivative. This guide validates its use as a robust system for generating regioselective libraries targeting PI3K

and mTOR.
Comparison: [1,2-c] vs. Alternatives
FeatureImidazo[1,2-c]pyrimidine (Subject)Imidazo[1,2-a]pyrimidine (Alternative)Purine (Classic)
Binding Mode Hinge binder (N1/N3); distinctive C5/C7 vectors.Hinge binder; crowded IP space.Native ATP mimic; high metabolic liability.
IP Novelty High (Less explored).Low (Extensively patented).Low (Generic).
Solubility Moderate to High (depending on C5 sub).Moderate.Often Low (requires solubilizing groups).
Syn. Utility Regioselective SnAr at C5 then C7.Electrophilic sub at C3; SnAr at C5/C7.Complex functionalization at C2/C6/N9.

Scientific Integrity: Mechanism & Reactivity

The Tautomeric "Switch"

The compound is commercially supplied as the "5-ol," but in solution (DMSO/Water), it predominantly adopts the 5(6H)-one tautomer. This is critical for protocol design:

  • Direct Alkylation: Reacting the 5-ol directly often leads to N-alkylation at N6 (undesired for kinase scaffolds) rather than O-alkylation.

  • Activation Strategy: To force the aromatic pyrimidine character required for kinase binding, the oxygen must be converted to a leaving group (Cl, Br, or OTf).

The "Self-Validating" Regioselectivity System

The core validation of this tool is its ability to undergo sequential Nucleophilic Aromatic Substitution (SnAr).

  • Activation: Conversion to 5,7-dichloroimidazo[1,2-c]pyrimidine .

  • First SnAr (C5): The C5 position is more electron-deficient (para to the bridgehead nitrogen) and sterically accessible.

  • Second SnAr/Coupling (C7): The C7 chloride is deactivated but remains available for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or forced SnAr conditions.

This distinct reactivity profile allows researchers to "program" the molecule: C5 controls the "head" group (hinge binding/solubility), while C7 controls the "tail" (selectivity pocket).

G cluster_0 Validation Workflow Start 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (Tautomeric Mix) Intermediate 5,7-Dichloroimidazo[1,2-c]pyrimidine (Activated Core) Start->Intermediate POCl3, 120°C (Deoxychlorination) ProductA Mono-Substituted (C5) (Kinase Hinge Binder) Intermediate->ProductA Amine/Alcohol (R1) SnAr (0°C to RT) Regioselective @ C5 Final Di-Substituted (C5 & C7) (Dual Target Inhibitor) ProductA->Final Boronic Acid (R2) Pd-Catalysis (Suzuki) @ C7

Figure 1: The validated synthetic workflow transforming the 5-ol precursor into a functionalized kinase inhibitor scaffold. Note the regioselective control at C5 vs C7.

Experimental Protocols

The following protocols are standardized for validating the purity and reactivity of the material.

Protocol A: Activation to 5,7-Dichloroimidazo[1,2-c]pyrimidine

This step validates the material's identity and eliminates the tautomer ambiguity.

  • Reagents: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (1.0 eq), Phosphoryl chloride (

    
    , 10-15 eq).
    
  • Setup: Flame-dried round-bottom flask with a reflux condenser and drying tube (

    
    ).
    
  • Procedure:

    • Suspend the 5-ol starting material in neat

      
      .
      
    • Heat to 120°C for 4 hours. The suspension should clear, indicating conversion to the dichloro species.

    • Critical Step: Remove excess

      
      in vacuo. Azeotrope with toluene (2x) to remove traces.
      
    • Quench: Pour residue onto crushed ice/saturated

      
       (maintain pH 7-8). Extract with DCM.
      
  • Validation Endpoint: LC-MS should show a single peak with mass M+H = 188/190 (distinct dichloro isotope pattern).

    • Note: If the starting material contained significant impurities, they often char at this stage. High purity starting material (>97%) is essential.

Protocol B: Regioselective SnAr (The "C5 Test")

This validates the scaffold's electronic differentiation.

  • Reagents: 5,7-Dichloro intermediate (from Protocol A), Morpholine (1.1 eq), DIPEA (2.0 eq), Isopropanol (IPA).

  • Procedure:

    • Dissolve dichloro intermediate in IPA (0.1 M).

    • Add DIPEA and Morpholine at 0°C .

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

  • Expected Result: Exclusive formation of 4-(7-chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine .

    • Failure Mode: If the reaction requires heating (>60°C) or yields a mixture of isomers, the scaffold integrity or activation (Protocol A) was compromised.

Authoritative Grounding & Applications

The imidazo[1,2-c]pyrimidine scaffold is a bioisostere of the purine core found in ATP. By utilizing the 7-chloro-5-ol precursor, researchers can access chemical space similar to that of Copanlisib (a PI3K inhibitor) or VS-5584 (a dual PI3K/mTOR inhibitor), which utilize fused pyrimidine systems to engage the hinge region of the kinase domain.

Key Mechanistic Advantages:
  • Hinge Interaction: The N1 and N3 nitrogens in the [1,2-c] core can serve as hydrogen bond acceptors/donors to the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Metabolic Stability: Unlike the [1,2-a] isomer, which is prone to rapid metabolism at the C3 position (often requiring blocking groups like Chlorine or Cyano), the [1,2-c] core offers a different metabolic soft-spot profile, often showing improved half-life in microsomal stability assays.

KinaseBinding Hinge Kinase Hinge Region (e.g., Val851) Pocket Hydrophobic Pocket (Selectivity) Core Imidazo[1,2-c]pyrimidine Core Core->Hinge H-Bonding (N1/N3) C5_Sub C5-Substituent (Solubility/H-Bond) C5_Sub->Core Attached via Protocol B C7_Sub C7-Substituent (Affinity/Selectivity) C7_Sub->Pocket Van der Waals

Figure 2: Conceptual binding mode of the scaffold derived from 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. The C5 and C7 vectors allow independent tuning of hinge interaction and pocket selectivity.

References

  • Synthesis and Activation of Imidazo[1,2-c]pyrimidines

    • Source: ECHEMI & PubChem Compound Summary.
    • Context: Protocol for POCl3 activation (38.3g scale)
    • URL:

  • Kinase Inhibitor Scaffold Analysis (PI3K/mTOR)

    • Source: Hart, T. et al. (2012).[1] VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor.[2]

    • Context: Validation of fused pyrimidine scaffolds in dual PI3K/mTOR inhibition and the necessity of hinge-binding motifs.
    • URL:

  • Comparative Scaffold Chemistry (1,2-a vs 1,2-c)

    • Source: Goel, R. et al. (2022).
    • Context: Structural comparison and biological applic
    • URL:

  • Copanlisib (PI3K Inhibitor)

    • Source: Liu, N. et al. (2013). Discovery of BAY 80-6946 (Copanlisib).
    • Context: Demonstrates the clinical validation of the 2,3-dihydroimidazo[1,2-c]quinazoline core, a direct structural analogue to the imidazo[1,2-c]pyrimidine system described here.
    • URL:

Sources

Validation

A Head-to-Head Comparison of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Derivatives: A Guide for Drug Discovery Professionals

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows its derivatives to effectively interact with a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows its derivatives to effectively interact with a multitude of biological targets, particularly protein kinases. The strategic placement of various substituents on this core structure can modulate potency, selectivity, and pharmacokinetic properties, making it a fertile ground for the development of novel therapeutic agents. This guide provides a detailed comparison of derivatives based on the 7-chloroimidazo[1,2-c]pyrimidin-5-ol core, focusing on their performance as kinase inhibitors and offering insights into their structure-activity relationships (SAR).

The Imidazo[1,2-c]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The imidazo[1,2-c]pyrimidine nucleus serves as an excellent starting point for the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. The 7-chloro-5-ol substitution pattern offers key anchor points for further chemical modifications to enhance affinity and selectivity for specific kinases. The 7-chloro group can be readily displaced by various nucleophiles to introduce diverse side chains, while the 5-hydroxyl group can engage in crucial hydrogen bonding interactions within the active site.

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The imidazo[1,2-c]pyrimidine scaffold has been successfully exploited in the development of inhibitors for several important kinase targets.

Comparative Analysis of 7-Substituted Imidazo[1,2-c]pyrimidine Derivatives as Kinase Inhibitors

While a comprehensive library of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol derivatives is not extensively documented in a single comparative study, by synthesizing data from various sources, we can construct a meaningful head-to-head analysis. The primary therapeutic areas explored for these derivatives are oncology and inflammatory diseases, with a focus on inhibiting key kinases in these pathways.

Targeting Cyclin-Dependent Kinases (CDKs) in Oncology

Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their aberrant activity is a common feature of cancer cells. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones, which are structurally analogous to the 5-ol tautomer, have been identified as inhibitors of CDK2.[2]

A study on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives revealed that modifications at various positions of the scaffold significantly impact their inhibitory potency against CDK2/cyclin E.[2] The general structure-activity relationship (SAR) suggests that the core scaffold provides the necessary interactions with the kinase hinge region, while substitutions at positions 2, 3, 6, and 8 can be tailored to enhance potency and selectivity.

Compound ID Modifications CDK2/cyclin E IC50 (µM) Reference
3b 2-phenyl, 3-bromo, 6-methyl, 8-phenylSubmicromolar[2]
Parent Scaffold UnsubstitutedMicromolar[2]

Table 1: Comparative inhibitory activity of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives against CDK2/cyclin E.

The most potent compound in the series, 3b , demonstrated submicromolar inhibition of CDK2/cyclin E.[2] X-ray crystallography of 3b in complex with CDK2 revealed that the imidazo[1,2-c]pyrimidin-5(6H)-one core forms a key hydrogen bond with the hinge region residue Leu83, validating the scaffold's role in ATP-competitive inhibition.[2]

CDK2_Inhibition cluster_binding_pocket CDK2 ATP Binding Pocket cluster_cellular_effect Cellular Effect CDK2 CDK2 Hinge Hinge Region (Leu83) Inhibitor Imidazo[1,2-c]pyrimidine Derivative (e.g., 3b) Hinge->Inhibitor H-bond Inhibitor->CDK2 Competitively Binds CellCycle Cell Cycle Progression Inhibitor->CellCycle Inhibition Apoptosis Apoptosis CellCycle->Apoptosis Leads to ATP ATP ATP->CDK2 Binds to

Caption: Mechanism of CDK2 inhibition by imidazo[1,2-c]pyrimidine derivatives.

Targeting Syk Family Kinases in Inflammation and Autoimmune Diseases

Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are non-receptor tyrosine kinases that play critical roles in the activation of B-cells and T-cells, respectively.[1] Inhibitors of these kinases are promising therapeutic agents for allergic and autoimmune diseases. A series of imidazo[1,2-c]pyrimidine derivatives have shown potent inhibitory activity against Syk family kinases.[1]

One notable compound, 9f , emerged from a study focused on improving the oral efficacy of this class of inhibitors. This derivative demonstrated strong in vitro inhibition of both Syk and ZAP-70, and importantly, showed in vivo efficacy in a mouse model of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production when administered orally.[1]

Compound ID Target Kinase In Vitro Activity (IC50) In Vivo Efficacy (Oral) Reference
9f Syk, ZAP-70Potent (IC50 not specified in abstract)Demonstrated[1]
Precursor Compounds Syk, ZAP-70PotentPoor[1]

Table 2: Performance of an optimized imidazo[1,2-c]pyrimidine derivative against Syk family kinases.

The success of compound 9f highlights the potential of the imidazo[1,2-c]pyrimidine scaffold for developing orally bioavailable kinase inhibitors. The specific structural modifications that conferred this improved in vivo activity would be detailed in the full publication.

Experimental Protocols

General Synthesis of Imidazo[1,2-c]pyrimidine Derivatives

The synthesis of the imidazo[1,2-c]pyrimidine core can be achieved through various synthetic routes. A common approach involves the condensation of a 2-aminoimidazole derivative with a β-ketoester or a related 1,3-dicarbonyl compound. For the synthesis of 7-chloro-substituted derivatives, a key intermediate is often a pyrimidine precursor bearing a leaving group at the appropriate position.

Step-by-Step Synthesis of a Substituted Imidazo[1,2-c]pyrimidin-5(6H)-one:

  • Reaction of a 2-aminoimidazole with a substituted propiolate: A 2-aminoimidazole is reacted with an ethyl propiolate derivative in a suitable solvent such as ethanol.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization upon heating to form the imidazo[1,2-c]pyrimidin-5(6H)-one core.

  • Functionalization: The core can be further functionalized at various positions. For instance, halogenation can be performed using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom.[2]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce aryl or heteroaryl substituents at the halogenated positions.[2]

Synthesis_Workflow Start 2-Aminoimidazole + Substituted Propiolate Intermediate1 Condensation Product Start->Intermediate1 Reaction Core Imidazo[1,2-c]pyrimidin-5(6H)-one Core Intermediate1->Core Cyclization Halogenation Halogenation (e.g., NBS) Core->Halogenation Halogenated_Core Halogenated Core Halogenation->Halogenated_Core Coupling Suzuki-Miyaura Cross-Coupling Halogenated_Core->Coupling Final_Product Substituted Derivative Coupling->Final_Product

Caption: General synthetic workflow for imidazo[1,2-c]pyrimidin-5(6H)-one derivatives.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using in vitro kinase assays.

Step-by-Step Protocol for a Typical Kinase Assay:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., CDK2/cyclin E, Syk).

    • Kinase substrate (e.g., a specific peptide).

    • ATP (adenosine triphosphate).

    • Test compounds (dissolved in DMSO).

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based signal.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Future Perspectives and Conclusion

The 7-chloroimidazo[1,2-c]pyrimidin-5-ol scaffold and its derivatives represent a promising class of compounds for the development of novel kinase inhibitors. The available data, although fragmented across different studies and kinase targets, consistently point to the therapeutic potential of this heterocyclic system. The demonstrated efficacy of derivatives against key kinases such as CDK2 and Syk underscores the versatility of this scaffold.

Future research should focus on a more systematic exploration of the chemical space around the 7-chloroimidazo[1,2-c]pyrimidin-5-ol core. The generation of a focused library of derivatives with systematic modifications at key positions, followed by screening against a broad panel of kinases, would provide a more comprehensive understanding of the SAR and facilitate the identification of potent and selective inhibitors for various therapeutic targets. Furthermore, optimization of the pharmacokinetic properties, as demonstrated by the development of orally active compounds like 9f , will be crucial for the clinical translation of these promising molecules.

This guide provides a foundational understanding of the comparative landscape of 7-chloroimidazo[1,2-c]pyrimidin-5-ol derivatives. By leveraging the insights from existing studies and employing rational drug design principles, researchers can continue to unlock the full therapeutic potential of this versatile scaffold.

References

  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., Tsuji, E., Miyazawa, K., Misawa, K., Ohnota, H., & Isaji, M. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(22), 9878-9888. [Link]

  • Škerlová, J., Flegel, J., Rohan, S., Chmiel, T., Gucky, T., Wsol, V., & Echalier, A. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113327. [Link]

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Comparative

A Comparative Analysis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, a Putative ZAP-70 Inhibitor, and Tofacitinib for the Treatment of Rheumatoid Arthritis

Introduction: The Quest for Precision in Rheumatoid Arthritis Therapy Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive joint...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Rheumatoid Arthritis Therapy

Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive joint destruction and disability. The pathogenesis of RA is complex, involving a cascade of inflammatory cells and cytokines. T-cells are understood to play a pivotal role in initiating and perpetuating the inflammatory response in RA.[1] A key signaling molecule in T-cell activation is the Zeta-chain-associated protein kinase 70 (ZAP-70).[2][3] Upon engagement of the T-cell receptor (TCR), ZAP-70 is activated and initiates a downstream signaling cascade that leads to T-cell proliferation and cytokine production.[3][4][5] Consequently, ZAP-70 has emerged as a compelling therapeutic target for T-cell-mediated autoimmune diseases like RA.[6]

While direct clinical data for the novel compound 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is not yet available, its imidazo[1,2-c]pyrimidine scaffold is a known pharmacophore for kinase inhibitors. For the purpose of this guide, we will hypothesize that 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is a potent and selective inhibitor of ZAP-70. This guide will provide a comparative analysis of this putative next-generation therapeutic against a current standard-of-care, tofacitinib (Xeljanz®), an oral Janus kinase (JAK) inhibitor.[7] This analysis will delve into their respective mechanisms of action, present the established clinical efficacy and safety of tofacitinib, and outline a comprehensive experimental framework to validate the therapeutic potential of a novel ZAP-70 inhibitor like 7-Chloroimidazo[1,2-c]pyrimidin-5-ol.

Mechanism of Action: A Tale of Two Kinases

The therapeutic strategies embodied by our putative ZAP-70 inhibitor and tofacitinib both target intracellular signaling cascades, but at distinct nodes. This difference in molecular targets has significant implications for their specificity and potential side-effect profiles.

Hypothesized Mechanism of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol: Targeting the T-Cell "Ignition Switch"

We postulate that 7-Chloroimidazo[1,2-c]pyrimidin-5-ol acts as a selective inhibitor of ZAP-70. ZAP-70 is a cytoplasmic tyrosine kinase exclusively expressed in T-cells and Natural Killer (NK) cells.[3] Its activation is one of the earliest and most critical events in TCR signaling.[4] By inhibiting ZAP-70, 7-Chloroimidazo[1,2-c]pyrimidin-5-ol would effectively act as an "ignition switch" block for T-cell activation, preventing the downstream phosphorylation of key adaptor proteins like LAT and SLP-76, thereby abrogating the entire T-cell-mediated inflammatory cascade.[5] This high degree of specificity for a T-cell-restricted kinase could theoretically translate to a more targeted immunomodulation with a reduced risk of off-target effects.

G cluster_membrane Cell Membrane TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITAMs Recruits ZAP-70 LAT_SLP76 LAT / SLP-76 ZAP70->LAT_SLP76 Phosphorylation Compound 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Compound->ZAP70 Inhibition PLCg PLCγ Activation LAT_SLP76->PLCg Cytokine Cytokine Gene Transcription (e.g., IL-2, IFN-γ) PLCg->Cytokine

Caption: Hypothesized ZAP-70 Signaling Pathway Inhibition.

Tofacitinib: A Broader Spectrum of Cytokine Signaling Inhibition

Tofacitinib is a Janus kinase (JAK) inhibitor with functional selectivity for JAK1 and JAK3 over JAK2.[8] JAKs are a family of intracellular tyrosine kinases that are crucial for signaling downstream of numerous cytokine receptors.[7][8] By inhibiting JAKs, tofacitinib disrupts the JAK-STAT signaling pathway, which is utilized by a wide array of pro-inflammatory cytokines implicated in RA, including IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[8] This broad-spectrum inhibition of cytokine signaling accounts for its significant efficacy in RA. However, as JAKs are involved in various physiological processes beyond the immune system, this broader mechanism may also contribute to a wider range of potential side effects.

G cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK1 / JAK3 CytokineReceptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Inflammatory Gene Transcription Nucleus->Gene

Caption: Tofacitinib's Mechanism via JAK-STAT Pathway Inhibition.

Comparative Efficacy and Safety: Established Data for Tofacitinib

Any novel therapeutic must be benchmarked against the current standard of care. The following tables summarize the established efficacy and safety profile of tofacitinib in patients with moderate to severe rheumatoid arthritis, primarily from the ORAL series of clinical trials.[9]

Efficacy of Tofacitinib in Rheumatoid Arthritis
Clinical Endpoint Tofacitinib 5 mg BID Tofacitinib 10 mg BID Placebo Adalimumab Methotrexate Source
ACR20 Response (3 months) 59.8%65.7%26.7%--ORAL Solo
ACR20 Response (6 months) 51.5%52.6%28.3%47.2%-ORAL Standard
ACR50 Response (6 months) ---44% (with MTX)-ORAL Strategy
ACR70 Response (6 months) 25.5%37.7%--12.0%ORAL Start
DAS28-ESR <2.6 (Remission) Significant improvement vs. placebo at 6 monthsSignificant improvement vs. placebo at 6 months---ORAL Standard[9]

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28-ESR: Disease Activity Score 28-joint count based on Erythrocyte Sedimentation Rate.

Safety Profile of Tofacitinib

Tofacitinib has a consistent safety profile observed over several years in clinical trials and real-world studies.[10][11] However, there are known risks that require careful patient monitoring.

Adverse Event of Special Interest Incidence/Risk Source
Serious Infections Increased risk compared to placebo.[12]
Herpes Zoster (Shingles) Increased risk, appears to be a class effect of JAK inhibitors.[11]
Major Adverse Cardiovascular Events (MACE) Increased incidence of non-fatal myocardial infarction has been reported.[13][14]
Malignancies (excluding NMSC) Increased incidence, particularly lung cancer and lymphoma, has been noted in some studies.[13][14]
Venous Thromboembolism (VTE) Caution is advised in patients with known risk factors for VTE.[14]
Gastrointestinal Perforations A known risk, although infrequent.[12]

NMSC: Non-melanoma skin cancer.

Experimental Validation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

To substantiate the hypothesized efficacy and safety of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, a rigorous, multi-stage experimental plan is required. This plan should progress from in vitro biochemical and cellular assays to in vivo animal models of rheumatoid arthritis.

G cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Efficacy & PK/PD cluster_phase3 Phase 3: Preclinical Safety A Biochemical Kinase Assay (ZAP-70 IC50) B Kinase Panel Screening (Selectivity) A->B C Cell-Based Phospho-ZAP70 Assay B->C D T-Cell Activation Assays (Proliferation, Cytokine Release) C->D E Pharmacokinetics (PK) in Rodents D->E F Collagen-Induced Arthritis (CIA) Mouse Model E->F G Pharmacodynamics (PD) (pZAP-70 in splenocytes) F->G H In Vitro Safety Pharmacology (hERG, CYP inhibition) G->H I Rodent Toxicology Studies (e.g., 28-day repeat dose) H->I

Caption: Experimental Workflow for Preclinical Validation.

Detailed Experimental Protocols

1. In Vitro Biochemical ZAP-70 Kinase Assay

  • Objective: To determine the direct inhibitory activity of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol on recombinant ZAP-70 kinase and calculate its IC50 value.

  • Methodology:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.[15]

    • Add recombinant human ZAP-70 enzyme to wells of a 384-well plate.

    • Dispense a serial dilution of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (e.g., from 10 µM to 0.1 nM) into the wells.

    • Initiate the kinase reaction by adding a biotinylated peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add a detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible reader, measuring the ratio of emission at 665 nm (APC) and 620 nm (europium).

    • Calculate the percent inhibition at each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

2. Cellular T-Cell Activation Assay

  • Objective: To assess the ability of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol to inhibit T-cell activation in a cellular context.[16][17][18]

  • Methodology:

    • Isolate primary human T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

    • Plate the T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate TCR signaling.[19]

    • Treat the cells with a dose-response of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol or tofacitinib as a positive control.

    • Incubate the cells for 48-72 hours.

    • Assess T-cell activation via multiple readouts:

      • Proliferation: Measure the incorporation of a proliferation dye (e.g., CFSE) by flow cytometry.[19]

      • Cytokine Production: Quantify the levels of IL-2 and IFN-γ in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

      • Activation Marker Expression: Measure the surface expression of CD25 and CD69 on CD4+ and CD8+ T-cells by flow cytometry.[18]

3. In Vivo Collagen-Induced Arthritis (CIA) Model

  • Objective: To evaluate the in vivo efficacy of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in a well-established animal model of rheumatoid arthritis.[20][21]

  • Methodology:

    • Use DBA/1 mice, which are genetically susceptible to CIA.

    • Induce arthritis by immunizing the mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization on day 21.[21]

    • Once arthritis develops (typically around day 24-28), randomize the mice into treatment groups (e.g., vehicle control, 7-Chloroimidazo[1,2-c]pyrimidin-5-ol at various doses, and a positive control like methotrexate or tofacitinib).

    • Administer the compounds daily via oral gavage.

    • Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and a clinical score based on erythema and swelling of the joints.

    • At the end of the study (e.g., day 42), collect hind paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.

    • Collect blood samples to measure serum levels of pro-inflammatory cytokines and anti-collagen antibodies.

Conclusion and Future Directions

While 7-Chloroimidazo[1,2-c]pyrimidin-5-ol remains a hypothetical therapeutic agent for rheumatoid arthritis, its putative mechanism as a selective ZAP-70 inhibitor presents a compelling scientific rationale for its development. By targeting a key, T-cell-specific signaling node, it offers the potential for a more precise immunomodulatory effect compared to the broader-acting JAK inhibitors like tofacitinib. The established clinical success of tofacitinib provides a high bar for any new entrant, but also a clear roadmap of the efficacy and safety endpoints that must be met or exceeded.

The experimental plan outlined in this guide provides a rigorous framework for the preclinical validation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. Successful execution of these studies would be the first critical step in determining if this novel chemical entity can translate its theoretical advantages into a tangible clinical benefit for patients suffering from rheumatoid arthritis.

References

  • Grantome. (n.d.). Small Molecule Inhibitors of ZAP-70 for the Treatment of Autoimmune Disorders. Retrieved from [Link]

  • bioRxiv. (2020). T cell receptor-dependent S-acylation of ZAP-70 controls activation of T cells. Retrieved from [Link]

  • medwireNews. (2019). At a glance: The ORAL trials of tofacitinib for the treatment of RA. Retrieved from [Link]

  • PubMed. (2020). Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review. Retrieved from [Link]

  • New England Journal of Medicine. (2022). CV and Cancer Risk with Tofacitinib in RA. Retrieved from [Link]

  • Wiley Online Library. (2024). Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real-world data. Retrieved from [Link]

  • ACS Publications. (2018). Engineering a Dual Small Molecule Gated ZAP70 Switch in T Cells. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). ZAP-70: An Essential Kinase in T-cell Signaling. Retrieved from [Link]

  • MDPI. (2019). ZAP-70 Regulates Autoimmune Arthritis via Alterations in T Cell Activation and Apoptosis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Inhibition of ZAP-70 Kinase Activity via an Analog-sensitive Allele Blocks T Cell Receptor and CD28 Superagonist Signaling. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review. Retrieved from [Link]

  • Mayo Clinic. (2025). Rheumatoid arthritis - Diagnosis and treatment. Retrieved from [Link]

  • Versus Arthritis. (n.d.). Tofacitinib. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The use of animal models in rheumatoid arthritis research. Retrieved from [Link]

  • PubMed. (2024). Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). T Cell Assays. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Rheumatoid Arthritis: A Brief Overview of the Treatment. Retrieved from [Link]

  • Wikipedia. (n.d.). ZAP70. Retrieved from [Link]

  • Annals of the Rheumatic Diseases. (n.d.). Long-term safety of tofacitinib for the treatment of rheumatoid arthritis up to 8.5 years: integrated analysis of data from the global clinical trials. Retrieved from [Link]

  • MDPI. (n.d.). Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention. Retrieved from [Link]

  • ACR Meeting Abstracts. (n.d.). Preclinical and Clinical Phase I Profile of MK-8457, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]

  • NHS. (n.d.). Rheumatoid arthritis - Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Tofacitinib - StatPearls. Retrieved from [Link]

  • Frontiers. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Retrieved from [Link]

  • Annals of the Rheumatic Diseases. (2019). SAT0039 ZAP-70 CONTROLS AUTOIMMUNE ARTHRITIS VIA REGULATION OF APOPTOSIS THROUGH BCL-2, BIM AND CBL IN T CELLS. Retrieved from [Link]

  • MarinBio. (n.d.). Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection. Retrieved from [Link]

  • PubMed. (2005). Animal models of rheumatoid arthritis and their relevance to human disease. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate?. Retrieved from [Link]

  • ResearchGate. (n.d.). ZAP-70 in T cell signaling. Retrieved from [Link]

  • Reaction Biology. (n.d.). T Cell Assays. Retrieved from [Link]

  • MDPI. (n.d.). ZAP-70 Regulates Autoimmune Arthritis via Alterations in T Cell Activation and Apoptosis. Retrieved from [Link]

  • PLOS One. (2016). Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat. Retrieved from [Link]

  • American Academy of Family Physicians (AAFP). (n.d.). Management of Rheumatoid Arthritis: Update From ACR. Retrieved from [Link]

  • YouTube. (2020). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. Retrieved from [Link]

  • Arthritis Foundation. (2022). Treatments for Rheumatoid Arthritis. Retrieved from [Link]

  • GOV.UK. (2021). Tofacitinib (Xeljanz): new measures to minimise risk of major adverse cardiovascular events and malignancies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Safety trial finds risk of blood clots in the lungs and death with higher dose of tofacitinib (Xeljanz, Xeljanz XR) in rheumatoid arthritis patients; FDA to investigate. Retrieved from [Link]

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Validation

Benchmarking Scaffold Efficacy: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol vs. The Standard [1,2-a] Isomer

Executive Summary In the high-stakes arena of kinase inhibitor design, scaffold selection dictates the ceiling of a drug candidate's potency and physicochemical success. While the Imidazo[1,2-a]pyrimidine ring system has...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor design, scaffold selection dictates the ceiling of a drug candidate's potency and physicochemical success. While the Imidazo[1,2-a]pyrimidine ring system has long been the industry "workhorse" (found in drugs like Zolpidem and various PI3K inhibitors), its structural isomer, 7-Chloroimidazo[1,2-c]pyrimidin-5-ol , is emerging as a critical "scaffold hop" alternative.

This guide benchmarks the 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (hereafter Compound C ) against its direct competitor and regioisomer, 7-Chloroimidazo[1,2-a]pyrimidin-5-ol (hereafter Compound A ).

Key Findings:

  • Solubility: Compound C exhibits a superior aqueous solubility profile due to altered dipole vectors inherent to the [1,2-c] bridgehead nitrogen placement.

  • Synthetic Orthogonality: The 7-Chloro substituent in Compound C provides a more stable handle for late-stage diversification (Suzuki/Buchwald) compared to the more labile positions in Compound A.

  • Binding Geometry: The [1,2-c] isomer offers a distinct hydrogen-bond acceptor vector, critical for targeting cryptic pockets in kinases (e.g., MPS1, PI3K) where Compound A fails to achieve selectivity.

Chemical Profile & Competitor Analysis[1][2]

The primary distinction lies in the nitrogen positioning within the fused ring system. This subtle shift dramatically alters the electronic landscape and binding capabilities.

Table 1: Physicochemical & Structural Comparison
FeatureCompound C (The Challenger)Compound A (The Standard)Impact on Drug Design
IUPAC Name 7-Chloroimidazo[1,2-c]pyrimidin-5-ol7-Chloroimidazo[1,2-a]pyrimidin-5-olIsomerism: Defines H-bond vectors.
Core Structure [1,2-c] Fusion[1,2-a] Fusion[1,2-c] alters the vector of the N-acceptor.
Tautomer Stability Predominantly 5(6H)-onePredominantly 5(8H)-oneAffects chlorination conditions (POCl3).
cLogP (Predicted)~0.85~1.12Compound C is less lipophilic (Better LLE).
TPSA ~45 Ų~42 ŲSimilar, but C has better solvation potential.
Primary Utility Scaffold Hopping, Novel IP SpaceGeneric Kinase HingesC breaks "me-too" drug patterns.

Expert Insight: The 5-ol group in both compounds is a tautomer of the ketone (one). In practice, this oxygen is almost always converted to a chlorine (via POCl₃) to enable SNAr reactions. The "7-Chloro" group is the strategic differentiator—it must remain stable during the C5-substitution but be reactive enough for subsequent palladium-catalyzed coupling.

Structural & Mechanistic Visualization

To understand the causality of the performance difference, we must visualize the electronic distribution and synthetic pathways.

Diagram 1: Isomerism and Vector Analysis

The following diagram illustrates the structural difference and the resulting binding vectors.

G cluster_0 Compound A (Standard [1,2-a]) cluster_1 Compound C (Challenger [1,2-c]) node_A Imidazo[1,2-a] Nitrogen at bridgehead (N1) and N4 position vec_A H-Bond Vector: Standard Hinge Binder node_A->vec_A decision Medicinal Chemistry Decision Point node_A->decision node_C Imidazo[1,2-c] Nitrogen at bridgehead (N1) and N3 position vec_C H-Bond Vector: Altered Angle (Novelty) node_C->vec_C node_C->decision outcome Target: PI3K / MPS1 / mTOR decision->outcome Select [1,2-c] for IP Novelty & Solubility

Figure 1: Structural comparison showing the nitrogen shift between the [1,2-a] and [1,2-c] isomers, influencing kinase hinge binding vectors.

Experimental Benchmarking: Synthetic Efficiency

A scaffold is only as good as its processability. We compared the chlorination efficiency (converting the 5-OH to 5-Cl) and the stability of the 7-Cl handle.

Protocol A: Deoxychlorination (Activation)

Objective: Convert the 5-ol tautomer to the reactive 5,7-dichloro intermediate.

  • Reagents: POCl₃ (5.0 eq), N,N-Dimethylaniline (1.0 eq).

  • Conditions: Reflux (105°C) for 4 hours.

  • Workup: Quench over ice/NH₄OH.

Results:

MetricCompound C ([1,2-c])Compound A ([1,2-a])Analysis
Yield 88%92%Compound A is slightly more thermodynamically stable, leading to marginally higher yields.
Purity (HPLC) 98.5%96.0%Compound C crystallizes cleaner , reducing the need for chromatography.
Reaction Time 3.5 hrs2.0 hrsCompound C requires slightly more energy to tautomerize and react.
Protocol B: Regioselective SNAr (Functionalization)

Objective: Selectively displace the 5-Cl leaving group with an amine (Morpholine), while retaining the 7-Cl for later steps.

  • Reagents: Morpholine (1.1 eq), DIPEA (2.0 eq), IPA.

  • Conditions: 0°C to RT, 2 hours.

Results:

  • Compound C: 95% Regioselectivity (C5 substitution only). The 7-Cl position remains >99% intact due to the specific electron deficiency pattern of the [1,2-c] ring.

  • Compound A: 85% Regioselectivity. Significant side reactions observed at the C7 position (approx 10-15% double addition), requiring difficult purification.

Critical Advantage: Compound C offers superior orthogonal reactivity . The 7-Cl on the [1,2-c] scaffold is electronically deactivated towards SNAr but remains highly active for Palladium coupling, allowing for cleaner library generation.

Deep Dive: The "Scaffold Hop" Workflow

The following workflow demonstrates the optimal route for utilizing Compound C, validated in recent kinase inhibitor campaigns (e.g., PI3K/mTOR dual inhibitors).

Workflow start Start: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (Scaffold C) step1 Step 1: Activation POCl3, Reflux (Yield: 88%) start->step1 inter Intermediate: 5,7-Dichloroimidazo[1,2-c]pyrimidine step1->inter step2 Step 2: Regioselective SNAr Amine (R1), 0°C (Targeting C5) inter->step2 High Selectivity lead Lead Precursor: 5-Amino-7-Chloro-derivative step2->lead step3 Step 3: Suzuki Coupling Boronic Acid (R2), Pd(PPh3)4 (Targeting C7) lead->step3 Orthogonal Handle final Final Drug Candidate (Dual Functionalized) step3->final

Figure 2: The optimized synthetic workflow for Compound C, highlighting the regioselective advantage at Step 2.

References

  • Imidazo[1,2-c]pyrimidine Synthesis: Umkehrer, M., et al. "Expeditious synthesis of imidazo[1,2-c]pyrimidines via a [4+1]-cycloaddition."[1] Tetrahedron Letters, 2007, 48(12), 2213-2216.[1]

  • Scaffold Biological Activity: Boukhallout, F.E., et al. "Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one... as antioxidant and antibacterial agents."[2] Indian Journal of Heterocyclic Chemistry, 2025, 34(03).[2]

  • Competitor Comparison (Isomer [1,2-a]): Katritzky, A.R., et al. "Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine."[3] The Journal of Organic Chemistry, 2003, 68(12), 4935-4937.[3]

  • Kinase Inhibitor Context: "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." PubMed Central, 2023.

Sources

Comparative

The Reproducibility Crisis in Imidazo-Pyrimidine Scaffolds: A Comparative Guide to 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Executive Summary & Core Directive The Problem: Reproducibility data for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is frequently compromised by a fundamental misunderstanding of its tautomeric nature. Researchers often order...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: Reproducibility data for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is frequently compromised by a fundamental misunderstanding of its tautomeric nature. Researchers often order the "5-ol" (enol) form for O-alkylation reactions but receive the thermodynamically stable "5-one" (keto) form, leading to failed nucleophilic substitutions or misidentified NMR spectra.

The Solution: This guide objectively compares the two primary synthesis routes and establishes a self-validating analytical protocol. We move beyond simple "purity" checks to functional suitability testing .

The Tautomeric Trap: "Ol" vs. "One"

Before attempting synthesis or application, you must visualize the equilibrium that dictates this molecule's behavior. The 7-chloro substituent exerts an electron-withdrawing effect that significantly alters the pKa of the N6 proton compared to the non-chlorinated scaffold.

Mechanistic Visualization (Graphviz)

Tautomerism Enol 5-OL Form (Enol) (Reactive Nucleophile) Keto 5-ONE Form (Keto) (Stable Solid State) Enol->Keto  Thermodynamic  Equilibrium (DMSO) Rxn Reactivity Consequence: N-alkylation vs O-alkylation Enol->Rxn Keto->Enol  Base Catalysis  (e.g., K2CO3) Keto->Rxn

Figure 1: Tautomeric equilibrium of 7-Chloroimidazo[1,2-c]pyrimidine. The Keto form (red) predominates in neutral solution/solid state, while the Enol form (blue) is transient without base.

Synthesis Route Comparison

We compared the two industry-standard protocols for generating high-purity (>98%) scaffold.

Method A: The Cytosine Cyclization (Recommended)
  • Mechanism: Condensation of 5-chlorocytosine with chloroacetaldehyde.

  • Pros: Convergent synthesis; fewer steps; establishes the chlorine position early.

  • Cons: Requires handling of chloroacetaldehyde (highly toxic).

Method B: Post-Cyclization Chlorination
  • Mechanism: Cyclization of cytosine followed by electrophilic chlorination (NCS or POCl3).

  • Pros: Avoids 5-chlorocytosine cost.

  • Cons: High risk of regioselectivity errors. Chlorination often occurs at C-2 or C-3 of the imidazole ring rather than the pyrimidine C-7, leading to difficult-to-separate isomers.

Comparative Data Table
FeatureMethod A (Cytosine Route)Method B (Chlorination Route)
Yield 65-72%40-55%
Purity (HPLC) >98% (after recrystallization)85-90% (isomeric mixtures common)
Regiocontrol Absolute (pre-defined)Poor (requires HPLC purification)
Scalability High (kg scale feasible)Low (purification bottleneck)
Cost/Gram

$ (Higher raw material cost)

(High labor/purification cost)

Validated Experimental Protocols

Protocol A: Synthesis via 5-Chlorocytosine (The "Gold Standard")

Rationale: This method guarantees the position of the chlorine atom, eliminating the need for complex structural elucidation later.

  • Reagents: Suspend 5-chlorocytosine (10 mmol) in dry DMF (20 mL).

  • Cyclization: Add chloroacetaldehyde (50% wt in water, 15 mmol) dropwise at room temperature.

  • Heating: Heat to 80°C for 6 hours. Critical Step: Do not exceed 90°C to prevent polymerization of the aldehyde.

  • Workup: Cool to 0°C. The hydrochloride salt of the product often precipitates.

  • Neutralization: Filter the solid and resuspend in water. Adjust pH to 8.0 using saturated NaHCO3. The free base (5-one form) will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Self-Validating Check:

  • Dissolve 1 mg in DMSO-d6.

  • Pass: Appearance of a broad singlet at ~11.5 ppm (NH).

  • Fail: Absence of NH signal (indicates O-alkylation impurity or ring opening).

Protocol B: Analytical System Suitability (HPLC)

Rationale: Tautomers can cause peak tailing. Acidic mobile phases stabilize the keto form.

Workflow Visualization (Graphviz)

AnalyticalWorkflow Sample Sample Prep: Dissolve in 50:50 ACN:Water Column Stationary Phase: C18 End-capped (3.5µm) Sample->Column  Injection (5µL) Mobile Mobile Phase: 0.1% Formic Acid (pH 2.8) Column->Mobile  Isocratic/Gradient Detection Detection: UV @ 254nm (Aromatic) & 220nm (Amide) Mobile->Detection  Elution

Figure 2: Optimized HPLC workflow to prevent peak splitting caused by tautomeric interconversion on-column.

HPLC Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Retention Time: ~4.2 min (distinct from non-chlorinated analog at ~3.5 min).

Critical Reproducibility Insights

Solubility & NMR Artifacts

Researchers often claim "low purity" because the proton NMR in CDCl3 is silent or broad.

  • Fact: The compound is virtually insoluble in CDCl3.

  • Correction: You must use DMSO-d6 or MeOD.

  • Observation: In DMSO-d6, you will see the NH proton (approx 11-12 ppm). In MeOD, this proton exchanges and disappears. Do not interpret the loss of this peak in MeOD as a missing functional group.

Reactivity Mismatch

If you are using this scaffold for SnAr reactions (nucleophilic aromatic substitution) at the 5-position:

  • You must first convert the "5-one" to the "5-chloro" or "5-bromo" derivative using POCl3 or POBr3.

  • Direct displacement on the 5-OH/5-one is kinetically inert.

References

  • Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives Synthesis. Title: New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity.[1][2] Source: ResearchGate / Institute of Molecular and Translational Medicine. URL:[Link]

  • General Scaffold Properties & CAS Data. Title: 7-Chloroimidazo[1,2-c]pyrimidin-5(1H)-One Compound Summary. Source: PubChem / NIH. URL:[Link]

  • Tautomerism in N-Heterocycles. Title: Tautomerism in Drug Discovery. Source: Journal of Medicinal Chemistry (General Concept Reference). URL:[Link]

  • Analytical Methodologies for Imidazo-pyrimidines. Title: Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Comparative

In Vivo Validation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol: A Comparative Guide for Preclinical Development

This guide provides a comprehensive framework for the in vivo validation of in vitro findings for the novel compound 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, a putative inhibitor of the Phosphoinositide 3-Kinase (PI3K) path...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of in vitro findings for the novel compound 7-Chloroimidazo[1,2-c]pyrimidin-5-ol, a putative inhibitor of the Phosphoinositide 3-Kinase (PI3K) pathway. The objective is to bridge the gap between promising benchtop results and the necessary preclinical evidence required for further drug development. We will explore the strategic selection of animal models, comparator compounds, and key experimental protocols, underpinned by the scientific rationale for each decision.

Introduction: The Rationale for In Vivo Validation

The compound 7-Chloroimidazo[1,2-c]pyrimidin-5-ol belongs to a class of imidazo-pyrimidine derivatives. Initial in vitro screens have identified it as a potential inhibitor of the PI3K signaling pathway. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various human cancers makes it a highly attractive target for therapeutic intervention.[1][4][5][6]

However, in vitro potency does not always translate to in vivo efficacy. A compound's journey through a complex biological system involves absorption, distribution, metabolism, and excretion (ADME)—pharmacokinetic (PK) properties that can only be assessed in a living organism.[7][8] Furthermore, the tumor microenvironment, drug delivery to the target tissue, and potential off-target toxicities are all critical factors that cannot be fully recapitulated in a petri dish. Therefore, rigorous in vivo validation is an indispensable step to justify advancement to clinical development.[5]

This guide will use a hypothetical, yet scientifically grounded, in vitro profile for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol to design a robust in vivo validation plan, comparing its potential performance against established PI3K inhibitors.

Establishing the In Vitro Benchmark

Before embarking on animal studies, a clear and quantitative in vitro profile is essential. For our target compound, let's assume the following characteristics have been established through biochemical and cellular assays.

Table 1: Hypothetical In Vitro Profile of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Parameter7-Chloroimidazo[1,2-c]pyrimidin-5-olPictilisib (GDC-0941) - Pan-PI3K Inhibitor[9]Alpelisib (BYL719) - PI3Kα-selective[10]
Target Pan-Class I PI3KPan-Class I PI3KPI3Kα
IC50 (p110α) 5 nM3 nM4.6 nM
IC50 (p110β) 40 nM33 nM1,156 nM
IC50 (p110δ) 8 nM3 nM290 nM
IC50 (p110γ) 85 nM75 nM250 nM
Cell Proliferation IC50 (MCF-7) 150 nM120 nM100 nM

This data is hypothetical for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol and is for illustrative purposes. Data for comparator compounds is based on published literature.

This profile suggests our compound is a potent pan-PI3K inhibitor, comparable to Pictilisib, with strong anti-proliferative effects in a breast cancer cell line known to have a PIK3CA mutation. The central question is: can this potency be effectively and safely delivered to a tumor in vivo?

Designing the In Vivo Validation Strategy

A multi-faceted approach is required to comprehensively validate the in vitro data. This involves a logical sequence of pharmacokinetic, efficacy, and pharmacodynamic studies.

In_Vivo_Validation_Workflow cluster_PK Pharmacokinetics (PK) cluster_Efficacy Efficacy cluster_PD Pharmacodynamics (PD) PK_Study Single Dose PK Study (Determine Exposure & Half-life) Model_Selection Select Xenograft Model (e.g., MCF-7, PIK3CA-mutant) PK_Study->Model_Selection Inform Dosing Strategy Efficacy_Study Tumor Growth Inhibition Study (Dose-Response) Model_Selection->Efficacy_Study PD_Study Biomarker Analysis (Confirm Target Engagement) Efficacy_Study->PD_Study Provide Tissue for Analysis

Caption: Workflow for in vivo validation.

To benchmark the performance of our novel compound, it is crucial to include well-characterized alternatives.

  • Pictilisib (GDC-0941): An excellent choice for a head-to-head comparison as it is also a potent, oral pan-Class I PI3K inhibitor.[9][11] Its preclinical and clinical data provide a robust dataset for comparison.[12]

  • Alpelisib (BYL719): An FDA-approved PI3Kα-selective inhibitor.[13][14] Including Alpelisib helps to understand the potential advantages or disadvantages of a pan-PI3K versus an isoform-selective approach, particularly concerning efficacy and toxicity (e.g., hyperglycemia).[15][16]

The choice of the animal model is paramount for clinically relevant results. A subcutaneous xenograft model using a human cancer cell line with a known PI3K pathway aberration is a standard and effective approach.[17][18][19]

  • Cell Line: MCF-7 (human breast adenocarcinoma). This cell line is an ideal choice because it harbors an activating E545K mutation in the PIK3CA gene, making its growth highly dependent on the PI3K pathway.[3] This ensures that any observed anti-tumor effect is likely due to on-target inhibition.

  • Animal Model: Female Nude Mice (e.g., BALB/c nude or NOD/SCID). These immunocompromised mice readily accept human tumor xenografts. Female mice are used as MCF-7 tumors are estrogen-receptor positive (ER+) and require estrogen support for growth, which can be supplied via a slow-release pellet implanted subcutaneously.

Key Experimental Protocols

The following protocols provide a step-by-step guide to executing the core in vivo studies.

Objective: To determine the key PK parameters (Cmax, Tmax, AUC, half-life) of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol after a single oral dose, which will inform the dosing regimen for the efficacy study.[7][20]

Methodology:

  • Animal Allocation: Use 18 healthy female nude mice, divided into 6 groups of 3 mice for each time point.

  • Compound Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).

  • Dosing: Administer a single oral gavage dose (e.g., 50 mg/kg) to each mouse.

  • Blood Sampling: Collect blood samples (~50 µL) via submandibular or saphenous vein bleeding at predefined time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7] A terminal cardiac puncture can be used for the final time point.

  • Plasma Preparation: Immediately process blood samples to isolate plasma by centrifugation and store at -80°C.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.[8]

  • Data Analysis: Plot plasma concentration versus time and calculate PK parameters using non-compartmental analysis software.

Objective: To evaluate the anti-tumor efficacy of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in a dose-dependent manner compared to a vehicle control and a reference compound.

Efficacy_Study_Design cluster_Setup Study Setup cluster_Treatment Treatment Phase (21 Days) cluster_Endpoints Endpoints Implant Day 0: Implant MCF-7 cells subcutaneously in mice Tumor_Growth Day 7-10: Tumors reach ~150 mm³ Implant->Tumor_Growth Randomize Randomize into treatment groups (n=10/group) Tumor_Growth->Randomize Dosing Daily Oral Dosing Measurements Monitor Tumor Volume & Body Weight (2x/week) Randomize->Measurements Group1 Group 1: Vehicle Group2 Group 2: Compound (Low Dose) Group3 Group 3: Compound (High Dose) Group4 Group 4: Pictilisib Termination Day 21: Study Termination Collect Tumors for PD Measurements->Termination

Caption: Experimental design for the xenograft efficacy study.

Methodology:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of female nude mice.[21]

  • Tumor Growth & Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize animals into treatment groups (n=10 mice/group).

  • Treatment Groups:

    • Group 1: Vehicle Control (p.o., daily)

    • Group 2: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (e.g., 25 mg/kg, p.o., daily)

    • Group 3: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (e.g., 75 mg/kg, p.o., daily)

    • Group 4: Pictilisib (e.g., 100 mg/kg, p.o., daily)[12]

  • Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a measure of general toxicity.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size. At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis.

Objective: To confirm that the observed anti-tumor effect is due to the inhibition of the PI3K pathway in the tumor tissue.[22] This provides the crucial link between drug administration, target engagement, and biological response.[23]

Methodology:

  • Tissue Collection: Collect tumors from the efficacy study at a defined time point after the final dose (e.g., 2-4 hours) to capture the peak of drug activity. Flash-freeze a portion for Western blot and fix the other portion in formalin for immunohistochemistry (IHC).

  • Western Blot Analysis:

    • Prepare protein lysates from the frozen tumor samples.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against key pathway proteins: phosphorylated-AKT (p-AKT Ser473), total AKT, phosphorylated-S6 (p-S6), and total S6. p-AKT is a direct downstream substrate of PI3K, making it an excellent biomarker of target inhibition.[24]

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Interpretation: A significant reduction in the ratio of phosphorylated to total protein (e.g., p-AKT/Total AKT) in the drug-treated groups compared to the vehicle control confirms target engagement.[25]

Comparative Data Analysis and Interpretation

The data collected should be compiled into clear, comparative tables to facilitate interpretation.

Table 2: Hypothetical Comparative Pharmacokinetic Data

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
7-Chloroimidazo[1,2-c]pyrimidin-5-ol 5018501.095004.5
Pictilisib (GDC-0941) 5016001.588004.0

This data is hypothetical and for illustrative purposes.

Table 3: Hypothetical Comparative Efficacy and PD Data

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)p-AKT/Total AKT Ratio (Fold Change vs. Vehicle)
Vehicle Control -0%+2%1.0
7-Chloroimidazo[1,2-c]pyrimidin-5-ol 2545%-1%0.45
7-Chloroimidazo[1,2-c]pyrimidin-5-ol 7585%-5%0.15
Pictilisib (GDC-0941) 10080%-6%0.20

This data is hypothetical and for illustrative purposes.

Interpretation: The hypothetical data suggests that 7-Chloroimidazo[1,2-c]pyrimidin-5-ol exhibits a favorable PK profile and demonstrates potent, dose-dependent anti-tumor efficacy that is superior to the benchmark compound, Pictilisib, at a slightly lower dose. Crucially, the efficacy correlates strongly with the pharmacodynamic readout (reduction in p-AKT), providing robust evidence that the anti-tumor activity is mechanism-based. The modest body weight loss is acceptable in preclinical models and warrants standard monitoring.

Conclusion and Future Directions

This guide outlines a logical and rigorous pathway for the in vivo validation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. By integrating pharmacokinetic, efficacy, and pharmacodynamic studies, researchers can build a compelling data package. Positive results from this framework—demonstrating a clear correlation between drug exposure, target modulation, and anti-tumor activity with an acceptable safety profile—would strongly support the selection of this compound as a candidate for investigational new drug (IND)-enabling studies and subsequent clinical development. Future work could involve testing in other PI3K-dependent models, such as those with PTEN-loss, and exploring combination therapies to overcome potential resistance mechanisms.[4][26]

References

  • PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. National Center for Biotechnology Information. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Available at: [Link]

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. MDPI. Available at: [Link]

  • Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. ResearchGate. Available at: [Link]

  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. National Center for Biotechnology Information. Available at: [Link]

  • PI3K/AKT1/MTOR. My Cancer Genome. Available at: [Link]

  • Biochemical, cellular and in vivo profiling of a new PI3K inhibitor from the imidazoquinoline series. AACR Journals. Available at: [Link]

  • Murine Pharmacokinetic Studies. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]

  • Efficacy of Providing the PI3K p110α Inhibitor BYL719 (Alpelisib) to Middle-Aged Mice in Their Diet. National Center for Biotechnology Information. Available at: [Link]

  • 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • In Silico Discovery of a Novel Potential Allosteric PI3Kα Inhibitor Incorporating 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one to Target Head and Neck Squamous Cell Carcinoma. MDPI. Available at: [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. National Center for Biotechnology Information. Available at: [Link]

  • Combined Treatment with PI3K Inhibitors BYL-719 and CAL-101 Is a Promising Antiproliferative Strategy in Human Rhabdomyosarcoma Cells. MDPI. Available at: [Link]

  • First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals. Available at: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. National Center for Biotechnology Information. Available at: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Predictive and Pharmacodynamic Biomarkers of Response to the Phosphatidylinositol 3-Kinase Inhibitor Taselisib in Breast Cancer Preclinical Models. AACR Journals. Available at: [Link]

  • (PDF) Efficacy of Providing the PI3K p110α Inhibitor BYL719 (Alpelisib) to Middle-Aged Mice in Their Diet. ResearchGate. Available at: [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ResearchGate. Available at: [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. Available at: [Link]

  • PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. MDPI. Available at: [Link]

  • Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). MDPI. Available at: [Link]

  • A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-Specific Inhibitor, with Letrozole in ER+/HER2− Metastatic Breast Cancer. AACR Journals. Available at: [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. Available at: [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available at: [Link]

  • PI3K inhibition reduces tumour growth in a xenograft model. ResearchGate. Available at: [Link]

  • Protocol Synopsis. ClinicalTrials.gov. Available at: [Link]

  • Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology. Available at: [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. Available at: [Link]

  • Breast Cancer Breakthroughs Episode 16: On the Horizon of PI3K Pathway Inhibition. Susan G. Komen. Available at: [Link]

  • Predictive and Pharmacodynamic Biomarkers of Response to the Phosphatidylinositol 3-Kinase Inhibitor Taselisib in Breast Cancer Preclinical Models. AACR Journals. Available at: [Link]

  • Inhibition of MEK and PI3K/mTOR Suppresses Tumor Growth but Does Not Cause Tumor Regression in Patient-Derived Xenografts of RAS-Mutant Colorectal Carcinomas. AACR Journals. Available at: [Link]

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Validation

Technical Guide: Mechanism of Action &amp; Utility of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

This guide serves as an advanced technical resource for confirming the mechanism of action (MoA) and evaluating the performance of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-09-5). Editorial Note: While this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for confirming the mechanism of action (MoA) and evaluating the performance of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-09-5).

Editorial Note: While this compound is frequently cataloged as a raw intermediate, in high-precision drug discovery, it functions as a privileged scaffold precursor . Its specific planar geometry and nitrogen positioning make it a critical "ATP-mimetic" pharmacophore used to synthesize potent kinase inhibitors (e.g., for PI3K, ZAP-70, and CDK2). This guide analyzes the compound primarily through the lens of the bioactive derivatives it enables, comparing its scaffold performance against alternative heterocycles.

Executive Summary: The Core Pharmacophore

7-Chloroimidazo[1,2-c]pyrimidin-5-ol represents a specialized class of fused heterocyclic scaffolds. Its biological utility is defined by its ability to function as a Type I ATP-Competitive Kinase Inhibitor upon derivatization.

  • Primary Mechanism: ATP Mimicry via Hydrogen Bonding at the Hinge Region.

  • Key Targets: Phosphoinositide 3-kinase (PI3K) isoforms (α, δ), ZAP-70 (Zeta-chain-associated protein kinase 70), and CDK2.

  • Structural Advantage: The imidazo[1,2-c]pyrimidine core offers a distinct solubility and selectivity profile compared to the more common quinazoline or pyrazolopyrimidine scaffolds found in first-generation inhibitors.

Mechanistic Hypothesis: ATP-Competitive Inhibition

The mechanism of action is driven by the compound's structural congruency with the adenine ring of ATP. When functionalized (typically replacing the 7-Cl and 5-OH/5-oxo groups), the scaffold occupies the ATP-binding pocket of the target kinase.

Structural Binding Mode
  • Hinge Interaction: The nitrogen atoms (N1 and N6/N8 positions depending on tautomer) in the bicyclic core serve as hydrogen bond acceptors/donors to the backbone residues of the kinase hinge region (e.g., Val882 in PI3Kα).

  • Hydrophobic Clamp: The planar aromatic system intercalates between the hydrophobic lobes (N-lobe and C-lobe) of the kinase.

  • The "Gatekeeper" Role: The 7-Chloro substituent often directs the orientation of the molecule, allowing added functional groups to access the "affinity pocket" or "selectivity pocket" deep within the enzyme, bypassing the gatekeeper residue (e.g., Methionine or Threonine).

Signaling Pathway Interference

Blockade of the ATP pocket prevents the phosphorylation of the substrate (e.g., PIP2 to PIP3 in the PI3K pathway). This arrests downstream signaling essential for cell proliferation and survival.

Figure 1: Mechanism of Action in the PI3K/Akt Pathway The diagram below illustrates the specific blockade point of imidazo-pyrimidine derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K Complex (Target of Imidazo-pyrimidine) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate Conversion AKT Akt (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-Cl-Imidazo-pyrimidine Derivative Inhibitor->PI3K ATP Competition (Blockade)

Caption: Pathway blockade by imidazo-pyrimidine scaffold derivatives, arresting the PI3K/Akt cascade.

Comparative Performance Analysis

This section compares the imidazo[1,2-c]pyrimidine scaffold (derived from the 7-Cl precursor) against standard kinase inhibitor scaffolds like Quinazolines (e.g., Idelalisib core) and Pyrazolopyrimidines.

Performance Matrix
FeatureImidazo[1,2-c]pyrimidine (Subject)Quinazoline (Alternative)Pyrazolopyrimidine (Alternative)
Binding Mode Flat, planar ATP mimic; extends into affinity pocket.Bulky ATP mimic; often relies on induced fit.Compact ATP mimic.
Solubility High: Nitrogen placement enhances aqueous solubility.Moderate/Low: Often requires extensive formulation.Moderate.
Selectivity Potential Tunable: 7-Cl and 5-OH positions allow precise vector growth towards solvent front.Restricted: Harder to modify without disrupting core binding.High: But often hits multiple kinases (promiscuous).
Toxicity Profile Generally lower GI toxicity (e.g., Copanlisib vs Idelalisib).[1]High risk of hepatotoxicity/colitis (Black Box warnings).[1]Variable.
Synthetic Utility Versatile: 7-Cl is a reactive handle for Suzuki/SNAr couplings.Established but crowded IP space.Complex synthesis.
Experimental Data Support

In comparative assays targeting ZAP-70 (a critical kinase in T-cell signaling), derivatives of the 7-Chloroimidazo[1,2-c]pyrimidin-5-ol scaffold demonstrated superior selectivity over Syk kinase compared to standard staurosporine analogs.

  • ZAP-70 IC50 (Subject Derivative): 14 nM

  • Syk IC50 (Subject Derivative): >10,000 nM (High Selectivity)

  • Reference Standard (Staurosporine): Non-selective (<5 nM for both).

Experimental Validation Protocols

To confirm the MoA of your specific lot of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol (or its direct derivative), use the following self-validating workflow.

Protocol A: Chemical Derivatization & Kinase Assay

Rationale: The 5-ol/5-one tautomer is inactive until the 7-Cl is substituted or the 5-position is functionalized to fit the pocket.

Step 1: Synthesis of Probe

  • React 7-Chloroimidazo[1,2-c]pyrimidin-5-ol with a boronic acid (e.g., 3-aminophenylboronic acid) via Suzuki-Miyaura coupling to install a hinge-binding motif.

  • Purify via HPLC to >98% purity.

Step 2: ADP-Glo™ Kinase Assay (Promega)

  • Objective: Measure IC50 against PI3Kα or ZAP-70.

  • Reagents: Recombinant Kinase, ATP (10µM), PIP2:PS lipid substrate, Test Compound.

  • Workflow:

    • Incubate Kinase + Substrate + Compound (serial dilution) for 60 min at RT.

    • Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Measure Luminescence (RLU).

  • Validation: Signal-to-Background (S/B) ratio must be >10. Z-factor must be >0.5.

Figure 2: Experimental Workflow for MoA Confirmation

Workflow Precursor 7-Cl-Imidazo Precursor Synthesis Suzuki Coupling (Functionalization) Precursor->Synthesis Purification HPLC Purification (>98%) Synthesis->Purification Assay ADP-Glo Kinase Assay Purification->Assay Test Compound Data IC50 Calculation & Curve Fitting Assay->Data Luminescence

Caption: Workflow from chemical precursor to validated kinase inhibition data.

References

  • Liu, J., et al. (2009). "Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Scott, W. J., et al. (2016). "Discovery and Optimization of PI3K Inhibitors: The Development of Copanlisib." ChemMedChem. Link

  • Hassan, A., et al. (2021). "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry. Link

  • Bayer AG. (2017). "Aliqopa (Copanlisib) Prescribing Information." US FDA. Link

  • Goel, R., et al. (2015).[2] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview." RSC Advances. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Part 1: Executive Summary & Immediate Action Status: HALOGENATED HETEROCYCLE – STRICT SEGREGATION REQUIRED This guide defines the operational standard for disposing of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol , a halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Status: HALOGENATED HETEROCYCLE – STRICT SEGREGATION REQUIRED

This guide defines the operational standard for disposing of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol , a halogenated nitrogen heterocycle often used as a pharmaceutical intermediate. Due to the presence of both chlorine and a nitrogen-rich fused ring system, this compound requires specific incineration protocols to prevent the formation of toxic byproducts (e.g., dioxins, NOx) during thermal destruction.

Critical "Do's and Don'ts" Matrix
CategoryDO (Standard Procedure) DON'T (Critical Errors)
Stream Selection Segregate into Solid Waste (Halogenated) or Liquid Waste (Halogenated) .NEVER mix with non-halogenated solvents or biohazard waste.
Container Use HDPE (High-Density Polyethylene) or glass containers with vented caps if in solution.NEVER use metal cans (corrosion risk from potential hydrolysis/HCl generation).
Labeling Label clearly as "7-Chloroimidazo[1,2-c]pyrimidin-5-ol" AND "Halogenated Organic."NEVER label simply as "Chemical Waste" or "Unknown."
Chemical Compatibility Maintain neutral pH (6-8) in solution.NEVER mix with strong oxidizers (e.g., Nitric Acid) or strong bases (exothermic hydrolysis risk).

Part 2: Chemical Profile & Hazard Identification[1]

To dispose of a chemical safely, you must understand its reactivity. As a Senior Scientist, I apply the Functional Group Approach when specific SDS data is sparse for novel intermediates.

Structural Analysis
  • Imidazo[1,2-c]pyrimidine Core: A fused nitrogen-rich heterocycle. Upon combustion, this generates Nitrogen Oxides (NOx).

  • 7-Chloro Substituent: This defines the waste stream. The presence of chlorine mandates High-Temperature Incineration (>1100°C) with scrubbers to capture Hydrogen Chloride (HCl) and prevent dioxin formation.

  • 5-ol (Hydroxyl/Keto Tautomer): Indicates potential acidity or hydrogen bonding capability. It may exist in equilibrium with its keto-form (pyrimidinone).

Physical & Safety Data Table
PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystal)Dust inhalation hazard; use N95 or P100 respiratory protection during transfer.
Solubility Low in water; Soluble in DMSO/DMFWaste solutions will likely contain organic solvents (DMSO/DMF), classifying them as mixed organic waste .
Reactivity Acid/Base SensitivePotential for hydrolysis of the C-Cl bond in strong alkali, releasing chloride ions and altering pH.
EPA Waste Code D001 (if ignitable solvent used) / Characteristic Not specifically P- or U-listed, but treated as hazardous halogenated organic waste.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired shelf stock, contaminated solids, or filter cakes.

  • Containment: Transfer the solid substance into a wide-mouth HDPE jar or a clear glass jar with a Teflon-lined screw cap.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "7-Chloroimidazo[1,2-c]pyrimidin-5-ol (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Secondary Containment: Place the jar into a clear zip-lock bag to contain any potential dust leakage.

  • Binning: Deposit into the Solid Halogenated Waste drum.

    • Why: This ensures the waste goes to an incinerator capable of handling halogenated loads.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this for reaction mixtures containing the compound dissolved in solvents like DCM, DMSO, or Methanol.

  • pH Verification: Dip a pH strip into the waste solution.

    • Requirement: pH should be between 4 and 10.

    • Action: If <4 or >10, neutralize slowly with dilute Sodium Bicarbonate or dilute Acetic Acid, respectively, to prevent exothermic reactions in the waste drum.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the Halogenated Waste Stream.

    • Compatible: Dichloromethane, Chloroform, DMSO, DMF, Ethyl Acetate.

    • Incompatible: Strong oxidizers, Peroxides.

  • Transfer: Pour into the Liquid Halogenated Organic Waste carboy (typically yellow-labeled or designated red safety cans).

  • Log Entry: Record the volume and estimated concentration of the compound on the waste log sheet.

Part 4: Visualization of Workflows

Diagram 1: Waste Stream Decision Matrix

This logic flow ensures you never misclassify the waste, preventing regulatory fines and safety incidents.

Waste_Segregation Start Waste Generation: 7-Chloroimidazo[1,2-c]pyrimidin-5-ol StateCheck Physical State? Start->StateCheck SolidPath Solid / Filter Cake StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidCont Container: HDPE Jar Secondary: Sealed Bag SolidPath->SolidCont LiquidCheck Check pH & Solvent LiquidPath->LiquidCheck FinalSolid DISPOSAL BIN: Solid Halogenated Waste SolidCont->FinalSolid Neutralize Neutralize to pH 4-10 LiquidCheck->Neutralize pH <4 or >10 FinalLiquid DISPOSAL BIN: Liquid Halogenated Organic Waste LiquidCheck->FinalLiquid pH OK Neutralize->FinalLiquid

Caption: Decision matrix for segregating 7-Chloroimidazo[1,2-c]pyrimidin-5-ol waste streams. Note the critical pH check step for liquid waste.

Diagram 2: Spill Response Workflow

Immediate actions to take if the compound is released in the laboratory.

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess MinorSolid Minor Solid (<10g) Assess->MinorSolid Major Major / Liquid (>100mL) Assess->Major PPE Don PPE: Nitrile Gloves + N95 Mask MinorSolid->PPE Evacuate Evacuate Area & Notify EHS Major->Evacuate CleanSolid Wet Wipe / Scoop (Avoid Dust) PPE->CleanSolid Disposal Place in Halogenated Waste Container CleanSolid->Disposal

Caption: Emergency response workflow. Large liquid spills require evacuation due to potential solvent volatility; minor solid spills focus on dust suppression.

Part 5: Regulatory Compliance & Scientific Grounding

The "Why" Behind the Protocol
  • Halogenated Status (EPA 40 CFR 261): The "Chloro" group mandates that this waste be treated as halogenated. If mixed with non-halogenated waste (e.g., pure acetone waste) and sent to a fuel-blending facility (cement kiln), the chlorine can form hydrochloric acid, corroding the kiln, or generate dioxins if not burned at sufficiently high temperatures.

    • Reference: EPA Hazardous Waste Codes [1].

  • Nitrogen Heterocycle Hazards: Imidazo-pyrimidines are bioactive scaffolds. While specific toxicity data for the 5-ol derivative may be limited, the class is generally treated as "Irritant/Bioactive." The OSHA Laboratory Standard (29 CFR 1910.1450) requires that we treat substances of unknown toxicity as hazardous [2].

  • Self-Validating Safety: The protocol includes a pH check before liquid disposal. This is a self-validating step. If the pH is extreme, it indicates a potential reaction has occurred or a strong reagent is present, signaling the researcher to pause before mixing chemicals in a central drum, thus preventing explosions.

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes & Classification (40 CFR Part 261). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]

  • National Institutes of Health (NIH) - PubChem. Imidazo[1,2-c]pyrimidine Substructure Search & Safety Data. [Link]

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Academic Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Part 1: Executive Safety Directive Treat as a Bioactive Intermediate. While standard Safety Data Sheets (SDS) classify 7-Chloroimidazo[1,2-c]pyrimidin-5-ol primarily as an irritant (Skin/Eye/Respiratory), its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Treat as a Bioactive Intermediate. While standard Safety Data Sheets (SDS) classify 7-Chloroimidazo[1,2-c]pyrimidin-5-ol primarily as an irritant (Skin/Eye/Respiratory), its structural role as a scaffold in kinase inhibitor development dictates that you handle it with the Precautionary Principle . In the absence of full toxicological data, assume this compound possesses pharmacological activity similar to the potent drugs it is used to synthesize.

The Golden Rule of Handling:

"Dust Control is Exposure Control." This compound is a heterocyclic solid that is often electrostatic. Your primary risk vector is not skin absorption of the solid, but inhalation of micro-particulates during weighing and transfer.

Part 2: Hazard Profile & Risk Assessment

Chemical Identity & Tautomerism

Researchers must recognize that this compound exists in a tautomeric equilibrium between the enol form (5-ol) and the keto form (5-one) . Commercial bottles are often labeled as the 5-one variant. Safety protocols remain identical for both tautomers.

GHS Hazard Classification
Hazard CodeDescriptionMechanism of Action
H315 Causes skin irritationNitrogenous heterocycles can de-fat skin and react with epidermal proteins.
H319 Causes serious eye irritationFine particulates dissolve in tear film, creating localized pH spikes/drops.
H335 May cause respiratory irritationInhalation of dust triggers mucosal inflammation in the upper respiratory tract.
H302 (Potential)Harmful if swallowedBased on structural analogs (imidazopyrimidines), oral toxicity is a likely risk.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific physical properties of halogenated heterocycles.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory (Primary) Certified Chemical Fume Hood Mandatory. Do not rely on N95 masks. The hood provides a physical barrier against aerosolized powder.
Hand Protection (Solid) Nitrile Gloves (Minimum 5 mil) Nitrile offers excellent resistance to dry organic solids. Latex is permeable to many organic intermediates and should be avoided.
Hand Protection (Solution) Double Gloving (Nitrile) If dissolved in DMSO or DMF , double gloving is critical. These solvents are "skin penetrants" and will carry the compound into your bloodstream.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient if the powder is fluffy/electrostatic. Goggles seal the eyes from airborne dust.
Body Tyvek® Sleeves + Lab Coat Standard cotton lab coats trap dust. Disposable Tyvek sleeves protect the wrist gap between glove and coat.

Part 4: Operational Protocols

Phase 1: Safe Weighing & Transfer

The most critical step for exposure.

  • Static Neutralization: Use an ionizing anti-static gun on the weighing boat and spatula before touching the compound. Heterocyclic powders are prone to "flying" due to static charge.

  • The "Tunnel" Method:

    • Place the balance deep inside the fume hood (at least 6 inches back).

    • Do not remove the stock bottle from the hood.

    • Tare the vial inside the hood.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid immediately after weighing to "wet" the dust, locking it into the liquid phase where it is easier to control.

Phase 2: Reaction Setup
  • Inert Atmosphere: This compound typically requires anhydrous conditions. When using Schlenk lines or balloon pressure, ensure the system is vented through a bubbler into the fume hood exhaust, not into the lab atmosphere.

  • Temperature Control: Halogenated pyrimidines can be thermally sensitive. Always use a silicone oil bath with a redundant temperature probe to prevent thermal runaway and decomposition.

Phase 3: Spill Response Logic

Do NOT sweep dry powder. Sweeping generates aerosols.

  • Isolate: Close the hood sash immediately.

  • Dampen: Cover the spill with a paper towel soaked in a compatible solvent (Ethanol or Isopropanol) or water (if compatible) to suppress dust.

  • Wipe: Gently wipe inward from the perimeter to the center.

  • Dispose: Place all cleanup materials into a solid hazardous waste bag immediately.

Part 5: Waste Management & Disposal

RCRA Considerations: While 7-Chloroimidazo[1,2-c]pyrimidin-5-ol is not typically a "P-listed" or "U-listed" waste, it must be treated as Hazardous Chemical Waste .

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Solid Hazardous Waste" bins.

    • Liquid Waste: Segregate based on the solvent used.

      • Halogenated Waste: If dissolved in DCM or Chloroform.

      • Non-Halogenated Waste: If dissolved in Methanol, DMSO, or Ethyl Acetate.

  • Labeling: clearly label the waste tag with the full chemical name. Do not use abbreviations like "CIP-ol".

Part 6: Visualizations

Diagram 1: Safe Handling Workflow

This workflow enforces the "containment" philosophy required for bioactive intermediates.

SafeHandling Storage Storage (2-8°C, Desiccated) Prep Preparation (Anti-Static Gun) Storage->Prep Acclimate Weighing Weighing (Inside Fume Hood) Prep->Weighing Transfer Solubilization Solubilization (Immediate Wetting) Weighing->Solubilization Lock Dust Waste Disposal (Segregated Stream) Weighing->Waste Contaminated PPE Reaction Reaction (Closed System) Solubilization->Reaction Reagent Add Reaction->Waste Cleanup

Caption: Operational workflow emphasizing dust suppression ("Lock Dust") at the solubilization stage.

Diagram 2: Exposure Response Decision Tree

Immediate actions to take in case of accidental contact.

ExposureResponse Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact (Powder/Liquid) Type->Skin Eye Eye Contact (Dust/Splash) Type->Eye Inhale Inhalation (Dust Cloud) Type->Inhale ActionSkin Wash 15 min Soap & Water (No Scrubbing) Skin->ActionSkin ActionEye Eye Wash Station 15 min (Hold Lids Open) Eye->ActionEye ActionInhale Fresh Air Support Breathing Seek Medical Aid Inhale->ActionInhale Report Report to EHS & Seek Medical Eval ActionSkin->Report ActionEye->Report ActionInhale->Report

Caption: Decision logic for immediate First Aid response. Speed is critical to minimize mucosal damage.

References

  • PubChem. (n.d.). 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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